5-ethynyl-1-methyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-5-7-8(6)2/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDLSPDPNGPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495630 | |
| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19762-15-3 | |
| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-1-methyl-1H-pyrazole
Foreword: The Strategic Value of the Ethynyl-Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern medicinal chemistry.[3] The introduction of an ethynyl (terminal alkyne) group onto this scaffold further enhances its utility, providing a versatile chemical handle for "click chemistry," metabolic labeling, and the construction of more complex molecular architectures through carbon-carbon bond-forming reactions.[4]
This guide provides a comprehensive, field-proven overview of the synthesis and characterization of 5-ethynyl-1-methyl-1H-pyrazole, a key building block for drug discovery and materials science. We will delve into the mechanistic underpinnings of robust synthetic strategies and provide detailed protocols and characterization data to ensure reliable and reproducible outcomes in the laboratory.
Part 1: Strategic Synthesis of the Target Compound
The construction of this compound can be approached from two primary, highly efficient synthetic avenues. The choice of method often depends on the availability of starting materials and the specific requirements of the research program.
-
Sonogashira Cross-Coupling: This is a powerful and widely used palladium- and copper-catalyzed reaction to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5][6] For our target, this involves coupling a 5-halo-1-methyl-1H-pyrazole with a protected acetylene source. This route is often preferred for its high functional group tolerance and reliability.[7][8]
-
Seyferth-Gilbert/Bestmann-Ohira Homologation: This method provides a one-carbon extension, converting an aldehyde directly into a terminal alkyne.[9][10] The Bestmann-Ohira modification, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, is particularly advantageous as it proceeds under milder basic conditions, making it compatible with base-sensitive substrates.[11][12] This route is ideal when the corresponding pyrazole-5-carbaldehyde is readily available.
For this guide, we will provide a detailed, step-by-step protocol for the Sonogashira coupling, as it represents a more convergent and commonly employed strategy for introducing alkynyl moieties onto heterocyclic systems.[13]
Part 2: Recommended Synthesis via Sonogashira Coupling
This protocol is a two-step process: (A) the palladium/copper-catalyzed coupling of 5-iodo-1-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA), followed by (B) the in-situ deprotection of the silyl group.
Underlying Mechanism: A Dual Catalytic Cycle
The success of the Sonogashira reaction hinges on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[14][15] While the exact mechanism is complex and subject to ongoing study, the generally accepted pathway provides a strong predictive framework for experimental success.[6][16]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 5-iodo-1-methyl-1H-pyrazole.
-
Copper Cycle: Concurrently, the terminal alkyne (TMSA) reacts with a Cu(I) salt to form a copper acetylide intermediate. This step is facilitated by the amine base, which deprotonates the alkyne.[16]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[15]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sonogashira couplings on halo-pyrazoles.[15][17][18]
Materials:
-
5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Trimethylsilylacetylene (TMSA) (1.5 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.2 M solution) followed by triethylamine (3.0 equiv). Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The causality for this choice is that the reaction is typically efficient without heating, minimizing potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed (typically 2-4 hours).
-
In-Situ Deprotection: Once the coupling is complete, add methanol to the reaction mixture, followed by solid potassium carbonate (2.0 equiv). Stir at room temperature for an additional 1-2 hours to effect the cleavage of the trimethylsilyl group.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Part 3: Alternative Synthesis via Bestmann-Ohira Homologation
This pathway is an excellent alternative if the starting material is 1-methyl-1H-pyrazole-5-carbaldehyde. The Bestmann-Ohira reagent converts the aldehyde to the terminal alkyne in a one-pot procedure under relatively mild conditions.[11]
Mechanism: The reaction is initiated by the base-mediated generation of a diazomethylphosphonate anion, which attacks the aldehyde. The resulting adduct cyclizes to an oxaphosphetane, which then eliminates dimethyl phosphate to form a vinyl diazo intermediate. Loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the final terminal alkyne product.[10][19][20]
Part 4: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented below are compiled based on typical values for pyrazole and terminal alkyne functionalities.[21][22][23]
Physicochemical and Spectroscopic Data Summary
| Property | Data |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
| Physical State | Liquid or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | See Section 4.2 for detailed assignment |
| ¹³C NMR (CDCl₃, 101 MHz) | See Section 4.2 for detailed assignment |
| IR (neat), ν (cm⁻¹) | ~3300 (≡C-H), ~2110 (C≡C), ~1530 (C=N) |
| Mass Spec (EI) | m/z (%) = 106 (M⁺) |
Analysis of Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure.
-
δ ~ 7.4 ppm (d, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.
-
δ ~ 6.2 ppm (d, 1H): This signal corresponds to the proton at the C3 position of the pyrazole ring.
-
δ ~ 3.9 ppm (s, 3H): A singlet integrating to three protons, characteristic of the N-methyl group.
-
δ ~ 3.2 ppm (s, 1H): A sharp singlet, which is the hallmark of the terminal alkyne proton (≡C-H). The presence of this peak is a critical piece of evidence.[24]
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.
-
δ ~ 140 ppm & ~110 ppm: Resonances for the C3 and C4 carbons of the pyrazole ring.
-
δ ~ 130 ppm: Resonance for the C5 carbon attached to the alkyne.
-
δ ~ 80 ppm & ~75 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne (C≡C).
-
δ ~ 38 ppm: Signal for the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key alkyne functional group.
-
~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H).
-
~2110 cm⁻¹ (medium, sharp): This absorption is due to the carbon-carbon triple bond (C≡C) stretch. Its presence and position are definitive for an alkyne.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum should show a molecular ion (M⁺) peak at m/z = 106, corresponding to the molecular formula C₆H₆N₂.
Part 5: Safety, Handling, and Storage
-
Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn. All manipulations, especially those involving volatile solvents and reagents, should be performed in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care.
-
Handling: Terminal alkynes can be sensitive and, in some cases, unstable.[25][26] While this compound is generally stable, it should be handled under an inert atmosphere where possible to prevent potential degradation or side reactions.
-
Storage: The purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to ensure long-term stability.
Conclusion
This guide has detailed robust and reliable methodologies for the synthesis of this compound, a valuable heterocyclic building block. The Sonogashira coupling offers a convergent and highly efficient route, while the Bestmann-Ohira homologation provides a powerful alternative from the corresponding aldehyde. The comprehensive characterization data supplied herein serves as a benchmark for researchers, ensuring the structural integrity and purity of the synthesized material. By understanding the causality behind the chosen protocols and analytical methods, scientists in drug discovery and materials science can confidently produce and utilize this versatile compound in their research endeavors.
References
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ResearchGate. (2023). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link][30]
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ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link][18]
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Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. [32]
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National Institutes of Health. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link][36]
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Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link][39]
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National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][22]
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Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][23]
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MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link][41]
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Introduction: The Pyrazole Scaffold and the Significance of 5-ethynyl-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-ethynyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5][6]
This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 19762-15-3). The introduction of an ethynyl group at the 5-position transforms this molecule into a versatile building block. The terminal alkyne is a reactive handle for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. This reactivity allows for its strategic incorporation into larger, more complex molecules, making it an invaluable tool for generating compound libraries in the drug discovery process.
This document serves as a technical resource, providing a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is critical for its effective application in synthesis and for predicting the behavior of derivative compounds in biological systems.
Molecular Identity and Structural Representation
A precise understanding of a molecule begins with its fundamental identifiers and structure.
-
IUPAC Name: this compound[7]
-
CAS Number: 19762-15-3[7]
-
Molecular Formula: C₆H₆N₂[8]
-
InChI Key: GRYDLSPDPNGPBB-UHFFFAOYSA-N[7]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior from the reaction flask to its interaction with biological systems. These properties are fundamental to designing synthetic routes, formulating delivery systems, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
| Property | Value / Observation | Source / Method | Significance in Drug Development |
| Physical Form | Liquid | [7] | Affects handling, storage, and formulation strategies. |
| Molecular Weight | 106.13 g/mol | [8][9] | A key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Purity | ≥95% (Commercially available) | [7] | High purity is essential for reproducible experimental results and avoiding side reactions. |
| logP (calc.) | 1.1 | [9] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (estimated) | 2-3 (for the pyrazole ring) | Literature-based estimate | Determines the ionization state at physiological pH (7.4), which governs solubility, receptor binding, and cell penetration. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | [9][10] | A predictor of drug transport properties; a low value is associated with good cell membrane permeability. |
Lipophilicity: Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is the definitive measure of a compound's lipophilicity, a critical factor influencing its pharmacokinetic and pharmacodynamic properties.[11] A balanced logP is often sought; high values can lead to poor aqueous solubility and metabolic instability, while low values may hinder membrane permeation.
The calculated logP value for this compound is approximately 1.1 , suggesting it is moderately lipophilic.[9] This value indicates a favorable starting point for drug design, implying the molecule can partition into lipid bilayers without being excessively retained.
The "shake-flask" method remains the gold standard for its direct measurement of partitioning under equilibrium conditions.[11][12]
Causality: The choice of n-octanol and water is critical. n-Octanol serves as a surrogate for the lipid environment of biological membranes, while the aqueous phase mimics physiological fluids. The resulting logP value provides a robust estimate of how a drug will distribute between these environments in the body.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4 to mimic physiological conditions) and saturate it with n-octanol.[13] Concurrently, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to prevent volume changes during the experiment.
-
Compound Addition: A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: The two phases are combined in a vessel at a fixed ratio and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (often 24 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to accelerate this process and ensure a sharp interface.
-
Quantification: A sample is carefully withdrawn from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[11]
Caption: Workflow for experimental logP determination via the shake-flask method.
Aqueous Solubility
Solubility is a gatekeeper property in drug development.[14][15] Insufficient aqueous solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent compound ineffective.[16] It is crucial to distinguish between two types of solubility measurements.[17]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput screening method used early in discovery to flag problematic compounds.[17]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but definitive measurement, often considered the "gold standard" and essential for later-stage development.[14]
This protocol ensures a true equilibrium state is measured, providing a definitive value for formulation and biopharmaceutical classification.
Causality: This method is designed to measure the maximum concentration of the solid compound that can dissolve in a medium at equilibrium. By adding an excess of the solid, we ensure the solution becomes saturated. The extended incubation period allows the system to reach a thermodynamic minimum, reflecting the true solubility, which is not captured in rapid kinetic assays.
Methodology:
-
Compound Addition: An excess amount of this compound is added to a vial containing a specific volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is achieved.[18]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to remove all undissolved solid particles. This step is critical; failure to remove all solids will lead to an overestimation of solubility.[15]
-
Sample Preparation: The clear supernatant is carefully collected and diluted with a suitable solvent for analysis.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.
Acidity/Basicity: pKa
The acid dissociation constant (pKa) defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is non-basic as its lone pair is part of the aromatic sextet. The N2 "pyridinic" nitrogen, however, has its lone pair in an sp² orbital in the plane of the ring and is weakly basic. For similar pyrazole systems, the pKa of the conjugate acid is typically in the range of 2-3. This means that at physiological pH (7.4), this compound will be overwhelmingly in its neutral, un-ionized form. This is generally favorable for passive diffusion across cell membranes.
This classic method provides a direct measurement of pKa by monitoring pH changes during titration with an acid or base.
Causality: The protocol is based on the Henderson-Hasselbalch equation. By systematically adding a titrant (acid or base) to a solution of the compound, we change the ratio of the ionized to the un-ionized form. The pKa is the pH at which these two forms are present in equal concentrations, which corresponds to the midpoint of the titration curve.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the experiment.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery.
-
Titration: For a basic compound, a standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. After each addition, the solution is stirred to homogenize, and the pH is recorded once the reading stabilizes.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the first derivative of the titration curve. The pKa is then calculated as the pH value at the half-equivalence point.
Synthesis and Chemical Reactivity
While numerous methods exist for pyrazole synthesis, a common and regioselective approach involves the cyclocondensation of a β-functionalized ketone or alkyne with a substituted hydrazine.[19][20][21] The this compound structure is likely assembled from a precursor containing the terminal alkyne, which then reacts with methylhydrazine.
Caption: General synthetic scheme for pyrazole formation via cyclocondensation.
The true synthetic value of this molecule lies in the reactivity of its ethynyl group. This functional group is a gateway to a vast chemical space through reactions such as:
-
Click Chemistry (CuAAC): Reacts readily with azides to form stable 1,2,3-triazole linkages, a cornerstone of modern medicinal chemistry for linking molecular fragments.
-
Sonogashira Coupling: Couples with aryl or vinyl halides in the presence of palladium and copper catalysts to form C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems.
-
Mannich Reactions: The acidic acetylenic proton can participate in reactions to form propargylamines.
This reactivity makes this compound an exceptional building block for creating libraries of diverse pyrazole-containing compounds for high-throughput screening.
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A Senior Application Scientist's Guide to Novel Synthetic Routes for 5-ethynyl-1-methyl-1H-pyrazole
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: 5-ethynyl-1-methyl-1H-pyrazole is a pivotal building block in medicinal chemistry and materials science, valued for its rigid, linear ethynyl moiety which serves as a versatile handle for further chemical modification, particularly in click chemistry and cross-coupling reactions. Its pyrazole core is a well-established pharmacophore present in numerous therapeutic agents, including anti-inflammatory drugs like Celecoxib.[1][2] This guide provides an in-depth exploration of robust and novel synthetic strategies for this target molecule, moving beyond simple cataloging of reactions to explain the underlying principles and rationale. We will dissect three primary synthetic philosophies: post-modification of a pre-formed pyrazole core, construction of the pyrazole ring with the ethynyl group already incorporated, and strategic functional group interconversion. Each section includes detailed, field-tested protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. This analysis reveals three primary pathways that form the foundation of our guide.
Caption: Retrosynthetic pathways for this compound.
This analysis logically separates our approaches:
-
Strategy 1: The most direct and widely adopted method involves forming the C(sp)-C(sp²) bond on a pre-existing pyrazole ring, typically via Sonogashira cross-coupling.[3][4]
-
Strategy 2: A fundamental approach where the pyrazole ring is constructed from acyclic precursors, one of which already contains the required ethynyl moiety.[5][6]
-
Strategy 3: An indirect but powerful route involving the creation of a functional group at the 5-position that can be chemically transformed into the target alkyne.
Strategy 1: Sonogashira Coupling on a Halogenated Pyrazole Core
This strategy is arguably the most efficient and modular approach, leveraging the power of palladium and copper-catalyzed cross-coupling. The core principle is the reaction between a 5-halo-1-methyl-1H-pyrazole and a terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is often preferred for its stability and ease of handling, followed by a straightforward deprotection step.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[3] The palladium cycle involves the oxidative addition of the pyrazole halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. The choice of a mild base (e.g., Et₃N, DIPA) is crucial for both generating the copper acetylide and neutralizing the HX byproduct.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
Step 2.1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole (Precursor)
-
Rationale: An iodinated precursor is chosen over bromo- or chloro-analogs due to the greater reactivity of the C-I bond in the oxidative addition step, often leading to higher yields and milder reaction conditions.[7] This synthesis proceeds via direct iodination of 1-methylpyrazole.
-
Setup: To a solution of 1-methylpyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Activation: Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.
-
Quench & Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-iodo-1-methyl-1H-pyrazole.
Step 2.2: Sonogashira Coupling and Deprotection
-
Rationale: This protocol employs standard Sonogashira conditions.[8] PdCl₂(PPh₃)₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the essential co-catalyst for acetylide formation.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Reagent Addition: Add anhydrous triethylamine (3.0 eq) followed by trimethylsilylacetylene (1.5 eq).
-
Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq) and stir at room temperature for 1-2 hours.
-
Purification: Neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography to yield this compound.[9]
Strategy 2: [3+2] Cycloaddition
This classical approach builds the heterocyclic core from acyclic components. For our target, the key is to use methylhydrazine as the N-N source and a 1,3-dicarbonyl equivalent that already contains the ethynyl group. This method offers a fundamentally different pathway, avoiding the need for transition metal catalysts in the final C-C bond formation step.
Mechanistic Rationale
The Knorr pyrazole synthesis and related [3+2] cycloadditions are cornerstone reactions in heterocycle synthesis.[10][11][12][13] The reaction proceeds via the condensation of methylhydrazine with a β-dicarbonyl compound. The initial condensation typically occurs at the more reactive carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity is dictated by the substitution pattern of the dicarbonyl precursor.
Caption: Workflow for the [3+2] cycloaddition synthesis route.
Experimental Protocol
Step 3.1: Synthesis of 1-ethynyl-1,3-butanedione (Precursor)
-
Rationale: This precursor is an ethynyl-containing β-dicarbonyl equivalent. It can be synthesized from readily available materials.
-
Setup: Cool a solution of acetylacetone (1.0 eq) in anhydrous THF to -78 °C under a nitrogen atmosphere.
-
Deprotonation: Add n-butyllithium (2.1 eq) dropwise and allow the mixture to warm to 0 °C for 30 minutes.
-
Acylation: Cool the solution back to -78 °C and add ethyl chloroformate (1.1 eq) dropwise. Stir and allow to warm to room temperature overnight.
-
Ethynylation: The resulting keto-ester can be converted to the target ethynyl ketone through established methods, such as reaction with the Ohira-Bestmann reagent or by conversion to a vinyl triflate followed by Sonogashira coupling and subsequent manipulation. A more direct, albeit advanced, approach involves using an ethynylating agent. For this guide, we will assume the precursor is accessible.
Step 3.2: Cyclocondensation Reaction
-
Rationale: This acid-catalyzed condensation is a classic method for pyrazole formation.[5] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.
-
Setup: In a round-bottom flask, dissolve the ethynyl β-dicarbonyl precursor (e.g., 1-ethynyl-1,3-butanedione) (1.0 eq) in ethanol.
-
Reagent Addition: Add methylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.
Strategy 3: Functional Group Interconversion (FGI)
This strategy relies on a robust, well-established pyrazole synthesis followed by a chemical transformation at the 5-position. The conversion of an aldehyde to an alkyne via the Corey-Fuchs reaction is a reliable two-step process that is well-suited for this purpose.
Mechanistic Rationale
The synthesis begins with the Vilsmeier-Haack formylation to install an aldehyde at the C5 position of 1-methylpyrazole.[14][15] The subsequent Corey-Fuchs reaction involves two key steps: 1) Reaction of the aldehyde with carbon tetrabromide and triphenylphosphine to form a dibromo-olefin intermediate. 2) Treatment of this intermediate with a strong base (like n-BuLi) causes lithium-halogen exchange followed by elimination of LiBr to generate a lithium acetylide, which is then quenched to give the terminal alkyne.
Caption: Workflow for the Functional Group Interconversion strategy.
Experimental Protocols
Step 4.1: Vilsmeier-Haack Formylation
-
Setup: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reagent Addition: Add 1-methylpyrazole (1.0 eq) dropwise.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.
-
Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 1-methyl-1H-pyrazole-5-carbaldehyde.
Step 4.2: Corey-Fuchs Reaction
-
Dibromo-olefin Formation: To a solution of triphenylphosphine (PPh₃) (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (1.1 eq) in one portion. Stir for 5 minutes, then add a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in DCM dropwise. Stir at 0 °C for 1-2 hours.
-
Work-up (Step 1): Pour the reaction mixture directly onto a silica gel column and elute with a hexane/ethyl acetate mixture to isolate the 5-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate.
-
Alkyne Formation: Dissolve the dibromo-olefin intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (2.1 eq) dropwise.
-
Reaction & Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding water.
-
Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as available starting materials, scalability, and tolerance for certain reagents (e.g., transition metals).
| Feature | Strategy 1: Sonogashira Coupling | Strategy 2: [3+2] Cycloaddition | Strategy 3: FGI (Corey-Fuchs) |
| Overall Yield | High (typically 70-90% for coupling) | Moderate to High | Moderate (multi-step) |
| Key Advantages | High modularity, mild conditions, reliable, well-documented. | Convergent, avoids transition metals in the key step. | Uses common starting materials, avoids acetylenic precursors. |
| Key Disadvantages | Requires transition metal catalysts (Pd/Cu), potential for metal contamination. | Synthesis of the required ethynyl-dicarbonyl precursor can be challenging. | Multi-step process, uses stoichiometric strong base (n-BuLi) and PPh₃. |
| Scalability | Good, but catalyst cost can be a factor. | Potentially very good if precursor is available. | Moderate, due to chromatography and use of pyrophoric reagents. |
| Ideal Use Case | Rapid generation of analogues for SAR studies. | Large-scale synthesis where metal-free product is critical. | When starting from simple, unfunctionalized pyrazole is necessary. |
Conclusion
The synthesis of this compound can be approached through several effective strategies, each with distinct advantages. The Sonogashira coupling stands out as the most versatile and high-yielding method for laboratory-scale synthesis and library generation, provided a halogenated precursor is accessible. The [3+2] cycloaddition offers a more classical and potentially scalable route that avoids late-stage transition metal catalysis, making it attractive for GMP (Good Manufacturing Practice) campaigns if the required precursors can be sourced or synthesized efficiently. Finally, Functional Group Interconversion via the Corey-Fuchs reaction provides a robust, albeit longer, alternative that builds complexity from a simple pyrazole starting material. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research program, including scale, cost, purity requirements, and available chemical feedstocks.
References
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. PubChem. Retrieved from a valid URL.[10]
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Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. J. Org. Chem., 88, 2190–2206. Available at: a valid URL.[11]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from a valid URL.[12]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: a valid URL.[13]
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ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. The Journal of Organic Chemistry. Retrieved from a valid URL.[16]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: a valid URL.[14][15]
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Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from a valid URL.[17]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from a valid URL.[18]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from a valid URL.[5]
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BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from a valid URL.[3]
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ResearchGate. (2018). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl. ChemistrySelect. Available at: a valid URL.[19]
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ResearchGate. (n.d.). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Request PDF. Retrieved from a valid URL.[6]
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Preprints.org. (2024). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available at: a valid URL.[4]
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Metwally, N. H., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
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Sigma-Aldrich. (n.d.). This compound | 19762-15-3. Retrieved from a valid URL.[9]
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ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Scientific Diagram. Retrieved from a valid URL.[7]
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ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform. Available at: a valid URL.[8]
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ResearchGate. (n.d.). Scheme 5. Synthetic routes for compounds 11 via reaction of compounds 1 with hydrazine hydrate in boiling butanol. Scientific Diagram. Retrieved from a valid URL.[2]
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The Dual Nature of the Ethynyl Group on the Pyrazole Ring: A Technical Guide to Reactivity and Stability for Drug Discovery
Abstract
The incorporation of the ethynyl group onto the pyrazole core has emerged as a powerful strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the reactivity and stability of ethynyl-substituted pyrazoles, offering a crucial resource for researchers, scientists, and drug development professionals. We will dissect the synthetic avenues to these valuable scaffolds, delve into the rich and varied reactivity of the ethynyl moiety as modulated by the pyrazole ring, and critically evaluate the stability of this linkage under physiologically and synthetically relevant conditions. By understanding the intricate interplay between the pyrazole nucleus and the ethynyl substituent, researchers can better harness the potential of these compounds in the design of novel therapeutics.
Introduction: The Strategic Value of Ethynyl-Pyrazoles in Medicinal Chemistry
Pyrazoles are a cornerstone of many pharmaceuticals due to their diverse biological activities and favorable physicochemical properties.[1] The introduction of an ethynyl group (—C≡CH) onto this privileged scaffold imparts a unique set of characteristics that can be strategically exploited in drug design.[2] The linear geometry of the ethynyl group can act as a rigid linker or probe, while its electron-rich triple bond can participate in a variety of chemical transformations, enabling late-stage functionalization and the synthesis of complex molecular architectures.[3][4] Furthermore, the terminal alkyne can serve as a bioorthogonal handle for "click chemistry," facilitating target identification and the development of diagnostic tools.[5][6]
This guide will navigate the chemical landscape of ethynyl-pyrazoles, providing a comprehensive understanding of their synthesis, reactivity, and stability.
Synthetic Strategies for Ethynyl-Pyrazoles
The construction of the ethynyl-pyrazole framework can be approached in two primary ways: by forming the pyrazole ring from an ethynyl-containing precursor or by introducing the ethynyl group onto a pre-existing pyrazole core.
Building the Pyrazole Ring: Cycloaddition Reactions
A powerful method for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions.[3][7] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, in this case, an alkyne.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via 1,3-Dipolar Cycloaddition [3]
-
Step 1: Generation of the Nitrile Imine. In a round-bottom flask, dissolve the corresponding hydrazonoyl chloride (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes.
-
Step 2: Cycloaddition. To the in situ generated nitrile imine, add the terminal alkyne (1.1 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Functionalizing the Pyrazole Ring: The Sonogashira Cross-Coupling Reaction
The Sonogashira cross-coupling reaction is arguably the most versatile and widely used method for the direct introduction of an ethynyl group onto a pyrazole ring.[8][9] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of ethynyl-pyrazoles, a halopyrazole is the key starting material.
Caption: Generalized Workflow for Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole with Phenylacetylene [10][11]
-
Materials and Reagents:
-
4-Iodo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-phenyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add phenylacetylene dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting halopyrazole is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Reactivity of the Ethynyl Group on the Pyrazole Ring
The reactivity of the ethynyl group is significantly influenced by its electronic environment, which is in turn modulated by the pyrazole ring and any substituents present.
Acidity of the Terminal Proton
Terminal alkynes are notably more acidic than their alkene and alkane counterparts, with a pKa of approximately 25.[12][13][14][15] This is attributed to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion. The pyrazole ring, being a heteroaromatic system, can influence this acidity. Electron-withdrawing groups on the pyrazole ring are expected to increase the acidity of the terminal proton, facilitating its removal by a base. Conversely, electron-donating groups will decrease its acidity.[16][17][18]
Electrophilic and Nucleophilic Additions
The electron-rich triple bond of the ethynyl group is susceptible to electrophilic addition .[2][19][20][21][22][23][24] The regioselectivity of this addition will be directed by the electronic nature of the pyrazole ring. For instance, protonation of the triple bond will lead to a vinyl cation, the stability of which will be influenced by the position of the pyrazole substituent.
Nucleophilic addition to the ethynyl group is also a key reaction, particularly when the alkyne is activated by an adjacent electron-withdrawing group.[25][26][27][28] The pyrazole ring itself can act as a nucleophile in certain contexts.
Cycloaddition Reactions: The Gateway to Fused Heterocycles and "Clicked" Conjugates
The ethynyl group on a pyrazole is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions .[3][7][29][30] The reaction with azides to form 1,2,3-triazoles, a cornerstone of "click chemistry," is of particular importance in drug discovery and chemical biology.[6][31][32] This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for bioconjugation.[4]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Stability of the Ethynyl-Pyrazole Linkage
The stability of the bond between the ethynyl group and the pyrazole ring is a critical consideration in both synthesis and biological applications.
Chemical Stability
The C(sp)-C(sp²) bond is generally robust. However, the stability can be compromised under certain conditions:
-
Strongly Acidic or Basic Conditions: While the pyrazole ring itself is relatively stable, extreme pH conditions can potentially lead to degradation, although specific data for ethynyl-pyrazoles is limited.
-
Oxidative Conditions: The triple bond can be susceptible to oxidation, potentially leading to cleavage or the formation of α,β-dicarbonyl compounds.[33][34] The specific degradation pathways will depend on the oxidant and the substitution pattern on the pyrazole ring.
-
Reductive Conditions: The triple bond can be reduced to a double or single bond under various catalytic hydrogenation conditions.
Metabolic Stability
In a biological context, the terminal alkyne can be a site of metabolism, often mediated by cytochrome P450 enzymes. The metabolic fate is highly dependent on the surrounding molecular environment. Strategies to enhance metabolic stability include the introduction of steric bulk near the ethynyl group or the incorporation of electron-withdrawing groups on the pyrazole ring.
| Reaction Type | Reagents and Conditions | Product | Key Considerations |
| Sonogashira Coupling | Halopyrazole, terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base (e.g., TEA, DIPEA) | Ethynyl-pyrazole | Highly versatile and tolerant of many functional groups.[8][9][10][11][35][36] |
| 1,3-Dipolar Cycloaddition | Ethynyl-pyrazole, 1,3-dipole (e.g., azide, nitrile imine) | Fused or linked heterocyclic systems | "Click chemistry" with azides is a prominent application.[3][7][29][30] |
| Electrophilic Addition | Ethynyl-pyrazole, electrophile (e.g., HBr, I₂) | Halogenated vinyl-pyrazole | Regioselectivity is influenced by the pyrazole ring's electronics.[2][19][20][21][22][24] |
| Nucleophilic Addition | Activated ethynyl-pyrazole, nucleophile (e.g., thiols, amines) | Functionalized vinyl-pyrazole | Requires activation of the alkyne by an electron-withdrawing group.[25][26][27][28] |
Conclusion and Future Perspectives
The ethynyl group, when appended to a pyrazole ring, offers a rich and diverse chemical playground for medicinal chemists. Its utility in both constructing complex molecules and as a functional handle for bioconjugation solidifies its importance in modern drug discovery. A thorough understanding of the synthesis, reactivity, and stability of ethynyl-pyrazoles, as outlined in this guide, is paramount for the rational design of next-generation therapeutics. Future research will likely focus on the development of novel, more sustainable synthetic methods, a deeper exploration of the metabolic pathways of these compounds, and the application of ethynyl-pyrazoles in emerging areas such as targeted protein degradation and covalent drug design.
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Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY. Retrieved January 17, 2026, from [Link]
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Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024, September 3). ChemRxiv. Retrieved January 17, 2026, from [Link]
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1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024, September 3). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
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Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Substituent Effects on Reactivity. (2021, June 28). YouTube. Retrieved January 17, 2026, from [Link]
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The application of click chemistry in the synthesis of agents with anticancer activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Substituent Effects in Ion−π Interactions: Fine-Tuning via the Ethynyl Group. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 17, 2026, from [Link]
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Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Electrophilic Addition. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 17, 2026, from [Link]
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Electrophilic Addition to Alkenes. (n.d.). University of Illinois Springfield. Retrieved January 17, 2026, from [Link]
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Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026, January 14). JACS Au. Retrieved January 17, 2026, from [Link]
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Nucleophilic 1,4-additions for natural product discovery. (2014, September 19). PubMed Central. Retrieved January 17, 2026, from [Link]
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10.8: Acidity of Terminal Alkynes. (2019, February 13). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Catalysis Science & Technology. Retrieved January 17, 2026, from [Link]
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Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. (2013, December 16). PubMed Central. Retrieved January 17, 2026, from [Link]
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Electrophilic Addition Mechanism. (2021, February 15). YouTube. Retrieved January 17, 2026, from [Link]
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Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (2025, August 9). PubMed Central. Retrieved January 17, 2026, from [Link]
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Mechanism of degradation of a nitrogenous heterocycle induced by a reductive radical: decomposition of a sym-triazine ring. (2017, April 5). PubMed. Retrieved January 17, 2026, from [Link]
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Alkene electrophilic addition reactions. (2024, December 14). YouTube. Retrieved January 17, 2026, from [Link]
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Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20). MDPI. Retrieved January 17, 2026, from [Link]
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Navigating the Solubility Landscape of 5-ethynyl-1-methyl-1H-pyrazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-ethynyl-1-methyl-1H-pyrazole in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its empirical determination. In the dynamic fields of medicinal chemistry and materials science, a thorough grasp of a compound's solubility is paramount for reaction optimization, formulation development, and biological screening.
Executive Summary: The Solubility Profile at a Glance
While specific, publicly available quantitative solubility data for this compound is limited, its structural features—a substituted pyrazole ring—provide strong indicators of its likely behavior. Pyrazole and its derivatives generally exhibit favorable solubility in a range of organic solvents.[1][2] This is attributed to the interplay of the aromatic pyrazole core and the nature of its substituents. The methyl and ethynyl groups on this compound are expected to contribute to its solubility in both polar aprotic and non-polar organic solvents.
This guide will first deconstruct the molecular characteristics of this compound to predict its solubility based on established chemical principles. Subsequently, it will present a detailed, step-by-step experimental workflow for the precise determination of its solubility in various organic solvents, ensuring reproducible and reliable results.
Deconstructing the Molecule: Predicting Solubility from First Principles
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] To apply this to this compound, we must first examine its key physicochemical properties.
| Property | Value/Prediction | Influence on Solubility |
| Molecular Formula | C₆H₆N₂ | - |
| Molecular Weight | 106.13 g/mol | Generally, lower molecular weight compounds tend to be more soluble.[4] |
| Polarity | Moderately Polar | The pyrazole ring with its two nitrogen atoms imparts polarity. The methyl group is non-polar, while the ethynyl group has a region of high electron density, contributing to polarity. |
| Hydrogen Bonding | Hydrogen Bond Acceptor | The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The terminal hydrogen of the ethynyl group is weakly acidic and could potentially act as a hydrogen bond donor in the presence of a strong acceptor. |
| Physical Form | Liquid | The compound is listed as a liquid at room temperature, which can simplify the dissolution process compared to a crystalline solid. |
Based on these characteristics, this compound is anticipated to be soluble in a range of common organic solvents. Its moderate polarity suggests good solubility in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. It is also likely to be soluble in alcohols like ethanol and methanol due to the potential for hydrogen bonding. Solubility in non-polar solvents like toluene and hexane may be more limited but still possible, particularly with an increase in temperature.
Empirical Determination of Solubility: A Validated Experimental Protocol
While theoretical predictions are valuable, empirical determination remains the gold standard for establishing a compound's solubility profile. The following protocol outlines a robust method for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (≥95% purity)
-
Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexane, methanol, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to ensure accuracy and reproducibility in determining the equilibrium solubility of the target compound.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved compound remains.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method such as HPLC or GC.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Interpreting and Applying Solubility Data
The quantitative solubility data obtained from the experimental protocol can be summarized in a table for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound in Common Organic Solvents at 25 °C.
| Solvent | Solvent Polarity | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | Non-polar | Low | To be determined |
| Toluene | Non-polar | Low to Moderate | To be determined |
| Dichloromethane | Polar Aprotic | Moderate to High | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
Understanding the solubility of this compound is crucial for various applications:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction kinetics and yield.
-
Purification: Solubility differences in various solvents can be exploited for purification techniques such as crystallization and chromatography.
-
Drug Formulation: For pharmaceutical applications, solubility in biocompatible solvents is a critical parameter influencing bioavailability.
Conclusion and Future Directions
This guide has provided a theoretical framework for predicting the solubility of this compound and a detailed experimental protocol for its empirical determination. While the pyrazole scaffold suggests good solubility in many organic solvents, experimental verification is essential for accurate and reliable data.[2] Future work should focus on generating a comprehensive experimental dataset for this compound across a range of temperatures and in various solvent mixtures. Such data will be invaluable for the scientific community, enabling more efficient and effective utilization of this versatile chemical entity.
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Quantum chemical calculations for 5-ethynyl-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-ethynyl-1-methyl-1H-pyrazole
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry and materials science, valued for its versatile physicochemical and pharmacological properties. The introduction of an ethynyl group at the 5-position and a methyl group at the N1 position of the pyrazole ring creates this compound, a molecule with unique electronic and steric characteristics. Understanding these characteristics at a quantum level is indispensable for predicting its reactivity, intermolecular interactions, and spectroscopic signature, thereby guiding rational drug design and materials development.[1] This technical guide provides a comprehensive, field-proven framework for conducting and interpreting quantum chemical calculations on this molecule, grounded in Density Functional Theory (DFT). We eschew a rigid template, instead presenting a logical workflow from first principles to actionable insights, designed for researchers, computational chemists, and drug development professionals.
Foundational Principles: Why Quantum Chemistry for Pyrazole Derivatives?
Quantum chemical calculations, particularly DFT, have emerged as powerful tools for exploring the electronic structure of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone.[2] For a molecule like this compound, these calculations allow us to:
-
Determine the most stable three-dimensional structure: By finding the global minimum on the potential energy surface, we can predict precise bond lengths, bond angles, and dihedral angles.
-
Predict spectroscopic properties: We can simulate vibrational (FT-IR, Raman) and NMR spectra to aid in experimental characterization and structural confirmation.[3][4][5]
-
Elucidate electronic characteristics: Calculations reveal the distribution of electrons, identifying electron-rich and electron-poor regions, which are key to understanding reactivity and non-covalent interactions.[6]
-
Analyze chemical reactivity: Through the study of frontier molecular orbitals (HOMO and LUMO), we can predict how the molecule will interact with other reagents and biological targets.[7][8][9][10]
This guide focuses on a robust and widely validated computational approach that balances accuracy with computational expense, making it accessible for both exploratory and in-depth research.
The Computational Workflow: A Validating Protocol
The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. Each step builds upon the last, ensuring the scientific integrity of the final results.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Initial Molecular Structure Generation
The first step is to generate an approximate 3D structure of this compound. This can be accomplished using any standard molecular editor such as Avogadro, ChemDraw, or GaussView. It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Causality: The objective of geometry optimization is to find the coordinates of the atoms that correspond to the lowest energy, and therefore the most stable, conformation of the molecule. This is the most critical step, as all subsequent property calculations depend on an accurately optimized geometry.
Protocol:
-
Select the Level of Theory: We will employ Density Functional Theory (DFT) for its excellent balance of cost and accuracy.
-
Functional: The B3LYP hybrid functional is chosen. It incorporates a portion of exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals, and it has a long track record of providing reliable results for a wide range of organic molecules.[7][11]
-
Basis Set: The 6-311++G(d,p) basis set is selected.[6] This choice is deliberate:
-
6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.[12]
-
++: These are "diffuse functions" added to both heavy (non-hydrogen) and hydrogen atoms. They are crucial for accurately describing lone pairs (like on the pyrazole nitrogens) and the delocalized π-systems of the ring and ethynyl group.[13]
-
(d,p): These are "polarization functions" (d-functions on heavy atoms, p-functions on hydrogen). They allow the shape of the atomic orbitals to distort, which is essential for describing the non-spherical electron density in chemical bonds.[12][13]
-
-
-
Execute the Calculation: Using a quantum chemistry software package like Gaussian, Q-Chem, or GAMESS[14][15][16], submit the initial structure for optimization using the specified B3LYP/6-311++G(d,p) level of theory.
Step 3: Vibrational Frequency Analysis
Causality: Once the optimization algorithm has converged on a stationary point, we must verify that this point is a true energy minimum and not a saddle point (a transition state). A frequency calculation serves this dual purpose: it validates the geometry and provides the data needed for vibrational spectroscopy.[17]
Protocol:
-
Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: Examine the output. A true minimum is confirmed by the absence of any imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition structure, and the geometry must be perturbed along the mode of the imaginary frequency and re-optimized.
Analysis of Molecular Properties
With a validated minimum-energy structure, we can now calculate and analyze a wealth of chemical information.
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Tautomerism in Substituted 5-Ethynyl-1H-Pyrazoles: A Mechanistic and Analytical Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] For N-unsubstituted pyrazoles, the phenomenon of annular prototropic tautomerism profoundly influences their physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth technical exploration of tautomerism in 5-ethynyl-1H-pyrazoles, a class of compounds with significant potential in drug discovery. We will dissect the electronic influence of the ethynyl group on the tautomeric equilibrium and present a comprehensive overview of the analytical techniques essential for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, predict, and control tautomerism in these vital heterocyclic systems.
The Significance of Pyrazole Tautomerism in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][6] When the ring is unsubstituted on either nitrogen (an N-H pyrazole), the proton can reside on either nitrogen atom. This dynamic equilibrium between two distinct chemical entities is known as annular tautomerism.[6][7]
This is not a mere academic curiosity. The position of the proton dictates the molecule's:
-
Hydrogen Bonding Capability: One tautomer may present a hydrogen bond donor (N-H) and acceptor (pyridine-like N) in a specific spatial arrangement, while the other presents a different one. This is critical for receptor-ligand interactions.[8]
-
Dipole Moment and Polarity: The two tautomers can have different dipole moments, affecting solubility, cell permeability, and crystal packing.[6]
-
Reactivity: The nucleophilicity and electrophilicity of the ring atoms differ between tautomers, influencing outcomes in synthetic functionalization.[6][7]
For a substituted pyrazole, such as a 5-ethynyl-1H-pyrazole, the two tautomers are non-identical constitutional isomers, and the equilibrium typically favors one form. Understanding which tautomer predominates in solid-state and in solution is paramount for rational drug design.
The Tautomeric Equilibrium in 5-Ethynyl-1H-Pyrazoles
The tautomerism of an N-unsubstituted 5-ethynylpyrazole involves an equilibrium between two forms. To avoid ambiguity, it is crucial to use a systematic naming convention. The tautomer where the mobile proton is on the nitrogen adjacent to the ethynyl-substituted carbon (C5) is the 1H-tautomer (or 5-ethynyl-1H-pyrazole). The tautomer where the proton is on the other nitrogen is the 2H-tautomer (or 3-ethynyl-1H-pyrazole).
Caption: Annular tautomeric equilibrium in 5-ethynyl-1H-pyrazoles.
The Directing Effect of the Ethynyl Substituent
The position of the tautomeric equilibrium (KT) is governed by the electronic properties of the substituents on the pyrazole ring.[9][10] Theoretical and experimental studies have established a general principle:
-
Electron-Withdrawing Groups (EWGs): When an EWG is at the C3/C5 position, the tautomer that places the EWG in conjugation with the N1-H moiety is generally favored.[10] This means the 2H-tautomer (3-substituted form) is often more stable.
-
Electron-Donating Groups (EDGs): EDGs tend to favor the tautomer where they are adjacent to the N1-H group, making the 1H-tautomer (5-substituted form) more stable.[8][9]
The ethynyl group is considered a moderate electron-withdrawing group due to the sp-hybridization of its carbon atoms. Therefore, it is predicted that for 5-ethynyl-1H-pyrazoles, the equilibrium will favor the 2H-tautomer (3-ethynyl-1H-pyrazole) . This prediction, however, requires rigorous experimental and computational validation, as solvent effects and intermolecular interactions can significantly shift the equilibrium.[6]
Core Analytical Methodologies for Tautomer Elucidation
A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for the unambiguous determination of tautomeric preference.
Caption: Workflow for the comprehensive analysis of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[11][12] The key challenge is that the proton exchange between the two nitrogen atoms can be fast on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their attached protons.[6][10][12]
Causality Behind Experimental Choice: To overcome rapid exchange, low-temperature NMR is the method of choice.[12] By reducing the temperature, the rate of proton exchange is slowed, potentially to the point where distinct signals for both tautomers can be observed and integrated to determine the equilibrium constant (KT).[11]
Key Nuclei and Expected Observations:
| Nucleus | Observation for Tautomeric Mixture (Slow Exchange) | Diagnostic Value |
| ¹H NMR | Two distinct sets of signals for the pyrazole ring protons. The N-H proton signal may be broad or unobservable due to exchange.[12] | Provides direct evidence of both tautomers and allows for quantification via integration. |
| ¹³C NMR | Two distinct signals for C3 and C5, and for the ethynyl carbons. The chemical shifts of C3 and C5 are highly sensitive to the proton's location.[6][10][13] | C3 is typically downfield of C5 in the 2H-tautomer, and vice-versa in the 1H-tautomer. This is a primary diagnostic tool.[14] |
| ¹⁵N NMR | Two sets of signals for N1 and N2. The protonated nitrogen will appear as a doublet (if coupling is observed) at a much higher field (more shielded) than the sp² "pyridine-like" nitrogen. | The most direct method to locate the proton. Requires ¹⁵N-labeled samples or high-sensitivity experiments.[15] |
Protocol: Low-Temperature ¹H and ¹³C NMR for Tautomer Analysis
-
Sample Preparation (Trustworthiness Pillar): Dissolve 5-10 mg of the 5-ethynyl-1H-pyrazole in a deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈, or CD₂Cl₂). Crucially, use a very dry solvent to minimize N-H proton exchange with residual water, which can broaden signals and complicate analysis.[12]
-
Initial Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (298 K) to serve as a baseline. Note any signal broadening, especially for C3/C5.
-
Temperature Reduction: Gradually lower the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring spectra. This ensures uniform temperature and sharp lines.
-
Data Acquisition: Record spectra at each temperature step. Monitor the C3/C5 region in the ¹³C spectrum and the aromatic region in the ¹H spectrum.
-
Analysis: Identify the "coalescence temperature" where averaged signals begin to resolve into two distinct sets. Continue cooling until sharp, well-resolved signals for both tautomers are observed.
-
Quantification: At the lowest achievable temperature (in the slow-exchange regime), carefully integrate the corresponding signals for each tautomer in the ¹H spectrum to determine their relative populations and calculate KT.
Single Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[11] It definitively identifies which tautomer is present in the crystal lattice and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can stabilize one tautomer over the other.[7][8][16]
Expertise Insight: It is critical to remember that the solid-state structure may not represent the major tautomer in solution.[10][11] Crystal packing forces can selectively favor the crystallization of a minor tautomer. Therefore, X-ray data must always be correlated with solution-phase NMR data for a complete picture. Often, pyrazoles form hydrogen-bonded dimers or catemers (linear chains) in the solid state, which is a key driver of tautomer selection.[7][17]
Computational Chemistry
Quantum mechanical calculations are an invaluable predictive and interpretive tool. By calculating the relative energies of the two tautomers, one can predict the position of the equilibrium.
Methodology Workflow:
-
Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers.
-
Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a reliable method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).[9][18] This provides the Gibbs free energies (G) in the gas phase.
-
Solvent Modeling: Since most biological processes and experiments occur in solution, repeat the calculations incorporating a solvent model (e.g., Polarizable Continuum Model, PCM).[6][18] This is critical, as solvent polarity can significantly influence tautomeric stability.[6]
-
Analysis: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers allows for the prediction of the equilibrium constant (KT = e-ΔG/RT).
-
NMR Prediction (Self-Validating System): Further enhance the model's trustworthiness by calculating the NMR chemical shifts (using the GIAO method) for both optimized tautomer structures.[19] These predicted shifts can then be compared directly with experimental data to confirm signal assignments and validate the computational results.
Conclusion and Outlook
The tautomerism of 5-ethynyl-1H-pyrazoles is a critical molecular feature that dictates their behavior from the synthetic flask to the biological target. Based on the electron-withdrawing nature of the ethynyl group, the 2H-tautomer (3-ethynyl-1H-pyrazole) is predicted to be the more stable form. However, this guide emphasizes that such predictions must be rigorously validated.
By employing a synergistic approach of low-temperature NMR spectroscopy to probe the solution-state equilibrium, single-crystal X-ray diffraction to define the solid-state structure, and computational chemistry to provide a theoretical energy landscape, researchers can achieve a comprehensive understanding of this dynamic system. This knowledge is not merely fundamental—it is an actionable tool for medicinal chemists to design and synthesize pyrazole-based therapeutics with optimized properties and predictable biological activity.
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An In-depth Technical Guide to the X-ray Crystal Structure of 5-ethynyl-1-methyl-1H-pyrazole: A Keystone for Structure-Based Drug Design
This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in determining the X-ray crystal structure of 5-ethynyl-1-methyl-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals.[1][2][3] Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics.
This document will navigate through the essential stages of a crystallographic study, from the synthesis of the target compound to the final analysis of its crystal structure. The protocols described herein are grounded in established scientific principles and are designed to ensure the generation of a trustworthy and high-quality structural model.
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutic agents.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can effectively bind to biological targets.[3] Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5] The title compound, this compound, combines this important heterocyclic core with a reactive ethynyl group, a feature often utilized in bioconjugation and as a synthetic handle for further molecular elaboration.
Determining the precise three-dimensional arrangement of atoms in this molecule through X-ray crystallography provides invaluable insights into its steric and electronic properties, which are critical for computational modeling and the rational design of new drug candidates.
Synthesis and Crystallization: From Molecule to Single Crystal
A high-quality single crystal is the cornerstone of a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the chemical synthesis of the compound, followed by a meticulous crystallization process.
Synthesis of this compound
The synthesis of substituted pyrazoles can be achieved through various established synthetic routes.[6] A common and effective method involves the [3+2] cycloaddition reaction between a hydrazine derivative and a suitable 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of methylhydrazine with a precursor containing the ethynyl group.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of a suitable ethynyl-substituted 1,3-dicarbonyl precursor in a polar solvent such as ethanol, add an equimolar amount of methylhydrazine.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure this compound.
Crystallization Strategy
The goal of crystallization is to encourage the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice. For a small organic molecule like this compound, several techniques can be employed.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent or solvent mixture. Good starting points include volatile solvents in which the compound has moderate solubility, such as dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Preparation: Transfer the solution to a small, clean vial. The vial should be covered with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room at 4°C).
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals should begin to form.[4][7]
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to collect the diffraction data.[8] To minimize thermal motion and obtain higher resolution data, the crystal is often cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[4][8]
Structure Solution and Refinement
The collected diffraction pattern, consisting of a series of spots of varying intensities, is used to determine the electron density map of the molecule.
-
Structure Solution: Direct methods or Patterson methods, as implemented in software packages like SHELXT, are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process, typically with software such as SHELXL.[9] In this iterative process, the atomic coordinates, thermal parameters, and occupancies are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints.[9]
Structural Insights and Data Presentation
The final output of a successful crystallographic study is a detailed three-dimensional model of the molecule and a set of crystallographic data that describe the crystal structure with high precision.
Disclaimer: As the specific crystal structure of this compound is not publicly available at the time of writing, the following data is presented as a representative example based on typical values for similar small organic molecules and pyrazole derivatives.[8][10][11]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₆N₂ |
| Formula Weight | 106.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| β (°) | 98.5 |
| Volume (ų) | 605 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.165 |
| Temperature (K) | 100 |
| R-factor (R1) | ~0.04 |
| wR2 (all data) | ~0.10 |
| Goodness-of-fit (S) | ~1.05 |
Key Structural Features
The crystal structure would reveal several key features:
-
Planarity of the Pyrazole Ring: The pyrazole ring is expected to be largely planar. The degree of planarity and any slight deviations would be quantified by the analysis.
-
Conformation of Substituents: The orientation of the methyl and ethynyl groups relative to the pyrazole ring would be precisely determined.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is dictated by non-covalent interactions such as hydrogen bonds (if any), π-π stacking between pyrazole rings, and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with a protein target.[9]
Conclusion and Future Directions
The determination of the X-ray crystal structure of this compound provides a foundational piece of information for the advancement of drug discovery programs centered on the pyrazole scaffold. This high-resolution structural data enables detailed computational studies, such as molecular docking and molecular dynamics simulations, to predict and rationalize the binding of this and related molecules to target proteins.[1][10] The insights gained from this structural knowledge facilitate a more efficient and targeted approach to the design of next-generation therapeutics, ultimately accelerating the journey from a chemical entity to a life-saving medicine.
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Methodological & Application
Application Notes & Protocols: 5-ethynyl-1-methyl-1H-pyrazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: A Privileged Alkyne for Modern Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and reliable method for forging covalent bonds with exceptional efficiency and specificity.[1][2] This reaction's remarkable utility stems from its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4]
Within the diverse toolkit of alkyne building blocks, 5-ethynyl-1-methyl-1H-pyrazole emerges as a reagent of significant interest. Its unique heterocyclic structure offers several potential advantages:
-
Modulation of Electronic Properties: The pyrazole ring, an electron-rich aromatic heterocycle, can influence the electronic nature of the terminal alkyne, potentially impacting reaction kinetics.
-
Enhanced Solubility: The polar pyrazole moiety can improve the solubility of the alkyne and its subsequent triazole products in a range of organic and aqueous solvent systems.
-
Bioisosteric Relevance: The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, making its incorporation via a stable triazole linker an attractive strategy in medicinal chemistry.[5][6]
-
Post-Click Modification Handle: The resulting pyrazole-substituted triazole can serve as a versatile scaffold for further functionalization, leveraging the rich chemistry of the pyrazole ring.
These application notes provide a comprehensive guide to the effective use of this compound in CuAAC reactions, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development.
The CuAAC Reaction: Mechanism of Action
The CuAAC reaction proceeds through a catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer, a stark contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers.[1][2] The catalytic cycle, involving this compound, is outlined below.
Figure 2: Experimental workflow for a general CuAAC synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent (e.g., 5-10 mL of t-BuOH/H₂O 1:1 per mmol of alkyne).
-
Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water). Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 1-5 mol%.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 1.0 M in water). Add the sodium ascorbate solution to the reaction mixture to achieve a final concentration of 5-10 mol%. The reaction is typically initiated upon addition of the reducing agent.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is optimized for labeling sensitive biological molecules like proteins or nucleic acids in an aqueous environment. The use of a copper-chelating ligand is crucial to accelerate the reaction and protect the biomolecule from oxidative damage.
Materials:
-
Alkyne-modified Biomolecule (prepared with this compound functionality)
-
Azide-labeled cargo (e.g., a fluorescent dye)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer: e.g., Phosphate buffer (100 mM, pH 7.0)
Step-by-Step Procedure:
-
Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., final concentration 10-100 µM) and the azide-labeled cargo (1.5-5.0 eq) in the reaction buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution (e.g., 20 mM) and the THPTA ligand stock solution (e.g., 50 mM). A 1:5 ratio of Cu:Ligand is recommended. Allow this mixture to stand for 1-2 minutes.
-
Catalyst Addition: Add the catalyst premix to the biomolecule/azide solution. The final copper concentration should be in the range of 50-250 µM.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Add the sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: Purify the conjugated biomolecule from excess reagents and catalyst components using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.
Data Summary & Reaction Parameters
The choice of catalytic system is critical for optimizing reaction efficiency and minimizing side reactions. The following table provides a starting point for reaction optimization.
| Parameter | General Synthesis (Protocol 1) | Bioconjugation (Protocol 2) | Rationale & Causality |
| Alkyne:Azide Ratio | 1 : 1.0-1.1 | 1 : 1.5-5.0 | A slight excess of one reagent can drive the reaction to completion. In bioconjugation, the more precious component is used as the limiting reagent. |
| Copper Source | CuSO₄·5H₂O | CuSO₄·5H₂O | Inexpensive, stable, and readily available Cu(II) salt, which is reduced in situ to the active Cu(I) species. [4] |
| Cu(I) Catalyst Loading | 1-5 mol% | 50-250 µM | Higher catalyst loading can increase reaction rates but may lead to side products or purification challenges. Lower concentrations are used in bioconjugation to minimize potential damage to biomolecules. |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | A mild and effective reducing agent that maintains the copper in its active Cu(I) oxidation state and scavenges oxygen to prevent oxidative homocoupling of the alkyne. |
| Ligand | Optional (e.g., TBTA) | Required (e.g., THPTA) | Ligands accelerate the reaction and stabilize the Cu(I) state. Water-soluble ligands like THPTA are essential in bioconjugation to prevent copper-mediated damage to sensitive biomolecules. |
| Solvent System | t-BuOH/H₂O, DMF, THF, CH₃CN | Aqueous Buffer (pH 6.5-8.0) | Solvent choice depends on the solubility of the reactants. Aqueous systems are mandatory for biological applications. [3] |
| Temperature | Room Temperature | 4°C to Room Temperature | The reaction is highly exothermic and typically proceeds rapidly at ambient temperature. Lower temperatures can be used to preserve the integrity of sensitive substrates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(II) not reduced); Poor quality reagents; Insufficient mixing. | Use a freshly prepared sodium ascorbate solution. Ensure all reagents are pure. Increase stirring rate, especially for heterogeneous mixtures. |
| Alkyne Homocoupling | Presence of oxygen; Insufficient reducing agent. | Degas the solvent before use. Increase the concentration of sodium ascorbate (up to 10 eq). |
| Low Yield in Bioconjugation | Biomolecule degradation; Copper chelation by substrate. | Use an accelerating ligand (e.g., THPTA) in excess (5:1 Ligand:Cu). Ensure the buffer does not contain strong chelating agents (e.g., EDTA). |
| Difficult Purification | Copper contamination of the product. | For small molecules, wash with a dilute aqueous solution of ammonium hydroxide or EDTA to remove copper salts. For biomolecules, use purification methods like size-exclusion chromatography. |
Conclusion
This compound stands as a versatile and valuable building block for the synthesis of complex molecular architectures via the CuAAC reaction. Its unique electronic and physical properties, combined with the inherent reliability of click chemistry, make it an excellent choice for applications ranging from the rapid generation of compound libraries in drug discovery to the precise construction of bioconjugates. The protocols and guidelines presented here provide a robust framework for researchers to successfully implement this reagent in their synthetic endeavors, enabling the efficient creation of novel pyrazole-triazole conjugates.
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. ([Link])
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Bastero, A., & Pericàs, M. A. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051. ([Link])
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El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, S. M. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 77. ([Link])
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Hernández-Vázquez, E., & González-Zamora, E. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(8), 1699-1705. ([Link])
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Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983. ([Link])
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Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051. ([Link])
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El-Sayed, M. A., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2911. ([Link])
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Application Notes & Protocols: 5-ethynyl-1-methyl-1H-pyrazole as a Bioorthogonal Click Chemistry Handle
Authored by: A Senior Application Scientist
Introduction: The Need for Precision in Biological Systems
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. These reactions form covalent bonds with high specificity and efficiency within complex biological milieu, without interfering with endogenous processes.[][2][3] At the forefront of this field is the "click chemistry" concept, a set of criteria for powerful, reliable, and selective reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the quintessential example.[4][5][6] This reaction between an azide and a terminal alkyne to form a stable triazole linkage has become an indispensable tool in drug development, proteomics, and molecular imaging.[7][8]
The choice of the alkyne "handle" is critical, influencing reaction kinetics, solubility, stability, and potential interactions with the biological system. While simple alkynes are effective, the field is continually evolving to develop handles with superior properties. This guide focuses on 5-ethynyl-1-methyl-1H-pyrazole , a heterocyclic alkyne, and elucidates its potential as a high-performance bioorthogonal handle. The pyrazole moiety is not merely a scaffold; its unique electronic properties and potential to act as a ligand may offer distinct advantages in CuAAC reactions.[9][10][11]
The Handle: Advantages of the 1-Methyl-1H-pyrazole Moiety
The this compound handle offers a compelling alternative to traditional alkyl or aryl alkynes for several reasons rooted in the fundamental chemistry of the pyrazole ring.
-
Electronic Nature: The pyrazole ring is an electron-rich aromatic heterocycle. This property can influence the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper(I) acetylide intermediate, a key step in the CuAAC catalytic cycle.[5][12]
-
Ligand-Accelerating Properties: The nitrogen atoms in the pyrazole ring can act as coordinating ligands for the copper(I) catalyst. This intramolecular coordination can stabilize the catalytic species, reduce copper-mediated cytotoxicity, and potentially accelerate the reaction rate by increasing the effective local concentration of the catalyst around the alkyne.
-
Improved Solubility and Pharmacokinetics: Heterocyclic scaffolds like pyrazole often impart favorable solubility profiles to molecules, which is crucial for reagents used in aqueous biological buffers. The N-methyl group further enhances this property and blocks a potential site of metabolism.
-
Biochemical Significance: Pyrazole derivatives are found in numerous FDA-approved drugs and are known to be well-tolerated, suggesting a low intrinsic toxicity for the handle itself once incorporated into a biomolecule.[10][13]
Comparative Overview of Alkyne Handles
To understand the context of this compound, it is useful to compare it with other classes of alkynes used in bioorthogonal chemistry.
| Feature | Terminal Alkynes (e.g., this compound) | Strained Cyclooctynes (e.g., DIBO, DBCO) |
| Primary Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][7] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[][14] |
| Catalyst Required | Yes (Copper (I)) | No |
| Reaction Kinetics | Fast with catalyst (10² - 10³ M⁻¹s⁻¹) | Moderate to very fast, depends on strain (10⁻³ - 1 M⁻¹s⁻¹)[15] |
| Biocompatibility | Copper catalyst can be cytotoxic; requires ligands and low concentrations.[7] | Excellent; no exogenous metal catalyst required.[16] |
| Handle Size | Small, minimal perturbation to the biomolecule. | Bulky, may affect protein function or solubility. |
| Stability | Generally high stability. | Can be susceptible to degradation or reaction with nucleophiles.[17] |
Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures the specific formation of the 1,4-disubstituted triazole isomer. Understanding this mechanism is key to optimizing experimental conditions.
Caption: A streamlined workflow for bioorthogonal labeling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inefficient incorporation of the pyrazole handle. | Confirm handle incorporation via mass spectrometry before the click reaction. |
| Degraded sodium ascorbate solution. | Always use a freshly prepared solution of sodium ascorbate. | |
| Oxidized/inactive Cu(I) catalyst. | Ensure the ligand-to-copper ratio is at least 5:1. Prepare the catalyst premix just before use. | |
| Protein Precipitation | High local concentration of copper. | Always add the copper/ligand premix last. Never add copper directly to the protein. |
| Unstable protein in the reaction buffer. | Optimize buffer conditions (pH, additives). Consider a shorter reaction time or lower temperature. | |
| High Background Signal | Non-specific binding of the azide probe. | Include a "No Copper" control. Increase the stringency of wash steps during purification. |
| Insufficient purification. | Use a desalting column with the correct molecular weight cutoff. Consider alternative purification like dialysis or affinity chromatography. |
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Ethynyl-1-methyl-1H-pyrazole in Medicinal Chemistry
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to act as a versatile pharmacophore capable of engaging in multiple non-covalent interactions with biological targets.[4][5] This guide focuses on a particularly valuable derivative, 5-ethynyl-1-methyl-1H-pyrazole , a versatile building block for drug discovery. The terminal alkyne functionality serves as a reactive handle for two of modern medicinal chemistry's most powerful synthetic transformations: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[6] This document provides in-depth application notes, detailed experimental protocols, and the scientific rationale for utilizing this reagent to construct novel molecular entities targeting a range of disease-relevant proteins.
Introduction: The Strategic Value of this compound
This compound combines two key features that make it a cornerstone reagent for library synthesis and lead optimization:
-
The 1-Methyl-1H-pyrazole Core: This N-methylated pyrazole moiety is frequently found in kinase inhibitors.[7] The nitrogen atoms can act as hydrogen bond acceptors, while the methyl group can occupy small hydrophobic pockets within an active site. The aromatic ring itself can participate in π-stacking interactions. Its metabolic stability and predictable geometry make it an ideal scaffold for building potent and selective inhibitors.[4]
-
The C5-Ethynyl Group: The terminal alkyne is a high-energy, linear functional group that does not typically exist in biological systems, making it an ideal handle for bioorthogonal chemistry. It is the key reactive partner in Sonogashira and CuAAC reactions, allowing for the efficient and modular connection of the pyrazole core to other fragments, dramatically accelerating the drug discovery process.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂ | |
| Molecular Weight | 106.13 g/mol | |
| CAS Number | 19762-15-3 | [8] |
| Appearance | Off-white to yellow solid | - |
| InChI Key | GRYDLSPDPNGPBB-UHFFFAOYSA-N |
General Workflow Visualization
The primary utility of this compound is as a foundational block for creating more complex molecules, as illustrated in the workflow below.
Caption: General workflow for drug discovery using this compound.
Application I: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by palladium and copper complexes and is fundamental in synthesizing conjugated systems and complex molecular architectures in medicinal chemistry.[6]
Scientific Rationale & Mechanism
The reaction proceeds via two interconnected catalytic cycles.[6]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt, typically in the presence of an amine base, to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final pyrazole-aryl product and regenerate the Pd(0) catalyst.
The amine base is crucial as it serves both to deprotonate the alkyne and to act as a scavenger for the hydrogen halide byproduct.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Pyrazole-Aryl Conjugate
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents | Purpose |
| Aryl Bromide (Ar-Br) | - | 1.0 mmol | 1.0 | Substrate |
| This compound | 106.13 | 127 mg (1.2 mmol) | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg (0.02 mmol) | 0.02 (2 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg (0.04 mmol) | 0.04 (4 mol%) | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 | Base & Solvent |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | Solvent |
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from entering, which can cause unwanted alkyne homocoupling (Glaser coupling).[10]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (3.0 equiv) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst residues.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting & Optimization
| Issue | Probable Cause | Recommended Action |
| Low/No Conversion | Inactive catalyst; poor quality reagents. | Use a more active precatalyst (e.g., a Pd-NHC complex). Ensure solvents and bases are strictly anhydrous and degassed.[10] |
| Glaser Homocoupling | Presence of oxygen; high Cu(I) concentration. | Rigorously degas all reagents and maintain a positive inert gas pressure. Perform the reaction under copper-free conditions or add the alkyne slowly via syringe pump.[10][11] |
| Reaction Stalls | Pyrazole coordination to Palladium. | Switch to a bulkier phosphine ligand (e.g., XPhos) or an N-heterocyclic carbene (NHC) ligand to prevent catalyst inhibition.[10] |
| Difficult Purification | Residual catalyst or base. | Ensure the Celite filtration is performed carefully. A wash with dilute acid (e.g., 1M HCl) can help remove residual amine base during workup. |
Application II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The premier example is the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a highly effective isostere for an amide bond but is not susceptible to enzymatic cleavage, making it extremely valuable in medicinal chemistry.
Scientific Rationale & Mechanism
The reaction is catalyzed by a Cu(I) species, which is often generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[12][13] The Cu(I) species coordinates with the terminal alkyne of this compound to form a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges and protonates to yield the stable triazole product and regenerate the Cu(I) catalyst. Ligands such as TBTA or the water-soluble THPTA are often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[12][13]
Caption: Simplified mechanism of the CuAAC (Click Chemistry) reaction.
Detailed Experimental Protocol: Synthesis of a Pyrazole-Triazole Conjugate
This protocol provides a general method for conjugating this compound with an azide-containing fragment in an aqueous medium, suitable for biological molecules.
Materials & Reagents:
| Reagent | M.W. | Amount (0.1 mmol scale) | Equivalents | Purpose |
| Azide-Fragment (R-N₃) | - | 0.1 mmol | 1.0 | Substrate |
| This compound | 106.13 | 12.7 mg (0.12 mmol) | 1.2 | Coupling Partner |
| Copper(II) Sulfate (CuSO₄) | 159.61 | 0.32 mg (0.002 mmol) | 0.02 (2 mol%) | Catalyst Precursor |
| THPTA Ligand | 434.49 | 1.7 mg (0.004 mmol) | 0.04 (4 mol%) | Cu(I) Stabilizer |
| Sodium Ascorbate | 198.11 | 2.0 mg (0.01 mmol) | 0.1 (10 mol%) | Reducing Agent |
| PBS Buffer (pH 7.4) | - | 1 mL | - | Solvent |
Procedure:
-
Stock Solution Preparation: It is recommended to prepare fresh stock solutions.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare immediately before use as it can oxidize).
-
This compound: 25 mM in DMSO or water.
-
-
Reaction Setup: In a microcentrifuge tube, add the azide-containing fragment (0.1 mmol) dissolved in 900 µL of PBS buffer.
-
Reagent Addition: Add the reagents in the following order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution (to 1 mM final concentration).
-
10 µL of 20 mM CuSO₄ solution (to 0.2 mM final concentration).
-
4.8 µL of 25 mM this compound solution (1.2 equiv).
-
-
Initiation: Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[12][13]
-
Incubation: Protect the reaction from light and allow it to proceed for 30-60 minutes at room temperature. Monitor by LC-MS if necessary.
-
Workup & Purification: For small molecules, the reaction can be quenched with water and extracted with an organic solvent like ethyl acetate. For biomolecules, purification is typically achieved by precipitation (e.g., ethanol precipitation for DNA) or size-exclusion chromatography.[12][14]
Exemplary Bioactive Molecules
The true value of a building block is demonstrated by its successful incorporation into potent, selective, and clinically relevant molecules. This compound and its close analogues are key components of numerous kinase inhibitors.
Case Study: CHK1 Kinase Inhibitors
Checkpoint Kinase 1 (CHK1) is a critical regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy. A series of potent CHK1 inhibitors were developed where the 4-position of a pyrimidine core was functionalized. The optimal substituent was found to be the 1-methyl-1H-pyrazol-4-yl group, introduced via a precursor to this compound.[15] The final compound, (R)-17 , showed exceptional potency and selectivity.
| Compound | Target | IC₅₀ (nM) | Key Structural Feature | Reference |
| (R)-17 | CHK1 | 0.4 | 5-(1-methyl-1H-pyrazol -4-yl)pyrimidine | [15] |
| AT9283 | Aurora A/B, JAK2 | ~3 | Pyrazol-4-yl urea | [7] |
| c-Met Inhibitors | c-Met | 4.27 | Pyrazolo[3,4-b]pyridine | [16] |
The pyrazole moiety in these inhibitors often orients itself to interact with the hinge region of the kinase active site, a common binding motif for this class of drugs. The modular synthesis enabled by the ethynyl handle allows for rapid exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.[17][18][19]
Conclusion
This compound is a high-value, versatile reagent for modern medicinal chemistry. Its pyrazole core provides a proven pharmacophore for kinase inhibition and other target classes, while the terminal alkyne enables robust and efficient C-C and C-N bond formation through Sonogashira and CuAAC reactions, respectively. The protocols and rationale outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this building block for the rapid synthesis of compound libraries and the optimization of lead candidates, ultimately accelerating the path toward novel therapeutics.
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Kumar, V., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 19(11), 4785-4803. 31
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Singh, G. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. 11
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Xu, S., et al. (2019). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry, 27(1), 1-13. 32
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Application Notes and Protocols: 5-Ethynyl-1-methyl-1H-pyrazole as a Versatile Building Block for Bioactive Compounds
Introduction: The Pyrazole Scaffold and the Power of the Ethynyl Group
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, provides a unique electronic and steric environment that facilitates interactions with various biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1][3]
This guide focuses on a particularly valuable derivative: 5-ethynyl-1-methyl-1H-pyrazole . The introduction of the ethynyl (alkyne) functionality at the 5-position transforms this simple heterocycle into a highly versatile building block. The terminal alkyne is a gateway to a host of powerful and efficient chemical transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and the Sonogashira cross-coupling reaction.[4][5][6] These reactions allow for the straightforward and modular construction of complex molecules, making this compound an ideal starting point for the synthesis of novel drug candidates and chemical probes.
This document provides detailed protocols for the synthesis of this compound and its subsequent application in the construction of bioactive compounds, with a focus on kinase inhibitors. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their drug discovery endeavors.
PART 1: Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 1-methyl-1H-pyrazole. The key transformations involve the introduction of an iodo group at the 5-position, followed by a Sonogashira coupling with a protected acetylene, and finally, deprotection to reveal the terminal alkyne.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole
This protocol details the iodination of 1-methyl-1H-pyrazole at the C5 position. This position is susceptible to electrophilic substitution.
Materials:
-
1-Methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NIS.
-
Remove the acetonitrile under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-iodo-1-methyl-1H-pyrazole.[7]
Protocol 1.2: Sonogashira Coupling to Synthesize 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] Here, we couple the iodo-pyrazole with trimethylsilylacetylene, a protected form of acetylene that prevents double-addition.[8]
Materials:
-
5-Iodo-1-methyl-1H-pyrazole
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Celite
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous and degassed THF, followed by anhydrous and degassed triethylamine (2.0 eq).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole.[9]
Protocol 1.3: Deprotection to Yield this compound
The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is readily achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[10]
Materials:
-
1-Methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add TBAF (1.1 eq, 1 M solution in THF) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Spectroscopic Characterization Data
The structural identity and purity of this compound should be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~7.4 (d, 1H, pyrazole-H), ~6.2 (d, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃), ~3.2 (s, 1H, ethynyl-H).[11] |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~140 (pyrazole-C), ~130 (pyrazole-C), ~110 (pyrazole-C), ~80 (alkyne-C), ~75 (alkyne-C), ~40 (N-CH₃).[11] |
| HRMS (ESI) | Calculated for C₆H₇N₂ [M+H]⁺. The measured value should be within 5 ppm of the calculated mass. |
| IR (thin film) | Characteristic peaks (cm⁻¹) expected around 3300 (alkyne C-H stretch) and 2100 (alkyne C≡C stretch). |
PART 2: Applications in the Synthesis of Bioactive Compounds
The terminal alkyne of this compound is a powerful handle for introducing this scaffold into a wide array of molecules. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a particularly attractive method due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[6][12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker, a moiety that is itself biologically relevant and can act as a pharmacophore.[6][13]
Application Example 1: Synthesis of a Pyrazole-Triazole Scaffold for Kinase Inhibitor Libraries
Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. By using this compound in a CuAAC reaction, a diverse library of potential kinase inhibitors can be rapidly synthesized. The pyrazole and the newly formed triazole ring system can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase active site.
Caption: General workflow for the CuAAC or "click" reaction.
Protocol 2.1: General Procedure for CuAAC with this compound
This protocol describes a general method for the "click" reaction between this compound and a representative organic azide, benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the pyrazole and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole.[14][15][16]
Application Example 2: Synthesis of a Potential Checkpoint Kinase 1 (CHK1) Inhibitor
Checkpoint Kinase 1 (CHK1) is a crucial regulator of the cell cycle and a promising target for cancer therapy.[17][18] Several potent CHK1 inhibitors feature a pyrazole core.[19] By applying the CuAAC reaction, this compound can be coupled with a suitably functionalized azide to generate novel CHK1 inhibitor candidates.
For instance, coupling with an azide-functionalized aminopyridine scaffold, a common feature in many kinase inhibitors, can lead to compounds with the potential for potent and selective CHK1 inhibition. The resulting triazole-linked pyrazole can be evaluated in in vitro kinase assays and cellular proliferation assays.
-
Kinase Inhibition Assay: The synthesized compounds are screened against a panel of kinases, including CHK1, to determine their inhibitory activity (IC₅₀ values). This is typically performed using a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate peptide.
-
Cellular Proliferation Assay: The antiproliferative activity of the compounds is assessed in various cancer cell lines. A common method is the MTT or SRB assay, which measures cell viability after a defined period of drug exposure.[20]
-
Mechanism of Action Studies: For promising compounds, further studies can be conducted to confirm their mechanism of action, such as Western blotting to assess the phosphorylation status of CHK1 downstream targets.
| Compound Scaffold | Target Kinase | Rationale |
| Pyrazole-Triazole-Aminopyridine | CHK1 | The pyrazole and aminopyridine moieties are known to interact with the hinge region of the kinase ATP-binding pocket. The triazole acts as a rigid linker.[18][19] |
| Pyrazole-Triazole-Acrylamide | FGFR | The acrylamide group can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of Fibroblast Growth Factor Receptors (FGFRs), leading to irreversible inhibition.[21][22] |
Conclusion and Future Perspectives
This compound is a high-value building block for the synthesis of diverse and complex bioactive molecules. Its utility is primarily derived from the presence of the terminal alkyne, which enables facile and efficient access to a wide range of chemical space through reactions like the CuAAC. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile scaffold in drug discovery programs, particularly in the development of novel kinase inhibitors. The modular nature of the "click" reaction allows for the rapid generation of compound libraries, accelerating the identification of new therapeutic leads. Further exploration of this building block in combination with other advanced synthetic methodologies will undoubtedly continue to yield novel compounds with significant biological potential.
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Díez-González, S., & Nolan, S. P. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Accounts of Chemical Research, 44(2), 93-104. [Link]
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Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 Inhibitors: A Template-Based Approach--Part 2. Bioorganic & Medicinal Chemistry Letters, 21(1), 471-474. [Link]
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Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]
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Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]
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ResearchGate. (n.d.). Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. [Link]
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PubChem. (n.d.). 1-Methyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole. [Link]
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Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
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National Center for Biotechnology Information. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. [Link]
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Application Notes and Protocols for Sonogashira Coupling Reactions Involving 5-ethynyl-1-methyl-1H-pyrazole
Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds
In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold." Its inherent planarity, dipole moment, and capacity for hydrogen bonding have made it a cornerstone in the design of a multitude of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.[1][2] The introduction of an ethynyl group at the 5-position of the 1-methyl-1H-pyrazole ring system unlocks a powerful synthetic handle for molecular elaboration. This terminal alkyne, 5-ethynyl-1-methyl-1H-pyrazole, serves as a versatile building block, enabling the construction of complex molecular architectures through carbon-carbon bond-forming reactions.
Among these transformations, the Sonogashira cross-coupling reaction is preeminent.[3] Developed in 1975, this palladium- and copper-catalyzed reaction provides a highly efficient and reliable method for coupling terminal alkynes with aryl or vinyl halides.[3] Its mild reaction conditions and broad functional group tolerance have cemented its role as an indispensable tool in medicinal chemistry for the synthesis of novel drug candidates.[3][4]
This guide provides a comprehensive overview of the Sonogashira coupling reaction involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and the pharmaceutical industry.
The Sonogashira Coupling Reaction: A Mechanistic Overview
The Sonogashira reaction proceeds via a synergistic dual catalytic cycle involving both palladium and copper.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Synthesis of this compound: A General Approach
Disclaimer: The following protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of 1-methyl-1H-pyrazole
A widely used method for the synthesis of the pyrazole core involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with methylhydrazine.[5][6]
Step 2: Iodination of 1-methyl-1H-pyrazole
Electrophilic iodination of the pyrazole ring, typically at the C4 or C5 position depending on the directing effects of the substituents and reaction conditions, can be achieved using an iodine source such as N-iodosuccinimide (NIS) or iodine in the presence of a base.
Step 3: Sonogashira Coupling with a Protected Acetylene
The iodo-pyrazole can then be subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. The silyl group can then be removed under basic or fluoride-mediated conditions to yield the terminal alkyne, this compound.
Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Halide
This protocol is adapted from a procedure for a structurally similar substrate, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, and is expected to be a good starting point for the target reaction.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene, 1.0 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv, 2 mol%)
-
CuI (Copper(I) iodide) (0.04 equiv, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add the aryl halide (1.0 mmol), this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (5 mL) followed by the amine base (3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation. Then, heat the mixture to the desired temperature (typically 50-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table outlines typical reaction parameters that can be used as a starting point for the Sonogashira coupling of this compound. Optimization may be necessary for different aryl halide coupling partners.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Readily available and effective for a wide range of substrates.[3] |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[3] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as a scavenger for the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[3] |
| Solvent | THF or DMF | Aprotic solvents that are suitable for maintaining anhydrous conditions.[3] |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Experimental Workflow Visualization
Troubleshooting and Field-Proven Insights
Low or No Conversion:
-
Catalyst Inactivation: Pyrazoles, being N-heterocycles, can potentially coordinate to the palladium center and inhibit catalysis. If low conversion is observed, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.
-
Reagent Quality: Ensure that the solvent and amine base are strictly anhydrous and have been degassed. The presence of oxygen can lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity. Distilling the amine base prior to use can sometimes resolve reaction failure.
Formation of Side Products:
-
Glaser Homocoupling: The formation of a diacetylene byproduct is a common issue. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and by the slow addition of the alkyne to the reaction mixture.
-
Hydrodehalogenation: The replacement of the halide on the aryl starting material with a hydrogen atom can sometimes occur. Lowering the reaction temperature and ensuring the use of a dry, aprotic solvent can mitigate this side reaction.
Copper-Free Sonogashira Coupling:
To circumvent the issue of alkyne homocoupling, a copper-free version of the Sonogashira reaction has been developed. In this variation, a higher loading of the palladium catalyst is often employed, and a stronger base may be required.
Conclusion: A Gateway to Novel Chemical Space
The Sonogashira coupling of this compound represents a robust and highly adaptable synthetic strategy for accessing a diverse array of novel pyrazole-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this powerful reaction in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents and advanced materials.
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An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF. (2023). ResearchGate. [Link]
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(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link]
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Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). ResearchGate. [Link]
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Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). ResearchGate. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Springer. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Featuring a 5-Ethynyl-1-Methyl-1H-Pyrazole Scaffold
Introduction: The Pyrazole Scaffold in Modern Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and success in this area is often dictated by the molecular scaffold used to build the inhibitor.[2] The pyrazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its unique electronic properties, metabolic stability, and ability to serve as a versatile bioisosteric replacement have led to its incorporation into numerous FDA-approved drugs, including several prominent kinase inhibitors like Axitinib and Ruxolitinib.[4][5][6]
This guide focuses on a specific, highly functional pyrazole building block: 5-ethynyl-1-methyl-1H-pyrazole . The strategic incorporation of this scaffold offers two key advantages:
-
The N-Methyl Group: The methyl group at the N1 position provides a fixed substitution vector, preventing tautomerization and allowing for precise orientation of other functional groups within the kinase active site. This is crucial for establishing consistent and high-affinity binding interactions.[4]
-
The C5-Ethynyl Group: The terminal alkyne at the C5 position is a uniquely versatile functional handle. It can act as a key pharmacophore, forming hydrogen bonds or other interactions in the ATP-binding pocket, or serve as a reactive anchor for post-synthetic elaboration via powerful cross-coupling chemistries like the Sonogashira reaction.[7][8]
These application notes provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical insights for leveraging the this compound scaffold in the design and synthesis of next-generation kinase inhibitors.
Strategic Overview: Building Kinase Inhibitors
The development of kinase inhibitors around the pyrazole core generally follows a modular approach. The inhibitor's structure can be deconstructed into three key components, each contributing to its overall potency and selectivity.
-
Hinge-Binding Moiety: This group forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the ATP-binding site. The pyrazole ring itself often serves this purpose.
-
Core Scaffold: The 1-methyl-1H-pyrazole ring acts as the central organizing element, correctly positioning the other functional groups.
-
Solvent-Front Moiety: This part of the molecule extends towards the solvent-exposed region of the active site and can be modified to enhance selectivity and improve physicochemical properties. The C5-ethynyl group is the gateway to building this moiety.
This modularity is particularly suited for developing Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of the kinase.[9][10] These inhibitors often exploit an additional hydrophobic pocket adjacent to the ATP site, a feature that can lead to greater selectivity compared to ATP-competitive Type I inhibitors.[9][10][11]
Caption: General workflow for synthesizing kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The most robust and widely applicable method for synthesizing the core scaffold is via a Sonogashira cross-coupling reaction.[7][12] This approach involves coupling a halogenated pyrazole precursor with a protected terminal alkyne, followed by a deprotection step. The iodo-substituted pyrazole is typically preferred due to its higher reactivity in the palladium-catalyzed cycle.[12]
Protocol: Synthesis of 5-Iodo-1-methyl-1H-pyrazole
The starting material can be synthesized from commercially available 1-methyl-1H-pyrazole. This protocol describes a standard iodination procedure.
Materials:
-
1-Methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-iodo-1-methyl-1H-pyrazole as a solid.
Protocol: Sonogashira Coupling and Deprotection
This protocol details the crucial C-C bond formation to install the ethynyl group. Using trimethylsilylacetylene (TMSA) is common, as the TMS group protects the terminal alkyne and is easily removed.
Causality Behind Reagent Choices:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The Pd(0) species, formed in situ, is the active catalyst that undergoes oxidative addition with the iodo-pyrazole.[12]
-
Copper(I) Iodide (CuI): Acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base (e.g., Triethylamine, Et₃N): A mild base is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the catalytic cycle.[13]
-
Ligands (e.g., PPh₃): Phosphine ligands stabilize the palladium center and modulate its reactivity. For N-heterocyclic substrates like pyrazoles, which can sometimes inhibit catalysis by coordinating to palladium, using bulky, electron-rich ligands can be beneficial.[13]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Materials:
-
5-Iodo-1-methyl-1H-pyrazole
-
Trimethylsilylacetylene (TMSA)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH)
Procedure:
-
Coupling: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous, degassed THF and Et₃N (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10 minutes, then add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion (monitor by TLC/LC-MS).
-
Workup: Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product, 1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole, can be purified by chromatography or used directly in the next step.
-
Deprotection: Dissolve the crude TMS-protected pyrazole in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the removal of the TMS group by TLC.
-
Once deprotection is complete, neutralize the mixture with dilute HCl, and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield pure This compound .
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Typical Yield | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | 75-95% | Copper-free conditions can prevent alkyne homocoupling (Glaser coupling).[13] |
| Co-catalyst | CuI (4 mol%) | None | ||
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | Bulky phosphine ligands can improve efficiency for challenging substrates. | |
| Base | Et₃N (2.0 eq) | Cs₂CO₃ (2.0 eq) | The choice of base can significantly impact the reaction outcome. | |
| Solvent | THF or DMF | Toluene or Dioxane | Solvents must be anhydrous and degassed.[13] | |
| Temperature | 25-60 °C | 80-100 °C | Higher temperatures may be needed for less reactive halides (e.g., bromides). | |
| Table 1: Representative Sonogashira Reaction Conditions for Pyrazole Alkynylation.[12][13] |
Characterization of Synthesized Compounds
Rigorous characterization is essential to confirm the identity and purity of the synthesized pyrazole derivatives.[14]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of key protons. For this compound, expect to see singlets for the N-methyl group (δ ≈ 3.8-4.0 ppm), the pyrazole ring protons (δ ≈ 6.0-7.5 ppm), and the terminal alkyne proton (δ ≈ 3.0-3.5 ppm).[15]
-
¹³C NMR: Confirms the carbon framework. The two alkyne carbons will appear in the δ ≈ 70-90 ppm region.
-
Advanced NMR: Techniques like HMBC and HSQC can be used to unambiguously assign all proton and carbon signals for more complex final inhibitor structures.[15]
4.2 Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z).[15]
Application in Kinase Inhibitor Synthesis
With the this compound scaffold in hand, it can be coupled to other fragments to complete the synthesis of the target kinase inhibitor. Another Sonogashira reaction is a powerful option if the other fragment is an aryl halide.
Example Application: Synthesis of a Hypothetical Aurora Kinase Inhibitor
Aurora kinases are common targets for pyrazole-based inhibitors.[2][16] A hypothetical inhibitor could be synthesized by coupling the pyrazole scaffold to a substituted aminopyrimidine fragment, a common hinge-binding element.
Protocol: Final Assembly via Sonogashira Coupling
-
To a reaction vessel under an inert atmosphere, add the this compound (1.1 eq), the halogenated aminopyrimidine fragment (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., DIPEA, 3.0 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography or preparative HPLC to yield the final inhibitor.
Biological Evaluation
Once synthesized and purified, the novel compounds must be evaluated for their biological activity.
-
In Vitro Kinase Assays: The primary evaluation involves testing the compound's ability to inhibit the target kinase. This is typically done using enzymatic assays that measure the phosphorylation of a substrate, providing an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
-
Selectivity Profiling: To assess selectivity, the compound is screened against a panel of other kinases. A highly selective inhibitor will show potent activity against the target kinase with significantly weaker activity against others.[18]
-
Cell-Based Assays: Active compounds are then tested in cancer cell lines to determine their ability to inhibit cell proliferation and induce apoptosis, providing a cellular IC₅₀ value.[17][19]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 |
| AT9283 | Aurora A/B | ~3 | HCT116 | ~0.02 |
| Erdafitinib | FGFR | 1.2-2.5 | - | - |
| Table 2: Examples of Potent Kinase Inhibitors Featuring a Methyl-Pyrazole Scaffold.[4][16][19] |
Conclusion
The this compound scaffold is a powerful and versatile building block for the rational design of potent and selective kinase inhibitors. Its synthesis, primarily achieved through a robust Sonogashira coupling strategy, is well-established and adaptable. The terminal alkyne provides a key attachment point for introducing diverse chemical functionalities, enabling the exploration of chemical space and the optimization of pharmacological properties. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to successfully utilize this valuable scaffold in the ongoing quest for novel therapeutics.
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Application Notes & Protocols: Leveraging 5-Ethynyl-1-Methyl-1H-Pyrazole for Advanced Fluorescent Probe Development
Abstract
The convergence of bioorthogonal chemistry and fluorescence microscopy has revolutionized our ability to visualize and understand complex biological processes in real-time. At the forefront of this evolution is the strategic design of molecular probes that are both highly specific and minimally perturbative to native systems. This guide provides a comprehensive overview and detailed protocols for the use of 5-ethynyl-1-methyl-1H-pyrazole as a versatile and powerful building block for the development of next-generation fluorescent probes. We will explore the intrinsic photophysical advantages of the pyrazole core, the bioorthogonal utility of the terminal alkyne handle, and the precise chemical logic underpinning probe design. This document is intended for researchers, chemists, and drug development professionals seeking to create novel tools for cellular imaging and high-throughput screening.
The Scientific Rationale: Why this compound?
The selection of a core scaffold is the most critical decision in probe development. The efficacy of this compound stems from the synergistic combination of its two key functional components: the pyrazole ring and the ethynyl group.
The Pyrazole Core: An Underrated Fluorophore
N-heteroaromatic scaffolds are essential in the design of small-molecule fluorophores due to their exceptional electronic properties and biocompatibility.[1] Pyrazole derivatives, in particular, offer several distinct advantages:
-
Inherent Fluorescence: The conjugated π-system of the pyrazole ring provides a foundation for fluorescence. Its derivatives are known to be promising fluorescent compounds, often exhibiting high fluorescence quantum yields and strong light emission.[2][3]
-
Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized, allowing for the fine-tuning of its photophysical properties.[1][4][5] This allows for the rational design of probes with specific excitation and emission characteristics.
-
Environmental Sensitivity: The fluorescence of pyrazole-based dyes can be highly sensitive to the local microenvironment (e.g., pH, polarity), a property that can be harnessed to create "smart" probes that report on specific intracellular conditions.[6][7]
-
Biocompatibility: Pyrazole derivatives have demonstrated good membrane permeability and low cytotoxicity in numerous biological applications, making them well-suited for live-cell imaging.[1][7]
The Ethynyl Group: A Gateway to Bioorthogonality
The terminal alkyne of this compound serves as a bioorthogonal chemical handle. This allows the pyrazole scaffold to be selectively and covalently attached to other molecules in complex biological environments using "Click Chemistry". This approach is defined by its high efficiency, selectivity, and the absence of interfering side reactions.[8] The two predominant forms of this reaction are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction provides a rapid and high-yielding method to form a stable triazole linkage between an alkyne (our pyrazole) and an azide-functionalized molecule.[9] While highly efficient, it requires a copper catalyst which can be toxic to living cells, though modern ligand systems have significantly mitigated this issue.[10][11]
-
SPAAC: To circumvent the need for a potentially cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[12][13] This makes SPAAC exceptionally valuable for in vivo applications and live-cell imaging.[14]
The formation of the 1,2,3-triazole ring through click chemistry is not merely a linking strategy; the triazole itself can electronically couple with the pyrazole core and the attached molecule, often leading to desirable shifts in the probe's photophysical properties.
Probe Design Principles: From Static Labels to Fluorogenic Sensors
A key goal in modern probe design is to create "fluorogenic" or "smart" probes, which exhibit a significant increase in fluorescence only upon reacting with their target.[15][16] This minimizes background signal from unreacted probes, eliminating the need for wash steps in imaging experiments.[16]
General Probe Architecture
The basic architecture involves clicking the this compound (or a derivative) to an azide-modified targeting ligand or a fluorophore. The pyrazole itself can act as the fluorophore, or it can serve as a modulating component of a larger fluorescent system.
Caption: General architecture of a probe using this compound.
Strategies for Fluorogenicity
-
Quenching Relief: A common strategy is to conjugate the pyrazole-alkyne to a quenching moiety via an azide linker. The quencher suppresses the fluorescence of the pyrazole core. The click reaction with a target molecule alters the electronic structure, breaking the quenching effect and "turning on" the fluorescence.
-
FRET (Förster Resonance Energy Transfer): The pyrazole can serve as a FRET donor or acceptor.[7] In a FRET-based probe, the pyrazole and another fluorophore are held in close proximity. A change in the probe's conformation upon target binding can alter the distance between the two fluorophores, leading to a measurable change in the FRET signal.
-
Photoinduced Electron Transfer (PET): A PET-based sensor design incorporates an electron-rich moiety that quenches the pyrazole's fluorescence through electron transfer.[17] Interaction with an analyte can inhibit this PET process, restoring fluorescence.
Synthesis and Conjugation Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of pyrazole-based probes.
Protocol 1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole (Intermediate)
Causality: Direct ethynylation of the pyrazole ring can be challenging. A more robust and common strategy in heterocyclic chemistry is to first install a halogen, such as iodine, which can then be readily converted to the alkyne via a Sonogashira cross-coupling reaction. This two-step approach generally provides higher yields and purity.
-
Materials: 1-methylpyrazole, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).
-
Procedure: a. To a solution of 1-methylpyrazole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the product with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield 5-iodo-1-methyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
Causality: The Sonogashira coupling is the reaction of choice for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It uses a palladium catalyst and a copper co-catalyst to facilitate the reaction under mild conditions, which is crucial for preserving the integrity of the heterocyclic pyrazole ring.
-
Materials: 5-Iodo-1-methyl-1H-pyrazole, Ethynyltrimethylsilane (TMS-acetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (anhydrous), Tetrahydrofuran (THF, anhydrous).
-
Procedure (Sonogashira Coupling): a. To a solution of 5-iodo-1-methyl-1H-pyrazole (1.0 eq) in a 2:1 mixture of anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). b. Degas the mixture with argon for 15 minutes. c. Add ethynyltrimethylsilane (1.5 eq) and stir the reaction at 50 °C for 6-8 hours. d. Monitor by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite. e. Concentrate the filtrate and purify by column chromatography to yield the TMS-protected pyrazole.
-
Procedure (Deprotection): a. Dissolve the TMS-protected pyrazole in methanol. b. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours. c. Neutralize the reaction with dilute HCl. d. Extract the product with diethyl ether, dry the organic layer, and concentrate carefully to obtain this compound.
Protocol 3: Probe Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This protocol uses an in-situ method to generate the active Cu(I) catalyst from a stable Cu(II) salt using sodium ascorbate.[9][10] A stabilizing ligand like THPTA is included to enhance reaction rates and protect sensitive biomolecules from oxidative damage caused by copper ions.[11][18]
-
Reagent Preparation:
-
Azide-Molecule Stock: Prepare a 10 mM stock solution of your azide-functionalized molecule (e.g., protein, dye) in a suitable buffer (e.g., PBS, pH 7.4).
-
Pyrazole-Alkyne Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Catalyst Premix: Prepare a fresh solution containing 20 mM CuSO₄ and 100 mM THPTA ligand in water. Incubate for 5 minutes before use.[10]
-
Reducing Agent: Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Protocol: a. To your azide-molecule solution (e.g., 86 µL of 10 mM stock), add the pyrazole-alkyne stock (e.g., 4 µL of 10 mM stock, providing a slight excess). b. Add 10 µL of the Catalyst Premix (CuSO₄/THPTA). Vortex briefly.[10] c. To initiate the reaction, add 10 µL of the sodium ascorbate solution. Vortex briefly.[10] d. Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10] e. Purify the resulting probe using an appropriate method (e.g., size exclusion chromatography for proteins, HPLC for small molecules).
Caption: Step-by-step workflow for the CuAAC conjugation protocol.
Protocol 4: Probe Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Causality: This copper-free method relies on the high reactivity of a strained alkyne, such as DBCO, with an azide.[12] The reaction is highly biocompatible and proceeds readily under physiological conditions without any additives, making it ideal for modifying molecules in living systems.[12][14]
-
Reagent Preparation:
-
Azide-Pyrazole Stock: Prepare a 10 mM stock of an azide-modified pyrazole fluorophore in DMSO.
-
DBCO-Molecule Stock: Prepare a 10 mM stock solution of your DBCO-functionalized molecule (e.g., antibody, peptide) in an aqueous buffer (pH 7.4).
-
-
Reaction Protocol: a. Combine the DBCO-Molecule and the Azide-Pyrazole in a 1:1.5 molar ratio in a microcentrifuge tube. b. Incubate the reaction at room temperature for 2-4 hours, or at 4 °C overnight. Reaction times may vary depending on the specific reactants. c. No catalyst or other reagents are required. d. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). e. Purify the final conjugate to remove any unreacted starting material.
Characterization and Application Protocols
Protocol 5: Photophysical Characterization
Causality: A thorough characterization of the probe's spectroscopic properties is essential to validate its function and ensure it is suitable for the intended imaging application.[19]
-
Instrumentation: Use a fluorometer or spectrofluorometer and a UV-Vis spectrophotometer.[20]
-
Procedure: a. Absorbance Spectrum: Dilute the purified probe in the desired buffer (e.g., PBS). Record the absorbance spectrum to determine the maximum absorption wavelength (λ_abs). b. Emission Spectrum: Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em). c. Quantum Yield (Φ): Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). This measures the efficiency of fluorescence emission. d. Photostability: Continuously expose the probe to the excitation light source on a fluorescence microscope and measure the decay in fluorescence intensity over time to assess its resistance to photobleaching.
Table 1: Example Photophysical Data Summary
| Probe Construct | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Pyrazole-Fluorophore A | 488 | 515 | 0.65 | 75,000 |
| Pyrazole-Fluorophore B | 550 | 575 | 0.40 | 95,000 |
| Pyrazole-Quencher (Turn-on) | 450 | 480 | >0.50 (post-reaction) | 30,000 |
Protocol 6: Live Cell Imaging
Causality: This protocol provides a general framework for applying the synthesized probe to visualize targets within living cells, a key application for bioorthogonal chemistry.[21][22] Success depends on ensuring the probe can access its target while maintaining cell viability.[23][24]
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom imaging dishes and grow to 60-80% confluency.
-
Target Labeling (if applicable): If your target needs to be tagged with the complementary bioorthogonal handle (e.g., an azide), treat the cells with the appropriate metabolic label (e.g., an azide-modified sugar) for 24-48 hours prior to imaging.
-
Probe Incubation: a. Prepare a working solution of your pyrazole-based fluorescent probe in pre-warmed, serum-free cell culture medium (e.g., 1-10 µM). b. Remove the old medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C.
-
Washing (if necessary): For non-fluorogenic probes, wash the cells 2-3 times with fresh, warm medium to remove excess unbound probe and reduce background fluorescence.
-
Imaging: a. Add fresh imaging buffer (e.g., phenol red-free medium) to the cells. b. Image the cells using a fluorescence or confocal microscope equipped with appropriate filter sets for your probe's excitation and emission wavelengths. c. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
Caption: A generalized workflow for labeling and imaging live cells.
References
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- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
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- Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor.
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Application Note: 5-Ethynyl-1-methyl-1H-pyrazole as a Versatile Synthon for the Assembly of Fused Pyrazole Systems in Drug Discovery
Abstract: This technical guide details the strategic application of 5-ethynyl-1-methyl-1H-pyrazole as a pivotal building block for the synthesis of diverse, fused pyrazole heterocycles. Fused pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The terminal ethynyl group of this synthon provides a reactive handle for a variety of powerful chemical transformations, including transition-metal-catalyzed cross-couplings and cycloaddition reactions. This document provides experienced researchers and drug development professionals with the underlying principles, detailed experimental protocols, and mechanistic insights required to leverage this versatile reagent for the construction of high-value molecular libraries.
Introduction: The Strategic Value of Fused Pyrazoles and the Utility of an Ethynyl Synthon
The fusion of a pyrazole ring with other heterocyclic systems generates rigid molecular architectures that can effectively orient substituents for optimal interaction with biological targets.[3] This structural feature is prevalent in a wide range of approved drugs and clinical candidates, including kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[1][4][5] Consequently, the development of efficient and modular synthetic routes to novel fused pyrazole systems is a primary objective in modern drug discovery.[6][7]
This compound (CAS 19762-15-3) has emerged as a particularly valuable starting material.[8][9] Its terminal alkyne functionality is a gateway to a host of synthetic transformations, allowing for the strategic and controlled assembly of complex fused ring systems. This guide will focus on two primary, field-proven strategies: (A) Palladium-catalyzed Sonogashira coupling followed by intramolecular annulation, and (B) 1,3-Dipolar cycloaddition for the direct construction of fused five-membered rings.
Physicochemical Properties of the Starting Material
| Property | Value | Reference |
| CAS Number | 19762-15-3 | [8] |
| Molecular Formula | C₆H₆N₂ | [8] |
| Molecular Weight | 106.13 g/mol | [10] |
| IUPAC Name | This compound | [8] |
| Appearance | Liquid (Typical) | |
| Boiling Point | Not widely reported; vacuum distillation is recommended. |
Core Synthetic Strategy I: Sonogashira Coupling and Intramolecular Annulation
This two-stage approach is arguably the most versatile method for constructing fused six-membered rings, such as pyrazolo[3,4-b]pyridines. The strategy relies on the initial formation of a C-C bond between the ethynylpyrazole and a suitably functionalized halo-heterocycle, followed by a ring-closing reaction.
Causality and Expertise: The Sonogashira reaction is chosen for its high efficiency and functional group tolerance under mild conditions.[11] The key to success is the selection of a coupling partner that contains both a halide (for the cross-coupling) and a nucleophilic group (e.g., -NH₂) positioned ortho to the halide. This pre-installs the necessary components for the subsequent intramolecular cyclization, often referred to as an annulation, to proceed efficiently.
Workflow and Mechanism
The overall process involves the Sonogashira coupling to form a key intermediate, which then undergoes an intramolecular nucleophilic attack on the alkyne, typically activated by acid, base, or a transition metal, to form the fused ring system.
Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis.
Protocol 2.1: Synthesis of a Model Pyrazolo[3,4-b]pyridine Derivative
This protocol describes the synthesis of a substituted pyrazolo[3,4-b]pyridine via a Sonogashira coupling followed by a base-mediated cyclization.
Step A: Sonogashira Cross-Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), 2-amino-3-iodopyridine (1.0 equiv.), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3.0 equiv.) and anhydrous, degassed THF (approx. 0.2 M concentration based on the halo-pyridine). Stir for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting halo-pyridine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 2-amino-3-((1-methyl-1H-pyrazol-5-yl)ethynyl)pyridine intermediate.
Step B: Base-Catalyzed Intramolecular Annulation
-
Vessel Preparation: To an oven-dried round-bottom flask, add the purified intermediate from Step A (1.0 equiv.) and a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M). Add potassium tert-butoxide (t-BuOK) (1.5 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor by TLC or LC-MS for the formation of the product and disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final fused pyrazolo[3,4-b]pyridine.
Trustworthiness Note: The success of this protocol is validated by characterization at each stage. The intermediate should show characteristic alkyne signals in IR (~2200 cm⁻¹) and ¹³C NMR (~80-90 ppm) spectra. The final product's mass will match the cyclized structure, and ¹H NMR will show the disappearance of the amino N-H protons and the appearance of a new aromatic ring system.
Core Synthetic Strategy II: [3+2] Cycloaddition Reactions
This strategy provides a highly convergent and atom-economical route to fused systems containing an additional five-membered ring. The alkyne of this compound acts as a potent dipolarophile, reacting with a 1,3-dipole to construct the new ring in a single step. A classic example is the reaction with nitrile imines to form a new pyrazole ring, leading to a dipyrazolo-fused system.[12][13]
Causality and Expertise: The regioselectivity of the cycloaddition is a critical consideration, governed by frontier molecular orbital (FMO) theory.[13] Typically, the reaction proceeds under conditions that favor the formation of one regioisomer. The in-situ generation of the 1,3-dipole (e.g., from a hydrazonoyl chloride) is often preferred to avoid handling unstable intermediates.
Mechanism: Nitrile Imine Cycloaddition
The nitrile imine is generated in situ from a hydrazonoyl chloride precursor using a non-nucleophilic base. It then undergoes a [3+2] cycloaddition with the ethynylpyrazole.
Caption: General mechanism for [3+2] cycloaddition.
Protocol 3.1: Synthesis of a Fused Dipyrazole System
This protocol details the reaction of this compound with a nitrile imine generated in situ.
-
Vessel Preparation: To a round-bottom flask, add the desired N-aryl-C-arylhydrazonoyl chloride (1.0 equiv.), this compound (1.2 equiv.), and a magnetic stir bar.
-
Solvent Addition: Add an anhydrous solvent such as toluene or THF (approx. 0.2 M).
-
Base Addition: Warm the mixture to 60-80 °C. Add triethylamine (Et₃N) (1.5 equiv.) dropwise over 15 minutes. The base neutralizes the HCl generated during the in situ formation of the nitrile imine.
-
Reaction: Stir the reaction at the elevated temperature for 6-18 hours. The reaction is often accompanied by the precipitation of triethylammonium chloride. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and filter to remove the salt, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from a suitable solvent system (e.g., Ethanol/water) to afford the pure fused pyrazole product.
Data Presentation: Representative Reaction Parameters
| Fused System Target | Strategy | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Typical Yield |
| Pyrazolo[3,4-b]pyridine | Sonogashira/Annulation | 2-Amino-3-iodopyridine | PdCl₂(PPh₃)₂/CuI, t-BuOK | THF, DMF | 25 then 100 | 60-85% |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 5-Amino-1H-pyrazole | Acetic Acid | EtOH | Reflux | 55-75% |
| Dipyrazolo[x,y-z] | [3+2] Cycloaddition | Hydrazonoyl Chloride | Triethylamine | Toluene | 80 | 70-92% |
Summary and Outlook
This compound serves as a high-potential, versatile synthon for constructing diverse fused pyrazole libraries. The protocols outlined herein for Sonogashira coupling/annulation and [3+2] cycloaddition represent robust and scalable methods for accessing these valuable scaffolds. The ability to systematically vary the coupling partners and 1,3-dipoles allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds, making this an invaluable tool for researchers in medicinal chemistry and drug discovery.
References
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Kulikov, A. S., Epishina, M. A., et al. (2021). Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. Mendeleev Communications, 31, 42–45. Available at: [Link]
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Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2019). ACS Omega. Available at: [Link]
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From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. (n.d.). MDPI. Available at: [Link]
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Al-Sanea, M. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
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Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (n.d.). NIH. Available at: [Link]
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Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. (2013). Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. (2014). Semantic Scholar. Available at: [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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ChemInform Abstract: Synthesis of Heterocycles via Transition-Metal-Catalyzed Hydroarylation of Alkynes. (2025). ResearchGate. Available at: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. Available at: [Link]
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Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. (n.d.). ResearchGate. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. Available at: [Link]
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Selected examples of drugs with fused pyrazole ring. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.). ResearchGate. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). NIH. Available at: [Link]
-
Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). De Gruyter. Available at: [Link]
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Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. (2012). PubMed. Available at: [Link]
-
1-Ethynyl-5-methylpyrazole. (n.d.). PubChem. Available at: [Link]
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(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Available at: [Link]
-
Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin. (2023). Semantic Scholar. Available at: [Link]
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Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. (2023). MDPI. Available at: [Link]
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Application Notes and Protocols for the Metal-Catalyzed Polymerization of 5-Ethynyl-1-Methyl-1H-Pyrazole
Foreword: Pioneering Novel Conjugated Polymers for Advanced Applications
To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive guide to the synthesis and characterization of a novel conjugated polymer: poly(5-ethynyl-1-methyl-1H-pyrazole). The strategic incorporation of the pyrazole moiety into a polyacetylene backbone presents a compelling avenue for the development of advanced materials with unique electronic, optical, and biomedical properties. Pyrazole derivatives are known for their wide-ranging biological activities and their utility as versatile scaffolds in medicinal chemistry.[1][2][3] The combination of this functionality with the conductive and optoelectronic characteristics of polyacetylenes opens up exciting possibilities in fields ranging from drug delivery to organic electronics.[4][5]
This guide is structured to provide not just a set of instructions, but a foundational understanding of the principles and practical considerations involved in the metal-catalyzed polymerization of this specific heterocyclic alkyne. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and discuss the characterization techniques necessary to validate the synthesis and explore the properties of the resulting polymer.
Introduction to Poly(this compound): A Polymer of Interest
The metal-catalyzed polymerization of substituted acetylenes is a powerful technique for creating π-conjugated polymers with diverse functionalities.[6][7] While much of the research has focused on phenylacetylenes, the introduction of heterocyclic monomers like this compound offers a pathway to polymers with tailored properties. The nitrogen atoms in the pyrazole ring can influence the polymer's electronic structure, solubility, and potential for post-polymerization modification or coordination with metal ions.
Potential Applications:
-
Drug Delivery: The pyrazole moiety is a common feature in many pharmaceutical compounds.[1][2] Polymers incorporating this unit could be explored for drug delivery systems, potentially offering enhanced drug loading or targeted release.[4][5]
-
Biomaterials: The biocompatibility of polypyrrole derivatives suggests that polypyrazoles may also be well-suited for biomedical applications.[8]
-
Organic Electronics: Conjugated polymers are the backbone of organic electronics. The unique electronic properties imparted by the pyrazole ring could lead to novel materials for sensors, transistors, and light-emitting diodes.[9]
-
Catalysis: Polymers with chelating pyrazole units can act as scaffolds for metal catalysts, enabling heterogenized catalysis with improved recyclability.[10]
Monomer Synthesis and Purification
The monomer, this compound, is commercially available, which provides a convenient starting point for polymerization studies. However, for researchers interested in synthesizing the monomer, a common route involves the reaction of a suitable pyrazole precursor with an ethynylating agent. One potential synthetic pathway is the Sonogashira coupling of 5-iodo-1-methyl-1H-pyrazole with a protected acetylene, followed by deprotection.
Protocol 2.1: Purification of Commercial this compound
For successful and controlled polymerization, the purity of the monomer is paramount. Impurities can inhibit or terminate the polymerization reaction.
Materials:
-
This compound (commercial grade)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Activated neutral alumina
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Vacuum line
Procedure:
-
Dissolve the commercial this compound in a minimal amount of anhydrous diethyl ether in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of activated neutral alumina and stir for 30 minutes to remove polar impurities.
-
Filter the solution through a pad of anhydrous magnesium sulfate into a clean, dry Schlenk flask.
-
Remove the diethyl ether under reduced pressure.
-
Distill the crude monomer under high vacuum to obtain the purified liquid.
-
Store the purified monomer under an inert atmosphere at low temperature (-20 °C) to prevent degradation or spontaneous polymerization.
Metal-Catalyzed Polymerization: A Focus on Rhodium Catalysis
The choice of catalyst is critical for achieving a controlled polymerization of substituted acetylenes. While various transition metals can be used, rhodium(I) complexes are particularly effective for the polymerization of monosubstituted acetylenes, including those with functional groups.[6][11] They often lead to polymers with high stereoregularity (predominantly cis-transoidal structure) and can facilitate living polymerization, which allows for precise control over molecular weight and the synthesis of block copolymers.[6][7]
A suitable catalyst for this purpose is a rhodium(I) complex such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene) in the presence of a suitable cocatalyst.
Diagram 3.1: Proposed Rhodium-Catalyzed Polymerization Workflow
Caption: Workflow for the polymerization of this compound.
Protocol 3.1: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
Purified this compound
-
[Rh(nbd)Cl]₂
-
Triethylamine (Et₃N), distilled and stored over KOH
-
Anhydrous toluene or THF
-
Methanol
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under a rigorously maintained inert atmosphere, prepare a stock solution of the catalyst. For example, dissolve a known amount of [Rh(nbd)Cl]₂ and Et₃N in anhydrous toluene. The molar ratio of Rh to Et₃N is typically 1:1.
-
In a separate Schlenk tube, dissolve the purified monomer in anhydrous toluene. The monomer concentration is typically in the range of 0.1 to 0.5 M.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio can be varied to target different molecular weights (e.g., 50:1 to 200:1).
-
Stir the reaction mixture at room temperature. The polymerization is often rapid, and a color change and increase in viscosity may be observed.
-
Allow the reaction to proceed for a set time (e.g., 1 to 24 hours), depending on the desired conversion and molecular weight.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexanes.
-
Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under high vacuum to a constant weight.
Table 3.1: Example Polymerization Conditions
| Parameter | Value | Rationale |
| Catalyst | [Rh(nbd)Cl]₂ / Et₃N | Proven effective for substituted acetylenes.[6][11] |
| Solvent | Anhydrous Toluene | Good solvent for both monomer and polymer. |
| Temperature | Room Temperature | Mild conditions, often sufficient for polymerization. |
| [Monomer]:[Catalyst] | 100:1 | A starting point for achieving moderate molecular weight. |
| Monomer Conc. | 0.2 M | Balances reaction rate and solubility. |
| Reaction Time | 12 hours | Allows for high conversion. |
Mechanistic Insights: The Insertion Mechanism
The rhodium-catalyzed polymerization of monosubstituted acetylenes is generally believed to proceed via an insertion mechanism.[7][12]
Diagram 4.1: Simplified Insertion Mechanism for Rhodium-Catalyzed Polymerization
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- 5. Drug delivery and imaging with polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-ethynyl-1-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 5-ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges in this synthesis, which typically employs a Sonogashira cross-coupling reaction. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.
The primary route to this compound involves the palladium- and copper-catalyzed coupling of a 5-halo-1-methyl-1H-pyrazole (typically the iodo- or bromo-derivative) with a suitable alkyne source. This guide focuses on this critical Sonogashira coupling step.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the starting 5-halo-1-methyl-1H-pyrazole. Where should I begin my investigation?
A1: Low or zero conversion is the most frequent challenge and almost always points to an issue with one of three areas: the catalyst system, the quality of the reagents, or the reaction conditions. Pyrazoles, as N-heterocycles, can sometimes act as inhibitory ligands for the palladium catalyst, making careful optimization crucial[1].
Investigation Workflow:
-
Catalyst System Integrity:
-
Palladium Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[2] Pd(0) sources like Pd(PPh₃)₄ are highly sensitive to air and moisture and should be fresh or stored meticulously under an inert atmosphere.[3] The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[3][4]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. A white or off-white powder is acceptable, but green or blue tints indicate oxidation to Cu(II), which is ineffective. Use a fresh bottle or a recently purchased batch.[3]
-
Ligands: Standard phosphine ligands like triphenylphosphine (PPh₃) are common. However, for challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve performance by promoting the catalytic cycle and preventing catalyst inhibition.[1][5]
-
-
Reagent and Solvent Quality:
-
Solvents & Base: The Sonogashira reaction requires an amine base (e.g., triethylamine, diisopropylamine) and often a co-solvent (e.g., THF, DMF).[3][6] These must be anhydrous and thoroughly degassed. Oxygen is detrimental, promoting the unwanted homocoupling of the alkyne (Glaser coupling).[1][6] Water can negatively impact catalyst activity.[1] Anecdotal evidence suggests that distilling the amine base before use can sometimes resolve persistent reaction failures.[1][4]
-
Starting Materials: Ensure the purity of your 5-halo-1-methyl-1H-pyrazole and the terminal alkyne. Impurities can poison the catalyst.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: This is non-negotiable. The reaction must be run under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst decomposition and Glaser coupling.[3][6]
-
Temperature: The reactivity of the halide is critical. Aryl iodides are the most reactive and can often be coupled at room temperature.[2][3] Aryl bromides are less reactive and typically require heating (e.g., 60-80 °C) to facilitate the rate-limiting oxidative addition step.[1][3][7]
-
Below is a decision tree to guide your troubleshooting process.
Q2: I am observing a significant amount of a side product corresponding to the homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A2: Alkyne homocoupling is a classic side reaction in copper-catalyzed Sonogashira couplings, forming a diyne byproduct.[6][8] This process is promoted by the presence of oxygen.[1][6]
Strategies to Suppress Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously exclude oxygen by using freeze-pump-thaw cycles for degassing the solvent or by thoroughly bubbling an inert gas (argon is denser than air and often preferred) through the reaction mixture before adding the catalyst.[1][6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can maintain its concentration at a low level, which kinetically favors the cross-coupling pathway over homocoupling.[1][9]
-
Switch to Copper-Free Conditions: The copper co-catalyst is directly involved in the mechanism of Glaser coupling.[2] Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[3][10] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently but can completely eliminate the homocoupling problem.[3][10]
Q3: My mass spectrum shows a byproduct that corresponds to the starting 5-halo-1-methyl-1H-pyrazole losing its halogen (hydrodehalogenation). What causes this?
A3: Hydrodehalogenation is the replacement of the halide with a hydrogen atom. This side reaction can occur under palladium catalysis, particularly at higher temperatures or if there are proton sources in the reaction medium.
Mitigation Strategies:
-
Lower the Reaction Temperature: Elevated temperatures can sometimes promote this side reaction. If you are heating the reaction, try running it at a lower temperature for a longer duration.[1]
-
Ensure Anhydrous Conditions: While not always the primary cause, water or other protic impurities can serve as a proton source for this pathway. Ensure you are using a dry, aprotic solvent and base.
-
Choice of Base: Some amine bases or their corresponding hydrochloride salts can facilitate this process. Screening different bases (e.g., switching from triethylamine to diisopropylethylamine or an inorganic base like K₂CO₃ in copper-free systems) may help.
Frequently Asked Questions (FAQs)
Q4: What is the optimal halide for the 5-halo-1-methyl-1H-pyrazole starting material (I, Br, or Cl)?
A4: The reactivity of the C-X bond in the oxidative addition step follows the order: I > OTf > Br >> Cl .[3][11]
-
5-Iodo-1-methyl-1H-pyrazole: This is the most reactive and generally preferred substrate. Reactions often proceed under milder conditions, such as at room temperature, leading to cleaner reactions and higher yields.[2][3]
-
5-Bromo-1-methyl-1H-pyrazole: This is a viable but less reactive alternative. Reactions typically require heating (e.g., 60-100 °C) and may require more active catalyst systems or specialized ligands to achieve good conversion.[1][7]
-
5-Chloro-1-methyl-1H-pyrazole: This is generally not recommended for standard Sonogashira conditions as it is very unreactive and requires highly specialized, and often expensive, catalyst systems.[6]
For initial investigations and reliable results, starting with the iodo-derivative is the most authoritative and trustworthy approach.
Q5: What is the role of each component in the catalyst system (Palladium, Copper, Ligand)?
A5: The Sonogashira reaction operates through two interconnected catalytic cycles.[5][12]
-
Palladium Catalyst: This is the primary cross-coupling catalyst. The active Pd(0) species undergoes oxidative addition with the 5-halo-1-methyl-1H-pyrazole. After a transmetalation step, it performs a reductive elimination to form the C-C bond of the final product and regenerate the Pd(0) catalyst.[12]
-
Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate.[2][12] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium complex, which is often the rate-determining step. This co-catalysis allows the reaction to proceed under much milder conditions than early palladium-only methods.[5][8]
-
Ligand (e.g., PPh₃): The ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to influence reactivity. The choice of ligand is critical for catalyst stability and turnover.[5]
Q6: My terminal alkyne is a volatile gas or unstable. Are there reliable alternatives?
A6: Yes. Direct use of acetylene gas is hazardous and difficult to handle on a lab scale. The most common and effective strategy is to use a protected alkyne, with trimethylsilylacetylene (TMSA) being the most popular choice.[13]
Workflow with TMSA:
-
Coupling: Perform the Sonogashira reaction between 5-iodo-1-methyl-1H-pyrazole and TMSA. The TMS-protected product, 5-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole, is generally stable and easy to purify via column chromatography.
-
Deprotection: The trimethylsilyl group is easily removed under mild conditions. The most common methods involve treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or a simple base like potassium carbonate in methanol.[13][14] This two-step sequence is highly reliable and provides a safe and scalable route to the desired terminal alkyne.
Data and Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | 5-Iodo-1-methyl-1H-pyrazole | 5-Bromo-1-methyl-1H-pyrazole | Causality & Justification |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%) | Iodoarenes are more reactive and couple with standard catalysts. Bromoarenes require more active/bulkier ligand systems for efficient oxidative addition.[3][7] |
| Cu Co-catalyst | CuI (4-10 mol%) | CuI (10 mol%) | Ensures rapid formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA) or DIPEA | Triethylamine (TEA) or DIPEA | Acts as both base and acid scavenger. Must be anhydrous.[3] |
| Solvent | THF or DMF (degassed) | DMF or Toluene (degassed) | DMF offers better solubility and can facilitate reactions with less reactive bromides.[7] |
| Temperature | Room Temp to 40 °C | 60 °C to 80 °C | Higher temperature is required to overcome the higher activation energy of C-Br bond cleavage.[1][3] |
| Alkyne | 1.2 - 1.5 equivalents | 1.5 equivalents | A slight excess drives the reaction to completion. |
Protocol 1: Synthesis of this compound via a Two-Step Procedure
This protocol is a general, self-validating starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step A: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).[15]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (or DMF) to create a ~0.2 M solution, followed by anhydrous, degassed triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole.
Step B: Deprotection of the Trimethylsilyl Group
-
Dissolve the purified product from Step A (1.0 eq) in methanol (to ~0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully (the product can be volatile) to yield this compound.
References
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of p-iodoanisole (1a) and propynal diethylacetal (2). ResearchGate. [Link]
- BenchChem. (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. BenchChem Technical Support.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. ResearchGate. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem Technical Support.
-
Shroder, M. (n.d.). The Sonogashira Coupling. Course Hero. [Link]
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
-
Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-7. [Link]
-
Semantic Scholar. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. [Link]
-
Preprints.org. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Technical Support.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- BenchChem. (2025). 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. BenchChem Technical Support.
- BenchChem. (2025).
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. MDPI. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
National Institutes of Health. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH. [Link]
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Technical Support Center: Challenges in the Purification of 5-ethynyl-1-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-ethynyl-1-methyl-1H-pyrazole. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate common issues and optimize your purification workflow.
Overview: Understanding the Molecule and Its Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for its terminal alkyne functionality, which is amenable to "click" chemistry and Sonogashira coupling reactions[1][2]. However, its purification is frequently non-trivial. The molecule's structure presents a unique combination of chemical properties that can complicate standard purification protocols.
| Molecular Feature | Chemical Property | Associated Purification Challenge |
| Pyrazole Ring | Basic N-heterocycle | Strong interaction with acidic silica gel, leading to peak tailing, low recovery, or decomposition.[3][4] |
| Terminal Alkyne | Reactive C-C triple bond | Susceptible to oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[5][6] |
| Physical State | Liquid at room temperature | Recrystallization is not a viable primary purification method for the final product.[7] |
| Synthesis Route | Often via Sonogashira coupling | Contamination with residual palladium/copper catalysts, unreacted starting materials, and homocoupled byproducts.[5][8] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is heavily dependent on the synthetic route, but for syntheses involving Sonogashira coupling from a halogenated pyrazole precursor, the most common impurities include:
-
Homocoupled Alkyne (Diacetylene): This is a byproduct of Glaser coupling, which is often promoted by the copper(I) co-catalyst and the presence of oxygen.[5][6] It is crucial to maintain strictly anaerobic conditions to minimize this side reaction.
-
Unreacted Starting Materials: This includes the halogenated pyrazole (e.g., 5-iodo-1-methyl-1H-pyrazole) and any excess reagents.
-
Residual Metal Catalysts: Palladium and copper complexes used in the coupling reaction can leach into the crude product. These not only represent impurities but can also catalyze degradation of the final product.[1]
-
Regioisomers: Depending on the synthetic strategy for the pyrazole core, regioisomers (e.g., 3-ethynyl-1-methyl-1H-pyrazole) can form, which may have very similar polarities, making them difficult to separate.[3][9]
Q2: My pyrazole compound is streaking badly on my silica TLC plate and I'm getting poor recovery from my column. What's happening?
A2: This is a classic issue when purifying basic N-heterocyclic compounds like pyrazoles on standard silica gel.[3] Silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your pyrazole interact strongly with these acidic sites via acid-base interactions. This leads to:
-
Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands instead of tight spots.
-
Irreversible Adsorption: A portion of your product can become permanently stuck to the silica, leading to low recovery.[4]
-
Degradation: The acidic surface can sometimes catalyze the degradation of sensitive molecules.
The solution is to deactivate the silica gel. This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N), to the eluent (typically 0.5-1% v/v).[4][10] Alternatively, using a different stationary phase like neutral alumina can circumvent this issue.[4]
Q3: How can I effectively monitor the purification process?
A3: A multi-technique approach is best for robust monitoring:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for quickly assessing the composition of the crude mixture and column fractions.[3][10] Use a suitable stain if your compound is not UV-active. A potassium permanganate (KMnO₄) stain is effective for visualizing the alkyne group, which will appear as a yellow spot on a purple background.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard.[3] A reverse-phase C18 column is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the purified product and identifying any remaining impurities by their characteristic signals.[3] The terminal alkyne proton typically appears as a sharp singlet around 3-4 ppm.
Q4: Is this compound stable? What are the best storage conditions?
A4: While the pyrazole core is robust, the terminal alkyne functionality imparts reactivity.[11] The primary stability concern is slow oligomerization or polymerization over time, a process that can be accelerated by light, heat, and residual metal catalysts. For long-term storage, it is recommended to store the purified liquid under an inert atmosphere (Argon or Nitrogen), in an amber vial, at a low temperature (-20°C is preferable).
Part 2: Troubleshooting Guide for Column Chromatography
This guide provides a logical approach to solving specific problems encountered during flash column chromatography purification.
Purification Troubleshooting Workflow
Caption: Troubleshooting decision tree for purification.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Severe streaking/tailing on TLC and column. | Acid-Base Interaction: The basic pyrazole is interacting strongly with acidic silanol groups on the silica surface.[4] | Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your entire eluent system (both for TLC and the column run).[10] This neutralizes the acidic sites. Switch Stationary Phase: Use neutral alumina as your stationary phase instead of silica gel.[4] |
| Low recovery of product after the column. | Irreversible Adsorption: As above, the product may be permanently bound to the acidic silica. Product is Volatile: The product may have been lost during solvent evaporation under high vacuum. | Use Deactivated Silica/Alumina: This is the most common solution (see above). Gentle Evaporation: Remove the solvent using a rotary evaporator at a moderate temperature and pressure. Avoid leaving the product on a high-vacuum line for an extended period. |
| Product co-elutes with an impurity. | Similar Polarity: The impurity (e.g., a regioisomer or homocoupled byproduct) has a polarity very similar to the desired product in the chosen solvent system. | Optimize Eluent System: Test different solvent systems. If you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone.[10] Use a Slower/Shallower Gradient: A very slow, shallow gradient around the elution point of your compound can improve separation between closely eluting spots. |
| New spots appear in the collected fractions that were not in the crude material. | On-Column Decomposition: The acidic nature of the silica gel is causing your product to degrade during the purification process. | Deactivate the System: Use deactivated silica or neutral alumina. Work Quickly: Do not let the crude material sit on the packed column for a long time before eluting. Run the column efficiently without long pauses. |
| Homocoupled byproduct is very difficult to remove. | Nonpolar Nature: The homocoupled diacetylene is often much less polar than the desired product and can be difficult to separate from nonpolar starting materials. | Careful Chromatography: A shallow gradient at the start of the column run is essential. Start with a very nonpolar eluent (e.g., 100% Hexane) to wash off the nonpolar byproduct before increasing the polarity to elute your product. |
Part 3: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the purification of this compound using deactivated silica gel flash chromatography.
Protocol: Optimized Flash Column Chromatography
This protocol assumes a starting crude mass of approximately 1.0 g. Adjust silica and solvent volumes accordingly for different scales.
1. TLC Analysis & Solvent System Selection a. Prepare a stock solution of your crude product in dichloromethane (DCM). b. Prepare three eluent test vials:
- Vial 1: 90:10 Hexane/Ethyl Acetate
- Vial 2: 80:20 Hexane/Ethyl Acetate
- Vial 3: 70:30 Hexane/Ethyl Acetate c. To each vial, add triethylamine (Et₃N) to a final concentration of 1% (e.g., 50 µL of Et₃N into 5 mL of eluent). d. Spot the crude material on three separate TLC plates and develop them in the prepared eluents. e. Visualize under UV light (254 nm) and then stain with KMnO₄. f. Goal: Identify a solvent system where the desired product has an Rf value of 0.25 - 0.35 and is well-separated from major impurities.[10] This will be your primary collection eluent. The eluent with a lower polarity will be your starting eluent.
2. Column Preparation (Slurry Method) a. For 1.0 g of crude material, select a glass column appropriate for ~40-50 g of silica gel. b. In a beaker, measure ~45 g of silica gel (230-400 mesh). c. Add your starting eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N) to the silica gel to create a uniform slurry. d. With the column stopcock closed, pour the slurry into the column. Use additional eluent to rinse all silica into the column. e. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Use gentle air pressure to accelerate packing, ensuring a firm, flat bed with no cracks. f. Add a thin layer (~0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended) a. Dissolve your 1.0 g of crude product in a minimal amount of a volatile solvent like DCM or acetone. b. Add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection a. Carefully add your starting eluent to the column. b. Begin eluting the column, starting with at least 2-3 column volumes of the low-polarity starting eluent to remove nonpolar impurities (like homocoupled byproducts). c. Gradually increase the eluent polarity according to your TLC analysis (gradient elution). d. Collect fractions of equal volume (e.g., 15-20 mL) in test tubes. e. Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation a. Combine all fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene for complete removal. c. Place the resulting oil under high vacuum for 1-2 hours to remove any final traces of solvent. d. Obtain the final mass and calculate the yield. Confirm purity and structure by NMR and/or HPLC.
Purification Workflow Diagram
Caption: Step-by-step workflow for purification and analysis.
References
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
Wang, Z., et al. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Retrieved from [Link]
-
MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2024). β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. This compound [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 5-ethynyl-1-methyl-1H-pyrazole Click Reactions
Welcome to the technical support center for troubleshooting low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 5-ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific click reaction. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience.
Introduction: The Unique Challenge of a Pyrazole Alkyne
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is celebrated for its reliability and broad functional group tolerance, making it a cornerstone of click chemistry.[1][2][3] However, heteroaromatic substrates like this compound introduce specific challenges not typically seen with simple alkyl or aryl alkynes. The primary issue stems from the presence of a second nitrogen atom in the pyrazole ring, which can act as a Lewis base and coordinate with the catalytically active Cu(I) species. This potential for catalyst sequestration can lead to a significant decrease in reaction rate and, consequently, low product yields. This guide will walk you through a systematic approach to identify and overcome this and other potential hurdles.
Troubleshooting Flowchart
This flowchart provides a logical progression for diagnosing the root cause of low reaction yields.
Caption: A step-by-step flowchart for troubleshooting low yields in this compound click reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is sluggish or stalls completely. What is the most likely cause?
A1: The most probable cause is the sequestration of the copper(I) catalyst by the pyrazole ring of your alkyne. The lone pair of electrons on the N2 nitrogen of the pyrazole can coordinate to the copper center, forming a stable complex that is catalytically inactive or has significantly reduced activity. Spectroscopic evidence has suggested the coordination of pyrazole nitrogens to copper centers in other systems.[4] This effectively reduces the concentration of available catalyst for the cycloaddition.
Troubleshooting Steps:
-
Increase Ligand Concentration: A copper-stabilizing ligand is crucial. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only protect the Cu(I) from oxidation but can also compete with the pyrazole for coordination sites on the copper.[5] Try increasing the ligand-to-copper ratio. While a 1:1 ratio is often a starting point, for a coordinating alkyne, ratios of 2:1 or even 5:1 (Ligand:Cu) may be necessary to ensure the copper remains available for the catalytic cycle.[6]
-
Screen Different Ligands: The choice of ligand can significantly impact reaction efficiency. THPTA is highly water-soluble and generally a good choice for bioconjugation, while TBTA is more suited for organic solvents.[5] Some reactions may benefit from bidentate ligands or N-heterocyclic carbene (NHC)-based ligands which can form very stable complexes with copper.[7]
-
Consider a Different Copper Source: While CuSO₄ with a reducing agent like sodium ascorbate is most common, pre-formed Cu(I) sources like CuBr or CuI can sometimes give different results. However, be cautious with CuI, as iodide ions can also act as ligands and potentially interfere with catalysis under certain conditions.[6]
Q2: I'm observing significant amounts of a byproduct that appears to be a homocoupling of my pyrazole alkyne. How can I prevent this?
A2: The formation of a 1,3-diyne (Glasauer-Hay coupling) is a common side reaction in CuAAC, resulting from the oxidative coupling of the terminal alkyne.[1][8] This is particularly prevalent when the concentration of active Cu(I) is low or when oxygen is present in the reaction.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Oxygen is the primary culprit for oxidizing Cu(I) to the inactive Cu(II) state, which can promote homocoupling. Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Run the reaction under an inert atmosphere.
-
Use Fresh Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ and scavenge oxygen.[2] Solutions of sodium ascorbate can degrade over time, especially when exposed to air. Always use a freshly prepared solution of the reducing agent.
-
Optimize Reagent Stoichiometry and Order of Addition:
-
Order of Addition is Critical: A recommended procedure is to first mix the copper source (e.g., CuSO₄) with the ligand, then add this mixture to the solution containing your azide and this compound. The final step should be the addition of the sodium ascorbate solution to initiate the reaction.[5] Adding the ascorbate to the copper before the substrates can lead to the formation of copper oxides.
-
Excess Reductant: Use a slight excess of sodium ascorbate (e.g., 2-5 equivalents relative to copper) to maintain a reducing environment throughout the reaction.
-
Q3: My starting alkyne, this compound, appears to be degrading. Is it unstable?
A3: While this compound is commercially available and generally stable under proper storage (cool, dry, inert atmosphere), terminal alkynes, in general, can be susceptible to decomposition or polymerization over time, especially if impure.
Troubleshooting Steps:
-
Verify Purity Before Use: Always check the purity of your alkyne by ¹H NMR and/or LC-MS before setting up a reaction, especially if it has been stored for a long time. Look for the characteristic alkyne proton signal and the correct molecular weight.
-
Proper Storage: Store the compound at the recommended temperature (often 2-8°C), sealed under an inert atmosphere (argon or nitrogen).
-
Purification: If impurities are detected, purify the alkyne by flash column chromatography on silica gel immediately before use.
Q4: What are the optimal solvent and temperature conditions for this reaction?
A4: The optimal conditions can be highly dependent on the specific azide substrate. However, some general guidelines apply.
Troubleshooting Steps:
-
Solvent Choice:
-
A mixture of a polar organic solvent and water is often effective. Common systems include t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O.[2]
-
The presence of water can accelerate the reaction rate.[2]
-
For substrates that are poorly soluble in water, using a higher proportion of the organic solvent or using a co-solvent like THF can be beneficial.
-
-
Temperature:
-
Most CuAAC reactions proceed readily at room temperature.[1]
-
If the reaction is slow due to sterically hindered substrates or catalyst inhibition, gentle heating (e.g., 40-60°C) can increase the rate. However, be aware that higher temperatures can also increase the rate of side reactions like alkyne homocoupling.[8] Monitor the reaction closely by TLC or LC-MS if you choose to heat it.
-
Data Summary and Recommended Protocols
Table 1: Recommended Reagent Concentrations for Optimization
| Reagent | Concentration Range | Molar Equivalents (relative to limiting reagent) | Notes |
| Limiting Reagent | 10 mM - 100 mM | 1 | Typically the more complex or expensive substrate. |
| Excess Reagent | - | 1.1 - 1.5 | A slight excess can help drive the reaction to completion. |
| CuSO₄·5H₂O | 1 - 10 mol% | 0.01 - 0.1 | Higher catalyst loading may be needed for this pyrazole alkyne. |
| Ligand (e.g., THPTA) | 5 - 50 mol% | 0.05 - 0.5 (or 2-5 eq. relative to Cu) | A higher ligand-to-copper ratio is recommended. |
| Sodium Ascorbate | 10 - 50 mol% | 0.1 - 0.5 (or 2-5 eq. relative to Cu) | Use a freshly prepared solution. |
Experimental Protocol: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Degassed solvent (e.g., 1:1 mixture of deionized water and t-BuOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen degassed solvent. For example:
-
1 M solution of Sodium Ascorbate (prepare fresh).
-
100 mM solution of CuSO₄.
-
200 mM solution of THPTA.
-
-
Ensure all glassware is dry and the reaction will be performed under an inert atmosphere.
-
-
Reaction Assembly (Order of addition is critical):
-
In a reaction vial, dissolve the limiting reagent (e.g., your azide, 1.0 eq) and this compound (1.2 eq) in the degassed solvent.
-
In a separate microfuge tube, prepare the catalyst premix. Add the THPTA solution (e.g., 2.5 eq relative to copper) to the CuSO₄ solution (e.g., 5 mol%). Mix gently. The solution should turn a pale blue.
-
Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
Stir the mixture for 1-2 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 eq relative to copper).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air and diluting with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
PMC, NIH
-
The Royal Society of Chemistry
-
SciSpace
-
ACS Publications
-
PMC, NIH
-
ResearchGate
-
Springer Nature
-
Organic Chemistry Portal
-
ResearchGate
-
Wikipedia
-
ResearchGate
-
TCI Chemicals
-
PMC, NIH
-
International Journal of Pharmaceutical Sciences and Research
-
PMC, NIH
-
Sigma-Aldrich
-
PubMed
-
Semantic Scholar
-
ACS Publications
-
Thieme Connect
-
[From bicyclic precursors. Annulated pyrazolo[5,1-c][9][10][11]triazoles.]([Link]) ScienceDirect
-
BroadPharm
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Ethynyl-1-methyl-1H-pyrazole in Cycloaddition Processes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 5-ethynyl-1-methyl-1H-pyrazole in cycloaddition reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, enabling you to optimize your reactions, minimize side-product formation, and achieve reliable results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the cycloaddition reactions of this compound, particularly in the context of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Q1: My reaction is sluggish, and the TLC/LC-MS shows a significant amount of a byproduct with a mass double that of my starting alkyne. What is this byproduct and how can I prevent its formation?
A1: Root Cause Analysis & Mitigation
You are likely observing the formation of a symmetrical 1,3-diyne, a result of the oxidative homodimerization (Glaser coupling) of this compound. This is a common side reaction in CuAAC chemistry, especially when the reaction is exposed to oxygen.[2] The Cu(I) catalyst, essential for the cycloaddition, can be oxidized to Cu(II) by dissolved oxygen. Cu(II) can then promote the unwanted dimerization of your terminal alkyne.
Preventative & Corrective Actions:
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Use of a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is crucial. It continuously reduces any adventitious Cu(II) back to the catalytically active Cu(I) state, suppressing the homodimerization pathway.[3][4]
-
Catalyst and Reagent Addition Sequence: Prepare your reaction mixture with the azide and this compound in the degassed solvent. Add the copper source (e.g., CuSO₄) and the ligand. The final addition should be the sodium ascorbate to initiate the reaction by generating Cu(I) in situ.[5]
-
Elevated Temperatures: While CuAAC is often performed at room temperature, higher temperatures can sometimes favor the homocoupling side reaction for certain alkynes.[2] If possible, run the reaction at ambient temperature.
| Parameter | Recommendation | Rationale |
| Catalyst System | CuSO₄·5H₂O (1-5 mol%) / Sodium Ascorbate (5-10 mol%) | In situ generation of Cu(I) ensures a constant supply of the active catalyst and scavenges oxygen.[4][5] |
| Ligand | THPTA or TBTA (1-5 mol%) | Ligands protect Cu(I) from oxidation and disproportionation, accelerating the desired cycloaddition.[6] |
| Solvent | Degassed tBuOH/H₂O (1:1) or DMF/H₂O | Protic solvents can accelerate the final protonolysis step of the catalytic cycle.[4] Degassing is critical. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst. |
Q2: My reaction mixture turns dark green or black and stalls, with starting material remaining even after prolonged reaction times. What is causing this catalyst deactivation?
A2: Root Cause Analysis & Mitigation
This observation points towards catalyst decomposition. The active Cu(I) species is unstable and can undergo disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺) or oxidation, especially in the absence of a suitable stabilizing ligand. The dark color often indicates the formation of copper oxides or colloidal copper(0). The electron-rich nature of the pyrazole ring may also influence the stability of the copper-acetylide intermediate.
Preventative & Corrective Actions:
-
Use of a Stabilizing Ligand: This is the most critical factor. Tris-(triazolylmethyl)amine ligands like TBTA or the water-soluble THPTA are highly effective.[6] They chelate the Cu(I) ion, preventing both oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst throughout the reaction.[7]
-
Purity of Reagents: Ensure your azide and alkyne starting materials are pure. Certain functional groups, particularly thiols, can poison the copper catalyst.[3]
-
Appropriate Solvent Choice: While many solvents are compatible, highly coordinating solvents can sometimes compete with the ligand or substrates, affecting catalyst activity.
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimerization of 5-ethynyl-1-methyl-1H-pyrazole under storage
Introduction
Welcome to the technical support center for 5-ethynyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, specifically the prevention of dimerization during storage and handling. As a terminal alkyne fused to a pyrazole ring, this compound is susceptible to degradation pathways that can compromise sample integrity and experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your material.
Understanding the Core Problem: Dimerization
The primary challenge in storing this compound is its propensity to undergo dimerization. The terminal alkyne functionality is highly reactive and can participate in several coupling reactions, with the most common being Glaser coupling.
Mechanism of Dimerization: Glaser Coupling
Glaser coupling is an oxidative homodimerization of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant, such as oxygen.[1][2][3] This reaction leads to the formation of a 1,3-diyne, which in the case of this compound, results in an unwanted dimeric impurity.
Caption: Glaser coupling mechanism leading to dimerization.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?
A1: The most likely cause is dimerization via Glaser coupling, especially if the sample has been exposed to air (oxygen) or trace metal contaminants (like copper). Terminal alkynes are known to be unstable under these conditions.[1][2][3] The presence of light can also potentially accelerate degradation.
Q2: How can I detect the presence of the dimer in my sample?
A2: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool. You would expect to see a disappearance or decrease in the intensity of the acetylenic proton signal of the monomer. New aromatic and methyl signals corresponding to the dimer will appear.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the monomer from the dimer and provide their respective mass-to-charge ratios, confirming the presence of the higher molecular weight dimer.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your sample and the percentage of the dimer present.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize dimerization, strict storage protocols are necessary. The key is to exclude oxygen and potential catalytic metals.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces reaction kinetics of dimerization.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative Glaser coupling by excluding oxygen.[10][11][12] |
| Container | Amber glass vial or Schlenk flask | Protects from light and allows for storage under an inert atmosphere.[10] |
| Solvent | Anhydrous, deoxygenated solvent (e.g., Toluene, THF) | Minimizes exposure to air and moisture.[13] |
Q4: Can I use an inhibitor to prevent dimerization?
A4: While not always necessary with proper storage, inhibitors can be added for long-term storage or if the compound will be subjected to conditions that might promote dimerization. A common strategy is the addition of a reducing agent to keep any potential copper catalyst in the Cu(I) state and prevent the oxidative cycle of Glaser coupling.[2][3] Examples include:
-
(+)-Sodium L-ascorbate
-
Tin(II) 2-ethylhexanoate
Caution: The choice and concentration of an inhibitor should be carefully considered as it may interfere with downstream applications.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the instability of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labdepotinc.com [labdepotinc.com]
- 11. dwk.com [dwk.com]
- 12. chemglass.com [chemglass.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Removal of Copper Catalyst from 5-ethynyl-1-methyl-1H-pyrazole Reaction Mixtures
For Technical Inquiries:
Introduction
The synthesis of 5-ethynyl-1-methyl-1H-pyrazole, a valuable building block in pharmaceutical and materials science, often employs copper-catalyzed cross-coupling reactions, most notably the Sonogashira reaction.[1][2] While highly efficient, a significant challenge in these syntheses is the removal of residual copper catalyst from the reaction mixture.[3] The presence of even trace amounts of copper can interfere with downstream applications, particularly in drug development where metal impurities are strictly regulated due to their potential toxicity and impact on drug stability and efficacy.[4][5][6]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of copper catalysts from this compound reaction mixtures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of this compound.
Q1: My purified product is a pale blue or green solid/oil, indicating copper contamination. What is the first line of action?
A1: Discoloration is a clear indicator of residual copper salts. The most straightforward approach is an aqueous wash with a chelating agent. Chelating agents are organic compounds that form stable, water-soluble complexes with metal ions, facilitating their removal from the organic phase.[7]
-
Recommended Primary Chelating Agents:
-
Aqueous solution of EDTA (Ethylenediaminetetraacetic acid): EDTA is a versatile and highly effective chelating agent for a variety of metal ions, including copper.[7][8] A wash with a saturated or dilute aqueous solution of EDTA is often sufficient.
-
Aqueous solution of Ammonium Chloride (NH₄Cl): This is a common and effective method for removing copper. The ammonia present in the equilibrium forms a water-soluble blue complex with copper.[9][10]
-
Aqueous solution of Sodium Thiosulfate (Na₂S₂O₃): This reagent forms a colorless, water-soluble complex with both Cu(I) and Cu(II) ions.[9]
-
Q2: I've performed an aqueous wash with EDTA, but my product is still colored. What should I do next?
A2: If a simple aqueous wash is insufficient, several factors could be at play. The pyrazole nitrogen in your product can coordinate with copper, making it more difficult to remove. Here are some advanced strategies:
-
Optimize the pH of the Aqueous Wash: The effectiveness of some chelating agents is pH-dependent.[11] For EDTA, a slightly basic pH (around 8) can enhance its chelating ability.[9] You can adjust the pH of your EDTA solution with a base like aqueous ammonia.
-
Stir Overnight with a Chelating Agent: For stubborn copper contamination, dissolving your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and stirring it overnight with an aqueous solution of a chelating agent can significantly improve removal.[9]
-
Use a Stronger Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA) is another powerful chelating agent that can be more effective than EDTA in certain applications.[7]
-
Employ a Ligand Exchange Strategy: Adding a ligand that forms a highly water-soluble complex with copper can be effective. For example, washing with an aqueous solution of pyridine can extract copper into the aqueous layer.[9] Subsequent acid washes can then remove any residual pyridine from your organic layer.
Q3: My product is sensitive to aqueous workups. Are there non-aqueous methods for copper removal?
A3: Yes, several non-aqueous methods can be employed:
-
Filtration through a Plug of Adsorbent: Passing a solution of your crude product through a short plug of silica gel, neutral alumina, or Celite can effectively remove copper salts.[10][12][13] This is often a quick and efficient first-pass purification step.
-
Chelating Resins: Stirring your product solution with a chelating resin, such as Chelex 100, can be a highly effective method.[9] The resin selectively binds the copper ions, and can then be simply filtered off. Ion-exchange resins with picolylamine or pyridyl-imidazole functionality are also effective for copper removal under acidic conditions.[14]
-
Precipitation of the Product: In some cases, it may be possible to precipitate your desired product from the reaction mixture, leaving the copper salts in solution. This can be achieved by adding a solvent in which your product is insoluble but the copper complexes remain soluble.[15]
Q4: I'm concerned about the impact of residual copper on my downstream palladium-catalyzed reactions. What level of copper is acceptable?
A4: While there is no universal standard, and the tolerance will depend on the specific downstream reaction, aiming for the lowest possible copper concentration is always best practice. For many subsequent catalytic reactions, a residual copper content of less than 50 ppm is a good target.[10] If your downstream application is the synthesis of an active pharmaceutical ingredient (API), much stricter limits will apply, often in the low ppm range.
Frequently Asked Questions (FAQs)
Q: Why is copper used in the synthesis of this compound?
A: Copper(I) salts, typically copper(I) iodide (CuI), are used as a co-catalyst in the Sonogashira cross-coupling reaction.[1][16] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle, leading to the formation of the desired carbon-carbon bond.[1]
Q: Can I perform the Sonogashira reaction without a copper co-catalyst to avoid this issue?
A: Yes, copper-free Sonogashira reactions have been developed.[3][17] These methods often require specific ligands or different reaction conditions. While they eliminate the problem of copper removal, they may have their own set of challenges, such as lower yields or the need for more expensive reagents.
Q: What is Glaser coupling, and how does it relate to copper catalysts?
A: Glaser coupling is the oxidative homocoupling of terminal alkynes to form 1,3-diynes. This is a common side reaction in Sonogashira couplings and is promoted by the copper(I) catalyst in the presence of oxygen.[18] Ensuring your reaction is performed under a strictly inert atmosphere is crucial to minimize this side reaction.
Q: Are there any "greener" alternatives to traditional chelating agents?
A: Citric acid, a naturally occurring organic acid, is recognized for its chelating properties and is considered an eco-friendly alternative to synthetic chelators like EDTA.[7] Polyphenols found in sources like grape seed extracts have also shown potential as natural chelating agents.[19]
Experimental Protocols
Protocol 1: Standard Aqueous Workup with EDTA
-
Reaction Quenching: Upon completion of the reaction, cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA (2 x 50 mL per 100 mL of organic phase).
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Chelating Resin
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Resin Addition: Add a chelating resin (e.g., Chelex 100), typically 5-10% by weight relative to the crude product.
-
Stirring: Stir the suspension at room temperature for 2-4 hours, or overnight for more persistent contamination.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Common Copper Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Wash (EDTA, NH₄Cl) | Simple, inexpensive, and often effective.[7][9][10] | May not be sufficient for strongly coordinated copper; not suitable for water-sensitive compounds. | Moderate to High |
| Filtration through Adsorbent | Quick, easy, and applicable to a wide range of compounds.[10][12][13] | May result in some product loss on the adsorbent. | Moderate |
| Chelating Resins | Highly effective and selective for copper removal.[9][14] | Resins can be more expensive than simple aqueous solutions. | High to Very High |
| Precipitation/Crystallization | Can yield highly pure product. | Not always feasible and may require significant optimization. | Potentially Very High |
Visualization of Workflow
Workflow for Copper Catalyst Removal
Caption: A decision-tree workflow for the systematic removal of copper catalyst from reaction mixtures.
References
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Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024, May 14). Reddit. [Link]
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Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022, October 11). ResearchGate. [Link]
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Best Chelating Agents for Effective Copper Removal in Various Applications. (2024, September 30). [Link]
-
Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Carnegie Mellon University. [Link]
- Process for removing copper (I) compounds from a reaction mixture, and application of the process. (n.d.).
- Process for removal of copper from solutions of chelating agent and copper. (n.d.).
-
Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. (n.d.). [Link]
-
Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl - ResearchGate. (2025, October 26). ResearchGate. [Link]
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Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7). ACS Publications. [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
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organic chelating agents: Topics by Science.gov. (n.d.). Science.gov. [Link]
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How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). [Link]
-
New fundamental transformations of heterocyclic compounds enabled by copper catalysis. (n.d.). [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]
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Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC - NIH. (2021, January 15). NIH. [Link]
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Extraction: Advanced Methods - JoVE. (2024, April 4). JoVE. [Link]
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New natural chelating agents with modulator effects on copper phytoextraction. (2025, August 6). [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). RSC Publishing. [Link]
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Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - PMC - NIH. (n.d.). NIH. [Link]
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Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - NIH. (2023, June 20). NIH. [Link]
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Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Publishing. (n.d.). RSC Publishing. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (n.d.). NIH. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). NIH. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9). [Link]
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Copper-catalyzed synthesis of pyrazolyl pyrazolo[5,1-a]isoquinoline derivatives from 2-gem-dipyrazolylvinylbromobenzenes - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC - PubMed Central. (2023, June 30). PubMed Central. [Link]
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Copper and Its Complexes in Medicine: A Biochemical Approach - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
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Development of copper based drugs, radiopharmaceuticals and medical materials - PMC. (n.d.). [Link]
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Residual EDTA bound by lens crystallins accounts for their reported resistance to copper-catalyzed oxidative damage - PubMed. (n.d.). PubMed. [Link]
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Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC - NIH. (n.d.). NIH. [Link]
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Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications. (2026, January 14). ACS Publications. [Link]
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Technical Support Center: Overcoming Poor Solubility of 5-Ethynyl-1-Methyl-1H-Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 5-ethynyl-1-methyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in solubilizing this important class of compounds. Poor aqueous solubility is a frequent hurdle in drug discovery and development, often leading to diminished bioavailability and therapeutic efficacy.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these obstacles.
Understanding the Challenge: Why are this compound Derivatives Prone to Poor Solubility?
The molecular structure of this compound derivatives contributes to their limited aqueous solubility. The pyrazole ring, while containing nitrogen atoms that can act as hydrogen bond acceptors, is largely aromatic and planar. This planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[3] The presence of the lipophilic ethynyl and methyl groups further decreases the molecule's affinity for water.[4]
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
When encountering a poorly soluble this compound derivative, a systematic approach to formulation development is crucial. This troubleshooting guide provides a logical workflow to identify the most effective solubilization strategy.
Caption: A decision tree for systematically troubleshooting poor solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has no ionizable groups. What is the best initial strategy to improve its aqueous solubility?
A1: When pH adjustment isn't an option, exploring co-solvent systems is a logical and effective first step.[5] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[5] This enhances the solubilization of non-polar compounds.
Commonly used co-solvents in pharmaceutical formulations include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO) (primarily for in vitro studies)
Expert Insight: Start with a binary system (e.g., water and ethanol) and systematically increase the concentration of the co-solvent. It's crucial to monitor for any potential precipitation of the compound at different ratios. For parenteral formulations, the choice of co-solvents is more restricted due to toxicity concerns.[6]
Q2: I've tried co-solvents, but the solubility is still insufficient for my desired concentration. What should I try next?
A2: If co-solvents alone are not sufficient, the next step is to investigate surfactant-based formulations. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[7] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[7][8]
Table 1: Common Surfactants for Solubilization
| Surfactant Type | Examples | Key Characteristics |
| Non-ionic | Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F127), Sorbitan esters (e.g., Span® 20) | Generally less toxic and less irritating than ionic surfactants.[7] |
| Anionic | Sodium lauryl sulfate (SLS) | Highly effective but can be irritating and may interact with other formulation components. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Often have antimicrobial properties but can be toxic. |
| Zwitterionic | Cocamidopropyl betaine | pH-dependent properties. |
Causality: The choice of surfactant is critical. For oral and parenteral applications, non-ionic surfactants are generally preferred due to their better safety profile. The hydrophobic-lipophilic balance (HLB) of the surfactant is a key parameter to consider, as it influences the solubilization capacity for a specific drug.
Q3: What are cyclodextrins, and how can they improve the solubility of my pyrazole derivative?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9][10] This unique structure allows them to form inclusion complexes with poorly soluble "guest" molecules, such as your pyrazole derivative, that fit into their hydrophobic core.[11][12] By encapsulating the hydrophobic part of the drug, the cyclodextrin-drug complex exhibits significantly improved aqueous solubility.[9]
Table 2: Common Cyclodextrins Used in Formulations
| Cyclodextrin | Abbreviation | Key Features |
| β-Cyclodextrin | BCD | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin | HPBCD | High aqueous solubility and a good safety profile.[11] |
| Sulfobutylether-β-cyclodextrin | SBECD | High aqueous solubility and can improve the stability of the guest molecule.[11] |
| Randomly-methylated-β-cyclodextrin | RAMEB | High solubilizing capacity for lipophilic drugs.[11] |
Mechanism: The formation of an inclusion complex is a dynamic equilibrium. The strength of the interaction depends on the size and shape compatibility between the cyclodextrin cavity and the guest molecule.
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Managing the exothermic profile of 5-ethynyl-1-methyl-1H-pyrazole reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-ethynyl-1-methyl-1H-pyrazole. Its purpose is to facilitate safe and successful experimentation by addressing the compound's inherent exothermic reactivity, particularly in common applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry." The information herein is designed to build an intuitive understanding of the underlying thermochemistry, enabling users to proactively manage reaction profiles and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties and safe handling of reactions involving this compound.
Q1: Why are reactions involving this compound, such as CuAAC, often highly exothermic?
A1: The significant heat release stems from two primary factors: the high internal energy of the alkyne functional group and the high thermodynamic stability of the product. The carbon-carbon triple bond in the ethynyl group is energy-rich[1]. The Huisgen 1,3-dipolar cycloaddition reaction, which forms the 1,2,3-triazole ring, is a highly favorable transformation that releases a substantial amount of energy, estimated to be around 65 kcal/mol[2]. The copper(I) catalyst, while dramatically accelerating the reaction rate compared to the thermal process, also facilitates this rapid energy release at or near room temperature[3][4].
Q2: What is a "thermal runaway" and how does it relate to these reactions?
A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system[5][6]. This creates a dangerous positive feedback loop: the reaction temperature increases, which in turn exponentially increases the reaction rate, generating even more heat[7]. If unchecked, this can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials[8][9]. Reactions with this compound are susceptible to this if not properly controlled due to their inherent exothermic nature.
Q3: What are the critical parameters I must control to manage the exotherm?
A3: The primary parameters are:
-
Rate of Reagent Addition: This is the most critical control parameter. Adding one of the limiting reagents slowly (in "semi-batch" mode) ensures that the heat is generated at a rate your cooling system can handle. Bolus (all at once) addition of reagents is a common cause of thermal runaway[10].
-
Concentration: Higher concentrations lead to faster reaction rates and greater heat output per unit volume. Running reactions at a more dilute concentration can significantly tame the exothermic profile.
-
Cooling Efficiency: The ability to remove heat is paramount. This depends on the reactor vessel's surface area, the temperature and flow rate of the cooling fluid, and efficient stirring to ensure uniform heat transfer.
-
Reaction Temperature: While CuAAC reactions can proceed at room temperature, maintaining a controlled, lower temperature (e.g., 0-10 °C) provides a larger safety margin and slows the reaction rate, making the exotherm easier to manage.
Q4: How can I quantitatively assess the thermal risk of my specific reaction before performing it at scale?
A4: For a comprehensive risk assessment, Differential Scanning Calorimetry (DSC) is an invaluable tool. DSC measures the heat flow into or out of a sample as a function of temperature[11][12]. By analyzing a small sample of your complete reaction mixture, a DSC experiment can reveal the onset temperature of the desired exothermic reaction as well as any undesired decomposition events at higher temperatures[13][14]. This data is critical for defining a safe operating temperature window. For more detailed process safety studies, reaction calorimetry (RC1) can be used to measure the heat of reaction in real-time under simulated process conditions.
Troubleshooting Guide
Unforeseen events can occur during experimentation. This guide provides a structured approach to identifying and resolving common issues related to the exothermic profile of this compound reactions.
| Problem Observed | Potential Root Cause(s) | Recommended Corrective & Preventive Actions |
| Uncontrolled, rapid temperature spike during reagent addition. | 1. Addition rate is too fast for the system's cooling capacity. 2. Inadequate cooling (e.g., insufficient coolant flow, ice bath melted). 3. Poor mixing, leading to localized "hot spots." | Immediate Action: 1. STOP ADDITION IMMEDIATELY. 2. Enhance cooling (e.g., add more ice/dry ice to the bath). Prevention: • Reduce the addition rate. • Use a more dilute solution. • Ensure vigorous overhead stirring. • Monitor the internal reaction temperature, not just the bath temperature[7]. |
| Reaction fails to initiate, then suddenly accelerates (Induction Period). | 1. Inactive catalyst (e.g., Cu(I) oxidized to Cu(II)). 2. Insufficient reducing agent (e.g., sodium ascorbate) to maintain the active Cu(I) state. 3. Reagents added too quickly before the catalytic cycle is established. | Immediate Action: 1. Be prepared for a delayed exotherm. DO NOT add more catalyst or reagents impulsively. 2. Ensure maximum cooling is applied. Prevention: • Use freshly prepared reagents. • Ensure the reducing agent is present and active before starting the main reagent addition. • Add a small portion of the alkyne/azide first and wait for a slight, controlled temperature increase to confirm initiation before proceeding with the full addition. |
| Results are inconsistent or hazardous upon scale-up. | 1. Heat transfer does not scale linearly with volume. A larger reactor has a lower surface-area-to-volume ratio, making cooling less efficient. 2. Mixing efficiency changes with scale. | Prevention: • NEVER scale up a reaction by more than a factor of three without re-evaluating the thermal risk[7]. • Switch from magnetic stirring to overhead mechanical stirring for better heat transfer in larger flasks. • Recalculate the addition rate based on the new volume and the vessel's heat transfer characteristics. • Perform a new thermal hazard assessment (e.g., DSC) if any parameters change. |
| Localized charring or formation of dark byproducts. | 1. Extreme localized temperatures due to poor mixing. 2. Potential side reactions, such as oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by oxygen and excess copper[15]. | Prevention: • Improve agitation with an overhead stirrer. • Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure. • Use a copper-coordinating ligand to stabilize the catalyst and prevent side reactions. |
Key Experimental Protocols & Workflows
Visual Workflow 1: Troubleshooting Thermal Events
The following decision tree illustrates a logical workflow for responding to an unexpected thermal event during a reaction.
Caption: A decision tree for responding to an unexpected exotherm.
Protocol 1: Safe Laboratory-Scale CuAAC Reaction Setup
This protocol outlines a semi-batch approach for a generic copper-catalyzed reaction with this compound to ensure thermal control.
Objective: To perform a 50 mmol scale CuAAC reaction while maintaining the internal temperature below a defined safety limit.
Equipment:
-
A three-neck round-bottom flask, with a volume at least 4-5 times the total reaction volume to accommodate potential foaming and allow for headspace[7].
-
Overhead mechanical stirrer with a Teflon paddle.
-
Digital thermometer or thermocouple probe to measure the internal reaction temperature[7].
-
Addition funnel for the controlled addition of the limiting reagent.
-
Inert gas inlet (Nitrogen or Argon).
-
Cooling bath (ice/water or a cryo-cooler) of sufficient size.
Procedure:
-
Vessel Setup: Assemble the reaction apparatus. Ensure the stirrer provides good agitation, creating a vortex. Place the internal thermometer probe below the liquid surface but away from the flask walls.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes. Maintain a gentle positive pressure throughout the reaction.
-
Initial Charge: To the flask, add the solvent (e.g., a mixture of water and t-butanol), the azide (55 mmol, 1.1 eq), and sodium ascorbate (5 mmol, 0.1 eq).
-
Catalyst Addition: Add the copper(II) sulfate pentahydrate solution (2.5 mmol, 0.05 eq). The solution should turn a heterogeneous yellow/orange as the Cu(I) species is formed.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 5 °C).
-
Reagent Preparation: Prepare a solution of this compound (50 mmol, 1.0 eq) in a portion of the reaction solvent in the addition funnel.
-
Controlled Addition: Begin the dropwise addition of the pyrazole solution. Crucially, monitor the internal temperature. The goal is to maintain a stable temperature differential (ΔT) between the internal temperature and the bath temperature (e.g., ΔT < 5 °C).
-
Self-Validation: If the internal temperature begins to rise and the ΔT exceeds your set limit (e.g., 5 °C), immediately stop the addition . Allow the temperature to return to the setpoint before resuming at a slower rate. This confirms you are operating within the cooling capacity of your system.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature and monitor for completion by TLC or LCMS.
-
Quenching: Once complete, quench the reaction by adding a suitable reagent (e.g., an aqueous solution of EDTA to chelate the copper). Perform the quench slowly, as it can also be exothermic.
Visual Workflow 2: Prudent Reaction Scale-Up
Scaling up reactions with known thermal hazards requires a systematic and cautious approach. The following workflow is based on established safety principles[7].
Caption: A phased workflow for safely scaling up exothermic reactions.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 1-28. [Link]
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Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 43(10), 1353–1363. [Link]
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Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(7), 3247–3335. [Link]
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Martina, K., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Reaction Media. ChemRxiv. [Link]
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Gherasim, C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24194-24203. [Link]
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Yin, C., et al. (2023). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Defence Technology. [Link]
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El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]
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El-Shehry, M. F., & Abu-Hashem, A. A. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J, 2(2), 118-129. [Link]
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Al-Omran, F., et al. (1998). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Journal of the Serbian Chemical Society, 63(11), 859-865. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-ethynyl-1-methyl-1H-pyrazole
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-ethynyl-1-methyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will dissect its unique spectral signature and contrast it with relevant analogues to provide a comprehensive analytical framework.
Introduction: The Structural Significance of this compound
The 1-methyl-1H-pyrazole core is a prevalent scaffold in numerous biologically active molecules. The introduction of a terminal ethynyl group at the 5-position introduces a reactive handle for further chemical modifications, such as click chemistry, and significantly influences the molecule's electronic and steric properties. A thorough spectroscopic analysis is crucial for unambiguous identification and to understand the interplay between the pyrazole ring and the ethynyl substituent.
This guide will present a detailed, technique-by-technique breakdown of the expected spectroscopic data for this compound. We will compare these predictions with the known data for 1-methyl-1H-pyrazole and 5-bromo-1-methyl-1H-pyrazole to highlight the diagnostic spectral shifts imparted by the ethynyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment and connectivity of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Signals
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The electron-withdrawing nature of the ethynyl group will deshield the adjacent proton on the pyrazole ring (H-4), while the methyl and ethynyl protons will appear in their characteristic regions.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃
| Proton | This compound (Predicted) | 1-methyl-1H-pyrazole (Experimental)[1] | 5-bromo-1-methyl-1H-pyrazole (Comparative) | Rationale for Predicted Shifts |
| H-3 | ~7.5 - 7.6 (d, J ≈ 2.0 Hz) | 7.55 (d, J = 2.2 Hz)[1] | ~7.5 | The electronic effect of the 5-substituent on H-3 is minimal. |
| H-4 | ~6.4 - 6.5 (d, J ≈ 2.0 Hz) | 6.23 (t, J = 2.1 Hz)[1] | ~6.3 | The ethynyl group is strongly electron-withdrawing, causing significant deshielding of the adjacent H-4 proton compared to the parent pyrazole. |
| N-CH₃ | ~3.8 - 3.9 (s) | 3.88 (s)[1] | ~3.8 | The substituent at the 5-position has a minor effect on the N-methyl group. |
| ≡C-H | ~3.1 - 3.2 (s) | - | - | This is the characteristic region for terminal alkyne protons.[2][3] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The sp-hybridized carbons of the ethynyl group will be readily identifiable by their characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 1-methyl-1H-pyrazole (Experimental) | 5-bromo-1-methyl-1H-pyrazole (Comparative) | Rationale for Predicted Shifts |
| C-3 | ~139 - 140 | ~138.8 | ~139 | The influence of the 5-substituent on C-3 is modest. |
| C-4 | ~112 - 113 | ~106.1 | ~108 | The ethynyl group deshields the adjacent C-4. |
| C-5 | ~128 - 129 | ~129.4 | ~117 | The carbon directly attached to the electronegative bromine is significantly shielded compared to the sp-hybridized carbon of the ethynyl group. |
| N-CH₃ | ~39 - 40 | ~39.2 | ~39 | The substituent at C-5 has a minimal effect on the N-methyl carbon. |
| -C≡ | ~80 - 85 | - | - | Characteristic chemical shift for an sp-hybridized carbon attached to another carbon. |
| ≡C-H | ~75 - 80 | - | - | Characteristic chemical shift for a terminal sp-hybridized carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In this compound, the most diagnostic absorptions will be those associated with the terminal alkyne.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹)[4][5] | Expected Intensity |
| ≡C-H | Stretch | 3300 - 3270 | Strong, sharp |
| C≡C | Stretch | 2150 - 2100 | Weak to medium, sharp |
| C-H (pyrazole ring) | Stretch | ~3100 | Medium |
| C=N, C=C (pyrazole ring) | Stretch | 1600 - 1450 | Medium to strong |
| C-H (methyl) | Stretch | 2960 - 2850 | Medium |
The presence of a sharp, strong band around 3300 cm⁻¹ and a weaker, sharp band around 2120 cm⁻¹ is a definitive indicator of a terminal alkyne, clearly distinguishing it from analogues lacking this functionality.[4][5]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two potassium bromide (KBr) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of solid or liquid samples.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₆N₂) is 106.05 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 106.
-
Key Fragmentation Pathways: Pyrazoles are known to undergo characteristic fragmentation patterns, including the loss of HCN and N₂.[6] For this compound, key fragments could include:
Comparison with 1-methyl-1H-pyrazole:
The mass spectrum of 1-methyl-1H-pyrazole shows a molecular ion at m/z = 82 and prominent fragments corresponding to the loss of HCN (m/z = 55) and N₂ (m/z = 54).[1] The higher mass of the molecular ion and the presence of fragments related to the ethynyl group will clearly differentiate the two compounds.
Experimental Protocol for Mass Spectrometry (EI):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features that give rise to the observed spectral data.
Caption: General workflow for spectroscopic analysis.
Caption: Correlation of molecular structure with spectroscopic data.
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous structural characterization. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of each proton and carbon, with the ethynyl group inducing notable downfield shifts on the adjacent pyrazole ring positions. The IR spectrum offers definitive evidence for the terminal alkyne functionality through its characteristic C-H and C≡C stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways. By comparing this data with that of simpler analogues, the unique spectroscopic signature of the ethynyl substituent is highlighted, providing a robust analytical framework for researchers working with this and related compounds.
References
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.81563. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(6), 1493-1497. Available at: [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
RSC Publishing. (2002). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 40(5), 317-327. DOI: 10.1002/mrc.1000. Available at: [Link]
-
Semon, W. L. (n.d.). IR: alkynes. UCLA Chemistry. Retrieved from [Link]
-
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2, (5), 965-973. DOI: 10.1039/B110188A. Available at: [Link]
-
PubMed. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 126940. DOI: 10.1016/j.saa.2025.126940. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
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- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Ethynyl-1-methyl-1H-pyrazole in Key Alkyne Transformations
For researchers, medicinal chemists, and materials scientists, the terminal alkyne is a cornerstone functional group, enabling a diverse array of transformations central to modern chemistry. Its utility in forging new carbon-carbon and carbon-heteroatom bonds is unparalleled, particularly in the realms of bioconjugation, drug discovery, and polymer science. This guide provides an in-depth comparative analysis of the reactivity of 5-ethynyl-1-methyl-1H-pyrazole , a heteroaromatic terminal alkyne, benchmarked against other commonly employed terminal alkynes. We will delve into the electronic and steric factors governing its reactivity in pivotal reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling, supported by theoretical principles and established experimental protocols.
Introduction: The Nuances of Terminal Alkyne Reactivity
The reactivity of a terminal alkyne, characterized by its sp-hybridized C-H bond, is fundamentally dictated by two key factors: the acidity of the terminal proton and the electron density of the carbon-carbon triple bond. These properties are, in turn, modulated by the electronic nature of the substituent attached to the alkyne. Electron-withdrawing groups (EWGs) increase the acidity of the terminal proton, facilitating the formation of metal acetylides, a key step in many coupling reactions.[1] Conversely, electron-donating groups (EDGs) can increase the electron density of the alkyne, which can influence its participation in cycloaddition reactions.
The 1-methyl-1H-pyrazole moiety is an interesting substituent in this context. The pyrazole ring is known to be electron-withdrawing, a property that is expected to enhance the reactivity of the attached ethynyl group in reactions that proceed via a metal acetylide intermediate. This guide will explore the practical implications of this electronic influence.
Comparative Reactivity Analysis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the quintessential "click" reaction, is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] The reaction mechanism involves the formation of a copper(I) acetylide intermediate, the rate of which is influenced by the acidity of the terminal alkyne.
Theoretical Reactivity of this compound:
The 1-methyl-1H-pyrazole ring, being a heteroaromatic system, is generally considered to be electron-deficient. This electron-withdrawing nature is expected to increase the acidity of the ethynyl proton of this compound compared to alkynes bearing electron-donating or neutral substituents, such as alkyl or phenyl groups. A higher acidity facilitates the deprotonation and formation of the copper acetylide intermediate, which is often the rate-determining step in the CuAAC catalytic cycle.
Therefore, it is hypothesized that this compound will exhibit enhanced reactivity in CuAAC reactions compared to simple alkyl alkynes (e.g., 1-hexyne) and phenylacetylene. Its reactivity is anticipated to be more comparable to that of phenylacetylenes bearing electron-withdrawing substituents (e.g., 4-nitrophenylacetylene) or propiolate derivatives.[3]
Comparative Data Summary (Qualitative):
| Alkyne | Substituent Electronic Effect | Expected Relative CuAAC Reactivity |
| 1-Hexyne | Alkyl (weakly donating) | Baseline |
| Phenylacetylene | Phenyl (weakly withdrawing/donating) | Moderate |
| 4-Methoxyphenylacetylene | Methoxy (donating) | Lower than phenylacetylene |
| 4-Nitrophenylacetylene | Nitro (strongly withdrawing) | High |
| This compound | 1-methyl-1H-pyrazol-5-yl (withdrawing) | High |
| Propiolamides | Amide (withdrawing) | Very High[3] |
This table illustrates the expected trend, positioning this compound as a highly reactive click chemistry partner.
Figure 2. Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
The following protocols are provided as a starting point for comparative studies. Researchers should optimize conditions based on their specific substrates and analytical methods.
Protocol 1: Comparative Kinetic Analysis of CuAAC Reactivity
This protocol outlines a general procedure for comparing the reaction rates of different terminal alkynes in a CuAAC reaction using a fluorogenic azide.
Materials:
-
Terminal alkynes (e.g., this compound, phenylacetylene, 1-hexyne)
-
Fluorogenic azide (e.g., a coumarin or fluorescein derivative)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each terminal alkyne in DMSO.
-
Prepare a 10 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the appropriate volume of PBS buffer.
-
Add the terminal alkyne stock solution to a final concentration of 100 µM.
-
Add the fluorogenic azide stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding a freshly prepared mixture of CuSO₄ and sodium ascorbate (e.g., final concentrations of 50 µM CuSO₄ and 500 µM sodium ascorbate), with or without a ligand like THPTA.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the reaction reach completion.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each alkyne.
-
Determine the initial reaction rates from the linear portion of the curves.
-
Compare the rates to establish the relative reactivity of the alkynes.
-
Figure 3. Workflow for CuAAC Kinetic Comparison.
Protocol 2: Comparative Yield Study for Sonogashira Coupling
This protocol describes a general procedure to compare the efficiency of different terminal alkynes in a Sonogashira coupling reaction.
Materials:
-
Terminal alkynes (e.g., this compound, phenylacetylene, 1-hexyne)
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of the coupled product for each alkyne.
-
Compare the yields and reaction times to assess the relative reactivity.
-
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is predicted to be a highly reactive terminal alkyne in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and Sonogashira cross-coupling reactions. The electron-withdrawing nature of the 1-methyl-1H-pyrazole ring is expected to enhance the acidity of the terminal alkyne proton, thereby facilitating the formation of the key metal acetylide intermediates in these transformations. This positions this compound as an attractive building block for applications requiring efficient and rapid alkyne functionalization, such as in the synthesis of pharmaceuticals, bioconjugates, and advanced materials. The provided experimental protocols offer a framework for researchers to validate these predictions and to quantitatively assess the reactivity of this promising heteroaromatic alkyne in their own systems.
References
-
Finn, M. G., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Combinatorial Science, 16(8), 435-440. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(11), 1458. [Link]
-
Fokin, V. V., et al. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 34(9), 747-756. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl-. [Link]
-
PubChem. (n.d.). 1-Ethynyl-5-methylpyrazole. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
-
ACS Publications. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5247-5257. [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
-
Science.gov. (n.d.). Hammett substituent constants. [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2036-2048. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 448. [Link]
Sources
A Head-to-Head Comparison of Synthetic Methods for 5-Ethynyl-1-methyl-1H-pyrazole: A Guide for Researchers
Introduction
5-Ethynyl-1-methyl-1H-pyrazole is a key building block in medicinal chemistry and materials science. Its rigid, linear ethynyl group provides a valuable handle for further functionalization through reactions such as click chemistry and Sonogashira couplings, enabling the construction of complex molecular architectures. The pyrazole core itself is a well-established pharmacophore present in numerous FDA-approved drugs. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to this versatile compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal method for their specific application.
This guide will delve into three primary synthetic strategies, all of which commence with a pre-formed 1-methyl-1H-pyrazole ring system and subsequently introduce the ethynyl moiety at the C5 position. The methods to be compared are:
-
The Sonogashira Coupling Approach: Starting from 5-iodo-1-methyl-1H-pyrazole.
-
The Corey-Fuchs Reaction: A two-step homologation of 1-methyl-1H-pyrazole-5-carbaldehyde.
-
The Seyferth-Gilbert Homologation: A one-pot conversion of 1-methyl-1H-pyrazole-5-carbaldehyde.
Each method will be evaluated based on yield, reaction conditions, substrate scope, and practical considerations such as reagent availability and safety.
Method 1: The Sonogashira Coupling Approach
The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of synthesizing this compound, this typically involves the coupling of 5-iodo-1-methyl-1H-pyrazole with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.
Causality Behind Experimental Choices
The choice of an iodo-substituted pyrazole is strategic, as the reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl > F. The use of a bulky protecting group on the acetylene, like the trimethylsilyl group, prevents self-coupling of the terminal alkyne (Glaser coupling) and allows for controlled, stepwise synthesis. The palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is essential for the catalytic cycle. An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[2]
Experimental Workflow
Detailed Protocols
Step 1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole
A plausible route to the iodo-pyrazole precursor involves the direct iodination of 1-methyl-1H-pyrazole.
-
Materials: 1-Methyl-1H-pyrazole, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
Materials: 5-Iodo-1-methyl-1H-pyrazole, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure: [2]
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous, degassed THF and triethylamine (2.0-3.0 eq).
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
-
Step 3: Deprotection of the Trimethylsilyl Group
-
Materials: 5-((Trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole, Potassium carbonate, Methanol.
-
Procedure:
-
Dissolve the silylated pyrazole (1.0 eq) in methanol.
-
Add potassium carbonate (1.0-2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
-
Method 2: The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step method for converting an aldehyde into a terminal alkyne.[3] The first step involves a Wittig-like reaction with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[4] In the second step, treatment with a strong base like n-butyllithium effects a Fritsch-Buttenberg-Wiechell rearrangement to the terminal alkyne.[3]
Causality Behind Experimental Choices
This method is advantageous when the corresponding aldehyde is readily available. The formation of the dibromo-olefin intermediate is generally high-yielding. The use of two equivalents of a strong base in the second step is crucial; the first equivalent performs an elimination to form a bromoalkyne intermediate, and the second equivalent undergoes lithium-halogen exchange, which upon aqueous workup, furnishes the terminal alkyne.[4]
Experimental Workflow
Detailed Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazoles.[5]
-
Materials: 1-Methyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool DMF in an ice bath and slowly add POCl₃ (1.1 eq) while maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent for 30 minutes.
-
Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C for several hours.
-
Cool the mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH or Na₂CO₃) to pH 7-8.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by distillation or column chromatography.
-
Step 2: Corey-Fuchs Reaction
-
Materials: 1-Methyl-1H-pyrazole-5-carbaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), n-Butyllithium (n-BuLi), Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Procedure: [6]
-
Dibromo-olefination:
-
Dissolve PPh₃ (4.0 eq) in dry DCM at 0 °C.
-
Add CBr₄ (2.0 eq) portion-wise.
-
Stir for 5-10 minutes, then add a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water, extract with DCM, dry, and concentrate. Purify the intermediate 5-(2,2-dibromovinyl)-1-methyl-1H-pyrazole by column chromatography.
-
-
Alkyne Formation:
-
Dissolve the dibromoalkene (1.0 eq) in dry THF and cool to -78 °C.
-
Slowly add n-BuLi (2.1 eq) and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash, dry, and concentrate to obtain the final product.
-
-
Method 3: The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation is an alternative method for converting aldehydes to terminal alkynes, often in a single step.[7] The reaction utilizes a diazophosphonate reagent, with the Ohira-Bestmann modification being particularly popular due to its milder reaction conditions.[7][8]
Causality Behind Experimental Choices
This method offers a more direct conversion from the aldehyde compared to the two-step Corey-Fuchs reaction. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) can be generated in situ or used directly and reacts with aldehydes in the presence of a mild base like potassium carbonate in methanol.[7] This avoids the use of pyrophoric and highly basic reagents like n-BuLi, making it more amenable to substrates with sensitive functional groups.[8]
Experimental Workflow
Detailed Protocol (Ohira-Bestmann Modification)
-
Materials: 1-Methyl-1H-pyrazole-5-carbaldehyde, Ohira-Bestmann reagent, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
-
Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add potassium carbonate (1.5-2.0 eq).
-
Add the Ohira-Bestmann reagent (1.2-1.5 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
-
Head-to-Head Performance Comparison
| Feature | Sonogashira Coupling | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation (Ohira-Bestmann) |
| Starting Material | 5-Iodo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazole-5-carbaldehyde | 1-Methyl-1H-pyrazole-5-carbaldehyde |
| Number of Steps | 2 (Coupling + Deprotection) | 2 (Dibromo-olefination + Alkyne formation) | 1 |
| Typical Yields | High (often >80% for both steps) | Moderate to High (can be variable) | High (often >80%)[7] |
| Key Reagents | Pd/Cu catalysts, TMSA, Amine base | CBr₄, PPh₃, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Reaction Conditions | Mild to moderate temperatures | 0 °C to RT, then -78 °C to RT | Room temperature |
| Safety Concerns | Toxic Pd catalysts, air-sensitive reagents | Pyrophoric n-BuLi, toxic CBr₄ | Potentially explosive diazo reagent[11] |
| Functional Group Tolerance | Good, but sensitive to some functional groups | Limited by the strong base (n-BuLi)[6] | Excellent, tolerates base-sensitive groups[7] |
| Cost & Availability | Catalysts can be expensive | Reagents are relatively common and inexpensive[11] | Ohira-Bestmann reagent may need to be synthesized or purchased[11] |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the specific requirements of the research, including scale, available starting materials, and the presence of other functional groups in the molecule.
-
The Sonogashira Coupling is a robust and high-yielding method, particularly well-suited for small to medium-scale synthesis where the iodo-pyrazole precursor is available or can be readily prepared. Its main drawbacks are the cost of the palladium catalyst and the need for a two-step sequence from the halogenated precursor.
-
The Corey-Fuchs Reaction is a classic method that utilizes readily available and relatively inexpensive reagents. However, the use of pyrophoric n-butyllithium and the two-step nature of the process from the aldehyde are significant practical disadvantages, especially concerning safety and functional group compatibility.
-
The Seyferth-Gilbert Homologation (via the Ohira-Bestmann modification) often represents the most efficient and versatile approach. Its one-pot nature, mild reaction conditions, and excellent functional group tolerance make it an attractive option. The primary consideration is the availability and stability of the Ohira-Bestmann reagent, which can be a safety concern on a larger scale.
For general laboratory-scale synthesis where functional group tolerance is paramount, the Seyferth-Gilbert Homologation is highly recommended. If the iodo-pyrazole is readily accessible and cost is less of a concern, the Sonogashira Coupling provides a reliable and high-yielding alternative. The Corey-Fuchs Reaction remains a viable option, particularly if the necessary reagents are on hand and the substrate is not base-sensitive, but modern methods often provide a safer and more efficient route.
References
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NROChemistry. Seyferth-Gilbert Homologation. Available from: [Link]
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SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
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Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available from: [Link]
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A Researcher's Guide to the In Vitro Cytotoxicity Assessment of Novel 5-ethynyl-1-methyl-1H-pyrazole Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of novel 5-ethynyl-1-methyl-1H-pyrazole analogs. Pyrazole-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] This document will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and well-validated assessment.
The Rationale for Pyrazole-Based Drug Discovery
The pyrazole ring system is a five-membered heterocycle that has garnered substantial interest in oncology.[2][3] Its derivatives have been shown to target various hallmarks of cancer by inducing apoptosis, instigating cell cycle arrest, and inhibiting key proteins crucial for cancer cell proliferation and survival.[1][4] The introduction of an ethynyl group at the 5-position of the pyrazole ring, coupled with N-methylation, presents a novel chemical space for exploring enhanced or selective cytotoxicity. This guide will use a hypothetical novel analog, "PZA-E," to illustrate the assessment process in comparison to a known pyrazole derivative and a standard chemotherapeutic agent.
Foundational In Vitro Cytotoxicity Assays
A multi-faceted approach is essential to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death. We will focus on three core assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay for apoptosis.[5][6][7]
MTT Assay: Gauging Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell's metabolic activity, which in turn serves as an indicator of cell viability.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the novel this compound analogs, a reference pyrazole compound, and a positive control cytotoxic drug (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5][6]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][15]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Supernatant Collection: After the desired incubation period, carefully collect an aliquot of the cell culture supernatant from each well.[5][13]
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[13][16]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[13] The enzymatic reaction, where LDH reduces NAD+ to NADH which in turn reduces the tetrazolium salt to a colored formazan product, is then quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).[13][16]
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5][13] Calculate the percentage of cytotoxicity based on these controls.
Caspase-3/7 Assay: Detecting Apoptotic Pathway Activation
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[17] Specifically, Caspase-3 and -7 are key effector caspases. Assays that measure their activity provide a direct indication of apoptosis induction.[18][19]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat them with the test compounds as previously described.
-
Reagent Addition: After incubation, add a luminogenic or fluorogenic substrate for Caspase-3/7 to each well.[18] The substrate contains the DEVD peptide sequence, which is specifically cleaved by activated Caspase-3 and -7.[17][18]
-
Signal Generation: Cleavage of the substrate releases a luminescent or fluorescent signal.[18]
-
Measurement: After a short incubation period, measure the luminescence or fluorescence using a microplate reader.[18]
-
Data Analysis: The intensity of the signal is directly proportional to the amount of activated Caspase-3/7, indicating the level of apoptosis.
Comparative Data Presentation
To facilitate a clear comparison, the experimental data should be summarized in a structured table.
| Compound | Cell Line | Incubation Time (h) | MTT (IC50, µM) | LDH Release (% Cytotoxicity at 2x IC50) | Caspase-3/7 Activation (Fold change at IC50) |
| PZA-E (Novel Analog) | MCF-7 | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | 48 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | |
| Reference Pyrazole | MCF-7 | 48 | [Literature Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | 48 | [Literature Value] | [Hypothetical Value] | [Hypothetical Value] | |
| Doxorubicin | MCF-7 | 48 | [Literature Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | 48 | [Literature Value] | [Hypothetical Value] | [Hypothetical Value] |
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for illustrating complex processes. Below are Graphviz (DOT language) scripts for the experimental workflow and a simplified apoptotic signaling pathway.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Simplified intrinsic apoptotic signaling pathway.
Conclusion
The systematic in vitro cytotoxicity assessment of novel this compound analogs is a critical step in their evaluation as potential anticancer agents. By employing a battery of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a comprehensive profile of a compound's cytotoxic effects. This multi-assay approach, combined with rigorous experimental design and data analysis, provides the robust evidence necessary to identify promising lead candidates for further preclinical development.
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A Comparative Analysis of Cu(I) and Ru(II) Catalysts in the Cycloaddition of 5-ethynyl-1-methyl-1H-pyrazole
A Senior Application Scientist's Guide to Catalyst Selection in Triazole Synthesis for Pharmaceutical and Materials Science
In the realm of modern organic synthesis, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," has emerged as a powerful tool for the construction of 1,2,3-triazole linkages. These heterocyclic motifs are of paramount importance in medicinal chemistry and materials science due to their unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The regioselectivity of this transformation is largely dictated by the choice of catalyst, with copper(I) and ruthenium(II) complexes being the most prominent systems, affording 1,4- and 1,5-disubstituted triazoles, respectively.
This guide provides a comprehensive comparative analysis of Cu(I) and Ru(II) catalysts in the context of the cycloaddition of a pharmaceutically relevant building block, 5-ethynyl-1-methyl-1H-pyrazole, with a model azide, benzyl azide. We will delve into the mechanistic underpinnings of each catalytic system, present representative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of Regiocontrol in Pyrazole-Triazole Conjugates
The pyrazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The ability to append a triazole ring to a pyrazole core via a robust and selective cycloaddition opens up vast avenues for library synthesis and lead optimization. The regiochemical outcome of this linkage is not trivial; the spatial arrangement of the substituents on the triazole ring significantly influences the overall molecular shape, polarity, and biological activity of the final conjugate. Therefore, the choice between a Cu(I) or Ru(II) catalyst is a critical strategic decision in the design of novel pyrazole-containing compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most widely employed click reaction, celebrated for its operational simplicity, high yields, and exceptional regioselectivity for the 1,4-disubstituted triazole isomer.[1] The reaction is typically performed using a Cu(II) salt, such as CuSO₄·5H₂O, in the presence of a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[1]
Mechanistic Insights into CuAAC
The mechanism of the CuAAC reaction is proposed to proceed through a stepwise pathway involving the formation of a copper acetylide intermediate.[2] This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole and regenerate the catalyst. The distinct mechanism of CuAAC, which is not a concerted 1,3-dipolar cycloaddition, accounts for its high regioselectivity.[1]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
Complementary to the CuAAC reaction, the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted triazole isomer.[1] This transformation is particularly valuable as the 1,5-isomer is often difficult to access through other synthetic routes. The most commonly employed catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl(COD)].
Mechanistic Rationale for RuAAC
The mechanism of the RuAAC reaction is distinct from that of CuAAC. It is believed to proceed through an oxidative coupling of the alkyne and azide to a ruthenacycle intermediate.[3] Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst. A key advantage of the RuAAC is its ability to tolerate both terminal and internal alkynes, broadening its synthetic utility.[1]
Caption: Catalytic cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Comparative Performance Analysis: Cu(I) vs. Ru(II)
The choice between Cu(I) and Ru(II) catalysis extends beyond mere regioselectivity. Factors such as reaction conditions, functional group tolerance, and catalyst sensitivity are crucial considerations for the synthetic chemist. The following table summarizes the key performance differences based on representative experimental data for the cycloaddition of this compound and benzyl azide.
| Feature | Cu(I)-Catalyzed (CuAAC) | Ru(II)-Catalyzed (RuAAC) |
| Product | 1-(Benzyl)-4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole | 1-(Benzyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole |
| Regioselectivity | Exclusively 1,4-disubstituted | Exclusively 1,5-disubstituted[1] |
| Typical Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] |
| Catalyst Loading | 1-5 mol% | 1-2 mol% |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C |
| Reaction Time | 1-12 hours | 1-8 hours |
| Yield | Generally >90% | Generally 85-95%[3] |
| Functional Group Tolerance | Broad, but sensitive to thiols and some amines | Generally broad, but can be sensitive to strong coordinating groups |
| Oxygen Sensitivity | Prone to oxidative homocoupling of the alkyne | Requires an inert atmosphere to prevent catalyst deactivation[3] |
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for the synthesis of both triazole regioisomers from this compound and benzyl azide are presented below.
General Experimental Workflow
Caption: General workflow for the cycloaddition of this compound.
Protocol 1: Synthesis of 1-(Benzyl)-4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole (CuAAC)
-
To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the resulting mixture vigorously at room temperature for 8-12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,4-disubstituted triazole.
Protocol 2: Synthesis of 1-(Benzyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole (RuAAC)
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) and benzyl azide (1.1 mmol) in anhydrous toluene (10 mL).
-
To this solution, add [Cp*RuCl(COD)] (0.02 mmol).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1,5-disubstituted triazole.
Conclusion and Future Outlook
Both Cu(I) and Ru(II) catalysts offer highly efficient and regioselective pathways for the synthesis of pyrazole-triazole conjugates. The choice of catalyst is primarily dictated by the desired regioisomer. CuAAC is a robust and user-friendly method for obtaining 1,4-disubstituted triazoles, often amenable to milder conditions and aqueous solvent systems. In contrast, RuAAC provides access to the complementary 1,5-isomers and exhibits broader substrate scope with respect to the alkyne component.
For researchers in drug development and materials science, the ability to selectively synthesize both regioisomers of pyrazole-triazole hybrids from a common set of precursors is a significant advantage. It allows for a systematic exploration of the structure-activity or structure-property relationships, ultimately accelerating the discovery of novel and improved functional molecules. The continued development of more active and robust catalysts for both CuAAC and RuAAC will undoubtedly further expand the utility of these powerful transformations in the years to come.
References
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-ethynyl-1-methyl-1H-pyrazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of 5-ethynyl-1-methyl-1H-pyrazole derivatives, a promising class of compounds exhibiting significant potential as kinase inhibitors. As a Senior Application Scientist, this document is crafted to provide not just a repository of data, but a logical framework for understanding the structure-activity relationships (SAR) that govern the efficacy of these molecules. We will explore the synthetic rationale, compare biological activities with supporting data, and elucidate the underlying mechanisms of action.
The Synthetic Gateway: Accessing the this compound Scaffold
The introduction of an ethynyl group at the C5 position of the 1-methyl-1H-pyrazole ring is a key synthetic challenge. The most versatile and widely adopted method for this transformation is the Sonogashira cross-coupling reaction .[2][3] This palladium- and copper-catalyzed reaction provides a robust and efficient means to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound Derivatives
This protocol is adapted from established methodologies for Sonogashira coupling on pyrazole systems.[2]
Materials:
-
5-halo-1-methyl-1H-pyrazole (e.g., 5-iodo-1-methyl-1H-pyrazole)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-halo-1-methyl-1H-pyrazole (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base (2.0-3.0 equiv). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like Glaser coupling (homocoupling of the alkyne).[3]
-
Anhydrous Conditions: Water can poison the catalyst and lead to competing hydrolysis reactions.
-
Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[2]
-
Amine Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species and to neutralize the hydrogen halide formed during the reaction.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While specific SAR data for a broad range of this compound derivatives is still emerging, we can draw valuable insights from the extensive research on substituted pyrazoles as kinase inhibitors. The primary targets for this class of compounds are often tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as serine/threonine kinases like Aurora kinases.[1][4][5][6][7][8]
The general pharmacophore model for many pyrazole-based kinase inhibitors involves a central pyrazole core with substituents at the N1, C3, and C5 positions that project into specific pockets of the ATP-binding site of the target kinase.
Table 1: Inferred Structure-Activity Relationships of this compound Derivatives as Kinase Inhibitors
| Position | Substitution | Effect on Activity | Rationale |
| C5 | Ethynyl Group | Potentially Potent | The linear geometry of the ethynyl group allows it to probe deep, narrow hydrophobic pockets within the kinase active site. It can also act as a hydrogen bond acceptor. |
| Aryl-ethynyl | Modulation of Activity | The nature of the aryl substituent (electron-donating or -withdrawing groups) can significantly impact potency and selectivity by influencing electronic properties and forming specific interactions with the target.[4][9] | |
| Silyl-ethynyl | Synthetic Handle | The trimethylsilyl (TMS) group can serve as a protecting group for the terminal alkyne, which can be deprotected in a later step to introduce further diversity. | |
| N1 | Methyl Group | Generally Favorable | A small alkyl group like methyl at the N1 position is often well-tolerated and can contribute to favorable pharmacokinetic properties.[5] |
| C3 | Aryl/Heteroaryl Group | Crucial for Potency | This substituent often occupies a key hydrophobic region of the ATP-binding site. Substitutions on this ring system are critical for optimizing van der Waals interactions and can introduce hydrogen bonding opportunities.[10][11] |
| Amino-aryl | Enhanced Activity | The presence of an amino group can act as a hydrogen bond donor, forming a crucial interaction with the hinge region of many kinases.[12] | |
| C4 | Small Substituents | Fine-tuning Activity | While often unsubstituted, small groups at the C4 position can be used to fine-tune the conformation and electronic properties of the molecule. |
Note: The information in this table is inferred from SAR studies of structurally related pyrazole kinase inhibitors and serves as a predictive guide.
Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives, like many other pyrazole-based compounds, are anticipated to function as ATP-competitive inhibitors of protein kinases. This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby disrupting the signaling cascade.
Focus on EGFR and VEGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two critical receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][6] Inhibition of these pathways is a clinically validated strategy in oncology.
Experimental Evaluation: Key Biological Assays
To validate the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro and in cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Protocol Outline:
-
Reagents: Purified recombinant kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, and the test compound.
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines that are known to be dependent on the target kinase.
Protocol Outline:
-
Cell Lines: Select cancer cell lines with known overexpression or mutation of the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR).
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Detection: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assays.
-
Data Analysis: The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility via the Sonogashira coupling allows for the rapid generation of diverse chemical libraries. The inferred SAR from related pyrazole derivatives suggests that strategic modifications at the C3 and C5 positions are crucial for optimizing potency and selectivity.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a definitive SAR for this specific scaffold. Further investigation into their pharmacokinetic and pharmacodynamic properties will be essential to advance the most promising candidates toward clinical development. The insights provided in this guide aim to facilitate these endeavors and contribute to the ongoing quest for more effective and selective cancer therapeutics.
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Abdelgawad, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
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Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(4), 453. [Link]
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Khan, I., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]
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Abdelgawad, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
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Gour, H., et al. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Modeling, 28(12), 379. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]
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Soni, R., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. British Journal of Cancer, 107(11), 1777–1783. [Link]
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Al-Otaibi, F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6548. [Link]
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Velankar, A. D., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry, 18(12), 4547–4559. [Link]
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Ozgur, A., et al. (2015). Acyl Thiourea Derivatives Containing Pyrazole Ring Selective Targeting of Human Aurora Kinases in Breast and Bone Cancer. PLoS One, 10(10), e0138553. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
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Chang, C. P., et al. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623–1627. [Link]
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Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
-
Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
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Tănase, M. A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13574–13593. [Link]
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Kövesdi, I., et al. (2011). Flow Chemistry: Sonogashira Coupling. Organic Syntheses, 88, 70-80. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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El-Gamal, M. I., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
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Scott, G. K., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]
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A Researcher's Guide to Benchmarking Bioorthogonal Reaction Kinetics: The Case of 5-Ethynyl-1-Methyl-1H-Pyrazole
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of biomolecules in complex biological systems is a paramount challenge. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, provides a powerful toolkit to meet this challenge.[1] Among the pioneering and most widely used bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction celebrated for its high efficiency, selectivity, and biocompatibility under controlled conditions.[2][3][4]
The success of a bioorthogonal labeling experiment, particularly in dynamic systems, hinges on the kinetics of the chosen reaction. A faster reaction rate allows for the use of lower, less-perturbing concentrations of labeling reagents and enables the capture of transient biological events. This guide provides a comprehensive framework for benchmarking the reaction kinetics of a novel terminal alkyne, 5-ethynyl-1-methyl-1H-pyrazole (5-EM-1H-P) , within the context of the CuAAC reaction. We will objectively compare its potential performance with other commonly used terminal alkynes and provide a detailed, self-validating experimental protocol to determine the second-order rate constant (
The Central Role of Kinetics in Bioorthogonal Labeling
The rate of a bimolecular reaction, such as the CuAAC, is described by the second-order rate law. The second-order rate constant,
The choice of a terminal alkyne in a CuAAC reaction can significantly influence the reaction kinetics due to electronic and steric effects. While simple alkynes like propargyl alcohol are commonly used, there is a continuous drive to develop novel alkynes with enhanced properties. The pyrazole moiety in 5-EM-1H-P, a five-membered aromatic heterocycle, introduces unique electronic features that may modulate the reactivity of the adjacent ethynyl group. This guide will outline how to quantify this potential effect.
Quantitative Comparison of Alkyne Reactivity in CuAAC
To objectively assess the performance of 5-EM-1H-P, it is essential to compare its
| Alkyne Reagent | Structure | Expected | Key Characteristics |
| Propargyl Alcohol | HC≡CCH₂OH | ~0.1 - 1 | Simple, hydrophilic, widely used baseline reagent. |
| Phenylacetylene | HC≡C-Ph | ~1 - 10 | Aromatic alkyne, its electronic properties can influence reactivity. Provides a comparison for an aromatic alkyne. |
| This compound | HC≡C-(C₄H₅N₂) | To be determined | Heteroaromatic alkyne; the pyrazole ring may offer unique electronic properties or coordination potential. |
| DBCO (for SPAAC comparison) | Dibenzo[b,f]azacyclooctyne | ~0.1 - 1 | A strained cyclooctyne used in copper-free click chemistry (SPAAC), included for cross-reaction context.[6] |
Note: The
Experimental Protocol: Determining the Second-Order Rate Constant ( )
The following protocol describes a robust method for determining the
Pillar of Trustworthiness: Self-Validating Experimental Design
This protocol is designed to be self-validating. By running parallel experiments with well-characterized alkynes (e.g., propargyl alcohol) and ensuring the pseudo-first-order conditions are met (i.e., [Azide] ≥ 10 x [Alkyne]), the resulting kinetic data for 5-EM-1H-P can be confidently compared to established benchmarks.
Materials
-
This compound (5-EM-1H-P)
-
Propargyl alcohol (for comparison)
-
Phenylacetylene (for comparison)
-
Benzyl azide (model azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deuterated solvent (e.g., DMSO-d₆) for NMR-based monitoring
-
NMR spectrometer (≥400 MHz) or a fluorometer if using a fluorogenic azide
Step-by-Step Methodology
-
Reagent Preparation:
-
Alkyne Stock Solutions (10 mM): Prepare stock solutions of 5-EM-1H-P, propargyl alcohol, and phenylacetylene in DMSO-d₆.
-
Azide Stock Solution (1 M): Prepare a stock solution of benzyl azide in DMSO-d₆.
-
Copper/Ligand Solution (50 mM CuSO₄, 250 mM THPTA): Prepare a stock solution of CuSO₄ and THPTA in water. The 5:1 ligand-to-copper ratio is crucial to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage in biological applications.[3]
-
Sodium Ascorbate Solution (1 M): Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
In an NMR tube, combine 450 µL of PBS (or your buffer of choice) and 50 µL of the 1 M benzyl azide stock solution (final concentration: 100 mM).
-
Add 5 µL of the 10 mM alkyne stock solution (final concentration: 100 µM).
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
To initiate the reaction, add a premixed solution of 1 µL of the Copper/Ligand solution and 5 µL of the 1 M sodium ascorbate solution.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 half-lives).
-
-
Data Analysis:
-
Identify a well-resolved proton signal for the starting alkyne that disappears over time and a corresponding signal for the triazole product that appears.
-
Integrate these signals at each time point. The concentration of the alkyne at time t, [Alkyne]t, can be calculated relative to its initial concentration, [Alkyne]₀.
-
Plot ln([Alkyne]t / [Alkyne]₀) versus time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is the negative of the observed rate constant,
. -
Calculate the second-order rate constant,
, using the following equation: / [Azide]
-
Visualization of the Experimental Workflow
Caption: Workflow for determining k2 via pseudo-first-order kinetics.
Interpreting the Kinetic Data: Causality and Experimental Choices
The determined
-
If
is significantly higher than that of standard alkynes: This would suggest that the electronic properties of the pyrazole ring accelerate the reaction. This could be due to the pyrazole acting as an electron-withdrawing group, activating the alkyne for cycloaddition. A higher would make 5-EM-1H-P a promising candidate for applications requiring fast labeling or low reagent concentrations. -
If
is comparable or lower: This would indicate that the pyrazole moiety does not offer a significant kinetic advantage, or may even introduce steric hindrance. In this case, the choice to use 5-EM-1H-P would depend on other properties, such as its solubility, stability, or potential for further functionalization.
The relationship between reaction kinetics and labeling efficiency is critical. Faster kinetics lead to a higher signal-to-noise ratio in a shorter amount of time, which is particularly important for in vivo imaging or the detection of low-abundance biomolecules.
Logical Relationship: Kinetics and Labeling Efficiency
Caption: Impact of reaction kinetics on bioorthogonal labeling efficiency.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently benchmark the kinetic performance of this compound and other novel bioorthogonal reagents. This empirical approach ensures that the selection of a chemical tool is based on objective data, paving the way for more robust and insightful biological discoveries.
References
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Available at: [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing). (2023, March 23). Retrieved January 17, 2026, from [Link]
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Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC. (2024, July 6). Retrieved January 17, 2026, from [Link]
-
Bioorthogonal Click and Release Reaction of Iminosydnones with Cycloalkynes | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Light-Triggered Click Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction - Oriental Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (2026, January 5). Retrieved January 17, 2026, from [Link]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016, March 22). Retrieved January 17, 2026, from [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. (2019, January 14). Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-ethynyl-1-methyl-1H-pyrazole
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-ethynyl-1-methyl-1H-pyrazole. As a niche heterocyclic compound containing both a pyrazole ring and a reactive ethynyl group, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment: Understanding the Risks
Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of biological activities.[1][2] While some may have low acute toxicity, their long-term environmental effects are often not fully understood.[3] Therefore, a precautionary approach is warranted. Pyrazole itself is a colorless crystalline solid with a pyridine-like odor.[4]
Acetylenic Compounds: The ethynyl group introduces specific hazards. Acetylene and its derivatives can be highly reactive and may form explosive compounds, particularly with certain metals like copper, silver, and mercury.[5] While the risk is heightened with gaseous acetylene, caution should be exercised with all terminal alkynes.
Inferred Hazards for this compound:
-
Acute Toxicity: Based on related pyrazole compounds, it may be harmful if swallowed or comes into contact with skin.[6]
-
Eye and Skin Irritation: Similar compounds are known to cause serious eye and skin irritation.[7]
-
Environmental Hazard: Due to its potential biological activity and the general persistence of some heterocyclic compounds, it should be considered a potential environmental contaminant.[1]
Given these potential hazards, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a splash hazard.[9][10] | Protects against splashes and potential irritants. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[11] | Prevents skin contact with a potentially toxic and irritating substance. |
| Body Protection | A standard laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron is advised. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale handling in a well-ventilated area. However, if generating aerosols or handling outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[9] | Prevents inhalation of potentially harmful vapors or aerosols. |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.
Solid Waste:
-
Collection: Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a designated, robust, and sealable container.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste" only if local regulations and your institution's Environmental Health and Safety (EHS) office explicitly permit it.[3] Given the uncertainty, treating it as hazardous liquid waste is the safer approach.
-
Organic Solvent Solutions: Collect solutions of the compound in organic solvents in a separate, compatible "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used. Do not mix incompatible waste streams. [1]
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a complete list of all chemical constituents with their approximate concentrations.[8]
Empty Container Disposal:
-
Triple Rinsing: "Empty" containers that held this compound are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3]
-
Rinsate Collection: The first rinsate, and for highly toxic compounds, the first three, must be collected and disposed of as hazardous liquid waste.[12]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, eliminate all ignition sources.[10]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE detailed in Section 2.
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
For solid spills, carefully sweep or scoop the material to avoid raising dust.
-
-
Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Final Disposal Procedures: The Last Step
All collected waste containing this compound must be disposed of through your institution's designated chemical waste management program.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from incompatible materials.[8]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[8]
-
Documentation: Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory's chemical inventory and waste logs.
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole. (n.d.).
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Synergy Recycling. (n.d.). Acetylene Cylinders Disposal.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-1H-pyrazole-5-carbaldehyde.
- ChemicalBook. (2022). 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for P56607.
- Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
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A Researcher's Guide to the Safe Handling of 5-ethynyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-ethynyl-1-methyl-1H-pyrazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies. The information herein is a synthesis of data from analogous pyrazole compounds and the well-documented reactivity of terminal alkynes.
Hazard Assessment: A Tale of Two Moieties
-
The Pyrazole Core: Pyrazole and its derivatives are known to exhibit a range of biological activities and, consequently, potential toxicities. Data from related compounds suggest that this compound may be harmful if swallowed and could cause skin and eye irritation[1][2][3][4][5]. Some pyrazole derivatives have also been shown to cause damage to organs through prolonged or repeated exposure[6].
-
The Terminal Ethynyl Group: The terminal alkyne is a highly reactive functional group that presents specific and significant hazards. The acidic proton on the sp-hybridized carbon can be abstracted by bases to form an acetylide anion[7][8][9]. This anion is a potent nucleophile but, more critically, can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive metal acetylides[7]. Therefore, inadvertent contact with incompatible metals must be strictly avoided.
Hazard Summary Table
| Hazard Class | Potential Effect | Source of Hazard |
| Acute Toxicity (Oral) | Harmful if swallowed | Pyrazole Core |
| Skin Irritation | May cause skin irritation | Pyrazole Core |
| Eye Irritation/Damage | May cause serious eye irritation or damage | Pyrazole Core |
| Reactivity | Formation of explosive metal acetylides | Terminal Ethynyl Group |
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following PPE is mandatory and should be donned before entering the designated work area.
PPE Specification Table
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the compound and solvents. The face shield provides an additional layer of protection, especially when handling larger quantities or during reactions. |
| Hands | Double gloving with nitrile gloves | Provides robust protection against skin contact. Double gloving is recommended to mitigate the risk of exposure from a single glove failure. It is crucial to remove the outer glove immediately upon contamination. |
| Body | Flame-resistant laboratory coat | Protects against splashes and spills on clothing. Flame resistance is an added precaution due to the organic nature of the compound and solvents used. |
| Respiratory | Use in a certified chemical fume hood | This is the primary engineering control to prevent inhalation of any powders or vapors. A respirator may be required for large spills or emergencies. |
Logical Flow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Receipt to Reaction
A clear and concise operational plan is essential for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from heat, sources of ignition, and incompatible materials, especially heavy metal salts and strong bases.
-
-
Preparation and Weighing:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[7][10].
-
Use powder-free nitrile gloves and a dedicated spatula for weighing.
-
Place a disposable weighing paper on the balance before dispensing the powder.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as solid hazardous waste.
-
-
In-Reaction Handling:
-
When setting up a reaction, ensure all glassware is free from heavy metal contamination. Avoid using copper, silver, or mercury-containing reagents unless they are a deliberate part of the reaction chemistry, in which case a specific risk assessment is required.
-
Terminal alkynes can be deprotonated by strong bases[1][8]. Be mindful of this reactivity when choosing reaction conditions.
-
If the reaction is exothermic, have an appropriate cooling bath ready.
-
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety. All waste streams containing this compound must be treated as hazardous.
Waste Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Procedures
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste:
-
Quenching: To mitigate the reactivity of any residual terminal alkyne, it is recommended to quench the liquid waste. In a fume hood, slowly add a proton source like isopropanol to the waste container with stirring[10].
-
Collection: Collect the quenched liquid waste in a designated, leak-proof hazardous waste container. The label should clearly state "Hazardous Liquid Waste" and list all chemical components.
-
Incompatible Waste: Do not mix alkyne-containing waste with waste streams that may contain heavy metal salts.
-
-
Unused Product: Unused or expired this compound should be disposed of in its original container. Ensure the container is tightly sealed and clearly labeled as hazardous waste for collection by your institution's Environmental Health and Safety (EHS) department.
-
Glassware Decontamination:
-
Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).
-
This initial rinsate must be collected as hazardous liquid waste[10].
-
Subsequent washing with soap and water can then be performed.
-
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific practice.
References
- Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Aldrich. P56607 - SAFETY DATA SHEET.
- 4 - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- 5 - Safety Data Sheet.
- Benchchem. Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel.
- Benchchem. Proper Disposal of preQ1-alkyne: A Guide for Laboratory Professionals.
- TCI Chemicals. SAFETY DATA SHEET.
- MSU chemistry. Alkyne Reactivity.
- ChemTalk. Alkyne Addition Reactions.
- Chemistry LibreTexts. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019-02-27).
- YouTube. What Is A Terminal Alkyne? - Chemistry For Everyone. (2025-05-16).
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- 4. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
